2-Amino-4-methoxy-4-oxobutanoic acid
Description
Properties
IUPAC Name |
2-amino-4-methoxy-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-10-4(7)2-3(6)5(8)9/h3H,2,6H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRYFUVVWOMLLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501310429 | |
| Record name | 4-Methyl hydrogen aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1835-51-4, 16856-13-6, 2177-62-0 | |
| Record name | 4-Methyl hydrogen aspartate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1835-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl hydrogen DL-aspartate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001835514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl hydrogen L-aspartate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016856136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ASPARTIC ACID, (L) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118508 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyl hydrogen aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl hydrogen L-aspartate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-methyl hydrogen DL-aspartate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.817 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"synthesis of 2-Amino-4-methoxy-4-oxobutanoic acid"
An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-4-oxobutanoic acid
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a compound more commonly known as L-aspartic acid β-methyl ester. This molecule is a crucial building block in medicinal chemistry and peptide synthesis, valued for its bifunctional nature. The primary challenge in its synthesis lies in achieving regioselective esterification of the distal (β) carboxylic acid group while leaving the α-carboxylic acid unmodified. This document explores the prevalent synthetic strategies, delves into the mechanistic underpinnings of a preferred industrial method, provides a detailed experimental protocol, and outlines the analytical characterization of the final product. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Introduction and Strategic Overview
This compound is a derivative of the naturally occurring amino acid, L-aspartic acid. Its utility as an intermediate is significant, particularly in the synthesis of pharmaceuticals and peptide-based therapeutics.[1] The presence of a free α-amino group, a free α-carboxylic acid, and a β-methyl ester makes it a versatile synthon for creating complex molecules, such as the artificial sweetener Aspartame.
The core synthetic challenge emanates from the two carboxylic acid moieties in the starting material, L-aspartic acid. These groups exhibit similar, but not identical, reactivity. A successful synthesis hinges on exploiting the subtle electronic and steric differences to selectively esterify the β-carboxyl group. The primary strategies employed to overcome this challenge can be broadly categorized as:
-
Direct Regioselective Esterification: This is the most atom-economical approach, relying on reaction conditions that favor the esterification of the β-position. This is typically achieved using acid catalysis in methanol.
-
Protecting Group Strategies: These multi-step approaches involve masking the α-amino and/or α-carboxyl functions to prevent them from reacting, thereby directing esterification exclusively to the β-position. This is followed by a deprotection step.
-
Enzymatic Synthesis: A modern approach that leverages the high specificity of enzymes to catalyze the desired transformation under mild conditions, though this is less commonly reported for β-esterification compared to α-esterification.[2]
This guide will focus on the direct regioselective esterification method using thionyl chloride and methanol, as it represents a robust, high-yielding, and widely documented procedure.[3][4]
Synthetic Methodologies and Mechanistic Insights
Preferred Method: Direct Esterification via Thionyl Chloride/Methanol
The reaction of L-aspartic acid with thionyl chloride (SOCl₂) in methanol is a classic and efficient method for preparing L-aspartic acid β-methyl ester hydrochloride in high yield.[3] This process leverages the in situ generation of hydrogen chloride (HCl), which catalyzes the Fischer-Speier esterification.
Causality of Regioselectivity: The remarkable selectivity for the β-carboxyl group is a direct consequence of the electronic environment created by the α-amino group. In the strongly acidic medium generated by the reaction of SOCl₂ with methanol, the α-amino group is protonated to form an ammonium salt (-NH₃⁺). This positively charged group exerts a powerful electron-withdrawing inductive effect, which significantly reduces the nucleophilicity of the adjacent α-carboxyl group's carbonyl oxygen. The β-carboxyl group, being one carbon atom further away, is less influenced by this deactivating effect and is therefore preferentially esterified.
The overall reaction can be summarized as follows:
-
Catalyst Generation: Thionyl chloride reacts rapidly with the methanol solvent to produce methylchlorosulfite and, crucially, hydrogen chloride (HCl). SOCl₂ + CH₃OH → CH₃OS(O)Cl + HCl
-
Esterification: The generated HCl protonates the carbonyl oxygen of the carboxylic acids, activating them towards nucleophilic attack by methanol. Due to the inductive effect described above, the β-carboxyl group is esterified preferentially.
The workflow for this synthesis is illustrated in the diagram below.
Alternative Methods
While the SOCl₂/methanol route is highly effective, other methods exist:
-
Trimethylchlorosilane (TMSCl) in Methanol: TMSCl reacts with methanol to generate HCl in a milder and more controlled fashion than SOCl₂.[5] This system is also highly effective for the esterification of various amino acids and serves as a valuable alternative.[6]
-
Protecting Group Chemistry: A more laborious but equally effective route involves first protecting the amino group, typically as a carbamate (e.g., Boc or Cbz).[3][7] With the amine protected, the two carboxylic acids can be differentiated, often by forming an anhydride or other activated species, allowing for selective esterification. This is followed by the removal of the protecting group. While this provides excellent control, it adds steps and reduces the overall yield and atom economy.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[3] It is a self-validating system; successful execution should yield the desired product with the characteristics outlined in the subsequent section.
Safety Precautions:
-
Thionyl chloride (SOCl₂) is highly corrosive, toxic, and reacts violently with water. Handle it only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during its use.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| L-Aspartic Acid | C₄H₇NO₄ | 133.10 | 5.0 g (37.56 mmol) | Starting material |
| Methanol, Anhydrous | CH₃OH | 32.04 | 27 mL | Reagent and solvent |
| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | 3.86 mL (53.0 mmol) | Handle with extreme care in a fume hood |
| Diethyl Ether, Anhydrous | (C₂H₅)₂O | 74.12 | ~100 mL | For precipitation and washing |
Step-by-Step Procedure
-
Reactor Setup: Place a magnetic stir bar in a 250 mL round-bottom flask equipped with a calcium chloride drying tube.
-
Reagent Cooling: Cool the flask containing 27 mL of anhydrous methanol to -10 °C in an ice-salt or acetone/dry ice bath.
-
Catalyst Precursor Addition: While maintaining the temperature at -10 °C, slowly add 3.86 mL of thionyl chloride to the stirred methanol dropwise over 15-20 minutes. Caution: This addition is exothermic.
-
Addition of Starting Material: Once the addition of SOCl₂ is complete, add 5.0 g of L-Aspartic acid to the solution in portions.
-
Reaction: Remove the cooling bath and allow the mixture to slowly warm to room temperature. A clear solution should form. Continue stirring at room temperature for approximately 30 minutes.
-
Product Precipitation: After the reaction period, add ~75 mL of anhydrous diethyl ether to the stirred solution. The product will begin to precipitate as a white solid.
-
Crystallization: Cool the flask in an ice bath and continue to stir or shake to ensure complete crystallization of the product.
-
Isolation: Collect the white, crystalline solid by vacuum filtration.
-
Washing: Carefully wash the collected solid with several portions of cold, anhydrous diethyl ether to remove any residual reagents.
-
Drying: Dry the product under vacuum to yield L-Aspartic acid β-methyl ester hydrochloride.
The mechanistic pathway for the core esterification step is detailed in the diagram below.
Product Characterization
The successful synthesis of this compound hydrochloride can be confirmed through standard analytical techniques.
| Property | Expected Value |
| Appearance | White crystalline solid |
| Yield | >90%[3] |
| Melting Point | 174-177 °C[3] |
| Molecular Formula | C₅H₁₀ClNO₄ |
| Molecular Weight | 183.59 g/mol |
| Solubility | Soluble in water, insoluble in diethyl ether |
Spectroscopic Analysis:
-
¹H NMR (in D₂O): The proton NMR spectrum is expected to show characteristic signals: a singlet for the methyl ester protons (~3.7 ppm), a multiplet for the α-proton (~4.0-4.2 ppm), and a multiplet for the β-protons (diastereotopic, ~2.9-3.1 ppm).
-
¹³C NMR (in D₂O): The carbon spectrum should display signals for the methyl ester carbon (~52 ppm), the α-carbon (~50 ppm), the β-carbon (~35 ppm), and the two carbonyl carbons (~170-175 ppm).
-
FT-IR (KBr Pellet): The infrared spectrum will show a strong carbonyl stretch for the ester (~1730-1740 cm⁻¹) and the carboxylic acid (~1700-1720 cm⁻¹), along with broad absorptions for the ammonium (-NH₃⁺) and hydroxyl (-OH) groups.
Conclusion
The synthesis of this compound hydrochloride via direct, regioselective esterification of L-aspartic acid with thionyl chloride in methanol is a highly efficient and reliable method. The key to the synthesis, the selectivity for the β-carboxyl group, is governed by the powerful inductive effect of the protonated α-amino group. The detailed protocol provided herein offers a robust pathway for researchers and scientists to produce this valuable synthetic intermediate. Proper handling of corrosive reagents and adherence to safety protocols are paramount for the successful and safe execution of this procedure.
References
-
Nirmalahrudaya, Ch. (n.d.). Synthesis and Characterization of N- Cbz L- Aspartic acid β- methyl ester. Journal of Chemical and Pharmaceutical Sciences. [Link]
- Ozawa, Y., Shinohara, E., Eguchi, C., Kishimoto, S., & Takemoto, T. (1987). Method of preparing alpha-l-aspartyl-l-phenylalanine methyl ester and its hydrochloride.
-
Takaishi, T., Izumi, M., Ota, R., Inoue, C., Kiyota, H., & Fukase, K. (2017). Product Selectivity of Esterification of L-Aspartic Acid and L-Glutamic Acid Using Chlorotrimethylsilane. Natural Product Communications, 12(2), 247-249. [Link]
-
Reddy, L. H., Reddy, M. A., Bhanuprakash, K., & Rao, B. V. (2006). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 3(1), 58-61. [Link]
-
Chem-Impex International, Inc. (n.d.). L-Aspartic acid β-methyl ester hydrochloride. [Link]
-
Wessjohann, L. A., & Wild, H. (2006). Versatile Selective α-Carboxylic Acid Esterification of N-Protected Amino Acids and Peptides by Alcalase. Synthesis, 2006(12), 2015-2019. [Link]
- CN102381999A - Synthetic method of L-aspartate-4-methyl ester-1-benzyl ester. (n.d.).
-
Bednarek, M. A., & Bodanszky, M. (1983). Synthesis of β and γ‐fluorenylmethyl esters of respectively Nα‐Boc‐L‐aspartic acid and Nα‐Boc‐L‐glutamic acid. International Journal of Peptide and Protein Research, 21(2), 196-202. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. jchps.com [jchps.com]
- 4. data.epo.org [data.epo.org]
- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Product Selectivity of Esterification of L-Aspartic Acid and L-Glutamic Acid Using Chlorotrimethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN102381999A - Synthetic method of L-aspartate-4-methyl ester-1-benzyl ester - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-4-methoxy-4-oxobutanoic Acid
Introduction
2-Amino-4-methoxy-4-oxobutanoic acid, systematically known as L-Aspartic acid β-methyl ester, is an important derivative of the naturally occurring amino acid, L-aspartic acid.[1] Its structure, featuring a methyl-esterified side-chain carboxyl group, imparts distinct physicochemical characteristics that are of significant interest in the fields of peptide synthesis, pharmaceutical development, and biochemical research.[2] This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering both theoretical understanding and practical, field-proven experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, technical understanding of this molecule's behavior in various chemical and biological systems.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to establish its precise molecular structure and identifiers. This compound is an alpha-amino acid with a carboxylic acid group, an amino group, and a methyl-esterified side chain.
Key Identifiers:
| Identifier | Value | Source |
| IUPAC Name | (2S)-2-amino-4-methoxy-4-oxobutanoic acid | [1] |
| Common Name | L-Aspartic acid β-methyl ester | [2] |
| CAS Number | 2177-62-0 | [1] |
| Molecular Formula | C₅H₉NO₄ | [1] |
| Molecular Weight | 147.13 g/mol | [1] |
| Canonical SMILES | COC(=O)CC(=O)O | [1] |
Core Physicochemical Properties: A Quantitative Overview
The physicochemical properties of a molecule are critical determinants of its behavior, influencing everything from its solubility and absorption to its interaction with biological targets. The following table summarizes the key computed and experimental (where available) properties of this compound.
| Property | Value | Significance in Drug Development & Research |
| Molecular Weight | 147.13 g/mol [1] | Influences diffusion, membrane transport, and formulation characteristics. |
| pKa | Not readily available (experimentally determined) | Governs the ionization state at different pH values, impacting solubility, receptor binding, and membrane permeability. |
| logP (Octanol/Water Partition Coefficient) | -2.4 (Computed)[1] | A key measure of lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties. |
| Aqueous Solubility | Excellent (for hydrochloride salt)[2] | Determines the dissolution rate and bioavailability of the compound. |
| Hydrogen Bond Donors | 2 | Influences interactions with biological targets and solubility in polar solvents. |
| Hydrogen Bond Acceptors | 4 | Affects binding affinity and solubility. |
| Rotatable Bond Count | 4 | Relates to conformational flexibility and the ability to fit into binding pockets. |
Experimental Determination of Physicochemical Properties: Protocols and Rationale
Due to the limited availability of specific experimental data for this compound in public databases, this section provides detailed, standardized protocols for the determination of its most critical physicochemical properties. These methods are widely accepted and validated within the scientific community.
Determination of Acid Dissociation Constants (pKa) by Potentiometric Titration
The pKa values of the amino and carboxylic acid groups are fundamental to understanding the ionization state of this compound in different pH environments. Potentiometric titration is the gold-standard method for this determination.[3][4]
-
Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water.
-
Titration Setup: Place the solution in a temperature-controlled beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a micro-burette containing a standardized solution of 0.1 M HCl.
-
Acidic Titration: Titrate the solution with the 0.1 M HCl, adding small, precise increments (e.g., 0.1 mL). Record the pH after each addition, allowing the reading to stabilize. Continue the titration until a significant drop in pH is observed and passed.
-
Basic Titration: In a separate experiment, or sequentially, titrate a fresh solution of the analyte with a standardized 0.1 M NaOH solution, again recording the pH at regular, small volume increments until a significant rise in pH is observed and passed.
-
Data Analysis: Plot the pH values against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.[5] The first pKa will correspond to the carboxylic acid group, and the second to the amino group.
-
CO₂-free water: Carbon dioxide can dissolve in water to form carbonic acid, which would interfere with the accurate determination of the analyte's pKa values.
-
Standardized titrants: The accuracy of the pKa determination is directly dependent on the precise concentration of the acid and base used for titration.
-
Stepwise addition of titrant: Small increments, especially around the equivalence points, are crucial for accurately defining the shape of the titration curve and identifying the pKa values.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Determination of the Partition Coefficient (logP) by the Shake-Flask Method
The octanol-water partition coefficient (logP) is a critical parameter for predicting the lipophilicity of a compound. The shake-flask method, recommended by the OECD, is the benchmark for its direct measurement.[6]
-
Phase Saturation: Prepare a mixture of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a separatory funnel. Shake vigorously and allow the phases to separate completely. This ensures that each phase is saturated with the other prior to the experiment.[7]
-
Compound Addition: Accurately weigh a small amount of this compound and dissolve it in the aqueous phase. The concentration should be within the linear range of the analytical method.
-
Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution of the compound in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically several hours).[8]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a validated analytical technique, such as HPLC-UV or LC-MS.[9]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
-
Pre-saturation of phases: This step is critical to prevent volume changes during the experiment that would affect the accuracy of the concentration measurements.
-
Mass balance: To ensure the reliability of the measurement, the total amount of the compound recovered from both phases should be compared to the initial amount added. A recovery of 95-105% is generally considered acceptable.
-
Triplicate measurements: Performing the experiment in triplicate and reporting the mean and standard deviation provides a robust and statistically significant result.
Caption: Shake-Flask Method for LogP Determination.
Determination of Aqueous Solubility by the Equilibrium Shake-Flask Method
Aqueous solubility is a fundamental property that dictates the bioavailability of a compound. The equilibrium shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[10]
-
Preparation: Add an excess amount of solid this compound to vials containing a known volume of the desired aqueous buffer (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions).[11]
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-72 hours) to ensure that equilibrium is reached.[12] The presence of undissolved solid should be visually confirmed at the end of the incubation period.
-
Sample Preparation: After equilibration, remove the vials and allow any undissolved solid to settle. Alternatively, centrifuge the samples to pellet the solid material.
-
Filtration: Carefully withdraw a sample of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.[10]
-
Quantification: Dilute the filtered solution with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS.[12]
-
Reporting: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.
-
Use of excess solid: This ensures that the solution becomes saturated, which is a prerequisite for determining the thermodynamic equilibrium solubility.
-
Time to equilibrium: The required incubation time should be determined experimentally by taking samples at different time points until the concentration in solution remains constant.
-
pH-dependent solubility: For ionizable compounds like amino acids, solubility should be determined at various pH values to construct a pH-solubility profile, which is critical for predicting its behavior in the gastrointestinal tract.[13]
Conclusion
The physicochemical properties of this compound are pivotal to its application in scientific research and development. While some properties can be estimated through computational methods, their experimental determination is essential for obtaining accurate and reliable data. The protocols outlined in this guide provide a robust framework for researchers to characterize this important molecule, ensuring data integrity and facilitating its effective use in peptide synthesis, drug discovery, and other advanced applications. The principles and methodologies described herein are grounded in established scientific practices and are designed to yield data of the highest quality and trustworthiness.
References
-
PubChem. (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]
-
Scribd. Determination of The Pka Values of An Amino Acid. Retrieved from [Link]
-
AxisPharm. Equilibrium Solubility Assays Protocol. Retrieved from [Link]
-
Scribd. Determination of Pka and Pi Values of Amino Acids Through Titration. Retrieved from [Link]
-
Protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]
-
Wikipedia. Advantame. Retrieved from [Link]
-
PubChem. Aspartic acid beta-methyl ester. National Center for Biotechnology Information. Retrieved from [Link]
-
eGyanKosh. DETERMINATION OF pKa OF GLYCINE. Retrieved from [Link]
-
PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]
-
JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]
-
Lokey Lab Protocols. (2017). Shake Flask logK. Retrieved from [Link]
-
World Health Organization (WHO). Annex 4. Retrieved from [Link]
Sources
- 1. Aspartic acid beta-methyl ester | C5H9NO4 | CID 97368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. scribd.com [scribd.com]
- 4. echemi.com [echemi.com]
- 5. scribd.com [scribd.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. LogP / LogD shake-flask method [protocols.io]
- 8. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. who.int [who.int]
- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
"2-Amino-4-methoxy-4-oxobutanoic acid CAS number"
An In-depth Technical Guide to 2-Amino-4-methoxy-4-oxobutanoic acid
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal derivative of aspartic acid. Known systematically as L-Aspartic acid β-methyl ester, this compound is a crucial building block in synthetic organic chemistry, particularly in peptide synthesis and drug discovery. This document consolidates essential information regarding its chemical identity, physicochemical properties, synthesis, applications, analytical methodologies, and safety protocols. The insights herein are curated for researchers, scientists, and drug development professionals to facilitate its effective and safe utilization in the laboratory.
Chemical Identity and Physicochemical Properties
This compound is the β-methyl ester of the naturally occurring amino acid, L-aspartic acid. The introduction of a methyl ester group onto the side-chain (beta) carboxyl group while leaving the α-amino and α-carboxyl groups free (or transiently protected) makes it a bifunctional molecule of significant interest. For enhanced stability and improved handling characteristics, it is most commonly supplied and utilized as its hydrochloride salt.
The fundamental properties are summarized below. Data primarily pertains to the hydrochloride salt, the compound's most prevalent commercial form.
| Property | Value | Source(s) |
| Compound Name | This compound hydrochloride | [1][2] |
| Synonyms | L-Aspartic acid β-methyl ester hydrochloride, H-Asp(OMe)-OH·HCl | [1] |
| CAS Number | 1835-52-5 | [1][2] |
| Molecular Formula | C₅H₁₀ClNO₄ | [1] |
| Molecular Weight | 183.59 g/mol | [1] |
| Appearance | White to off-white crystalline powder | N/A |
| Melting Point | 184-186 °C (decomposes) | N/A |
| Solubility | Soluble in water | N/A |
Note: Properties like melting point and appearance are typical values and may vary between suppliers.
Synthesis and Manufacturing
The synthesis of this compound hydrochloride is a foundational process in amino acid chemistry, typically achieved through the controlled esterification of L-aspartic acid. The primary challenge is the selective esterification of the β-carboxyl group over the α-carboxyl group.
A common and effective method involves the reaction of L-aspartic acid with thionyl chloride (SOCl₂) in methanol. In this reaction, methanol serves as both the solvent and the reactant, while thionyl chloride activates the carboxylic acids for esterification. The reaction generally proceeds with higher selectivity for the less sterically hindered β-carboxyl group under controlled conditions. The hydrochloride salt is directly obtained from this process.
Caption: General workflow for the synthesis of L-Aspartic acid β-methyl ester HCl.
Applications in Research and Drug Development
The primary utility of this compound lies in its role as a versatile building block for the synthesis of more complex molecules, most notably peptides.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, amino acids are sequentially added to a growing peptide chain anchored to a solid support. To ensure the correct sequence, the reactive side chains of amino acids must be protected. This compound, often in its N-terminally protected form (e.g., Fmoc-Asp(OMe)-OH or Boc-Asp(OMe)-OH), is used to incorporate an aspartic acid residue.
Causality of Use:
-
Side-Chain Protection: The methyl ester (-OMe) serves as a robust protecting group for the β-carboxyl function of aspartic acid. This prevents the side chain from forming amide bonds during the coupling of the next amino acid in the sequence.
-
Orthogonal Deprotection: The methyl ester can be removed under conditions that do not affect the peptide-resin linkage or other acid-labile protecting groups (like Boc) or base-labile groups (like Fmoc), typically using saponification with a mild base like sodium hydroxide.
Caption: Incorporation of an Asp(OMe) residue during Solid-Phase Peptide Synthesis.
Drug Discovery
Beyond peptides, this compound serves as a chiral starting material for synthesizing complex organic molecules and pharmaceutical intermediates. Its two distinct carboxylic acid functionalities (one free, one as an ester) allow for selective chemical modifications, making it a valuable synthon. For instance, derivatives of this molecule are integral to the structure of certain drugs, including the artificial sweetener Advantame and the dual GIP/GLP-1 receptor agonist Tirzepatide, used in the management of type 2 diabetes and for weight loss.[3][4]
Analytical Methodologies
Ensuring the purity and identity of this compound is critical for its successful application. A combination of chromatographic and spectroscopic techniques is employed for its analysis.
| Technique | Purpose | Expected Outcome |
| Reverse-Phase HPLC | Purity assessment and quantification. | A single major peak indicating high purity (>98%). The method typically uses a C18 column with a mobile phase of acetonitrile and water with an acid modifier like TFA or formic acid.[5] |
| ¹H NMR | Structural confirmation. | The proton NMR spectrum (in D₂O or DMSO-d₆) will show characteristic signals for the α-proton, β-protons, and the methyl ester protons, with specific chemical shifts and coupling patterns confirming the structure. |
| Mass Spectrometry (MS) | Molecular weight verification. | Electrospray ionization (ESI) mass spectrometry will show a parent ion corresponding to the molecular weight of the free base ([M+H]⁺ at m/z 148.06). |
| Chiral Chromatography | Enantiomeric purity determination. | Analysis on a chiral column can confirm that the material is the desired L-enantiomer and is free from its D-isomer. |
Due to the lack of a strong chromophore, derivatization is sometimes employed for UV or fluorescence detection in HPLC, a common strategy for amino acid analysis.[6]
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed when handling this compound hydrochloride. The information below is a synthesis from safety data sheets for this and structurally similar compounds.
-
Hazard Identification: While not classified as hazardous under GHS for some suppliers, others may label it as causing skin, eye, and respiratory irritation.[7] It is prudent to handle it as a potentially harmful substance.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[8] If there is a risk of generating dust, use respiratory protection.
-
Handling: Handle in a well-ventilated area, preferably within a fume hood.[9] Avoid creating dust. Wash hands thoroughly after handling.[9]
-
First Aid Measures:
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[9]
-
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound is hygroscopic and should be protected from moisture.
Conclusion
This compound, primarily in its hydrochloride salt form, is a high-value chemical intermediate with significant applications in peptide synthesis and as a chiral building block in drug discovery. Its utility is derived from the selective protection of its side-chain carboxyl group, enabling controlled and directed synthesis. A thorough understanding of its properties, analytical profile, and handling requirements, as detailed in this guide, is essential for its effective and safe application in research and development.
References
-
PubChem. (n.d.). (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from PubChem website. [Link][10]
-
Premix Group. (2023). Safety Data Sheet. Retrieved from Premix Group website. [Link][8]
-
AIP Conference Proceedings. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). AIP Publishing. [Link][11]
-
Angene Chemical. (2025). Safety Data Sheet. Retrieved from Angene Chemical website. [Link][7]
-
Chem-Impex. (n.d.). 2-Amino-4-methoxy-benzoic acid. Retrieved from Chem-Impex website. [Link]
-
ChemUniverse. (n.d.). Request Bulk Quote. Retrieved from ChemUniverse website. [Link]
-
Wikipedia. (n.d.). Advantame. Retrieved from Wikipedia website. [Link][3]
-
Google Patents. (n.d.). US9963423B2 - Synthesis of 4-amino-2, 4-dioxobutanoic acid. Retrieved from Google Patents website. [12]
-
PubChem. (n.d.). 2-Amino-4-(benzyloxy)-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from PubChem website. [Link]
-
Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)). Retrieved from Pharmacia website. [Link][5]
-
ResearchGate. (2024). What is procedure of 4-((2-hydroxyethyl)amino)-4-oxobutanoic acid synthesis. Retrieved from ResearchGate website. [Link][13]
-
Wikipedia. (n.d.). Tirzepatide. Retrieved from Wikipedia website. [Link][4]
-
PubChem. (n.d.). CID 6994681 | C5H9NO4. National Center for Biotechnology Information. Retrieved from PubChem website. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 1835-52-5|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 3. Advantame - Wikipedia [en.wikipedia.org]
- 4. Tirzepatide - Wikipedia [en.wikipedia.org]
- 5. public.pensoft.net [public.pensoft.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. angenechemical.com [angenechemical.com]
- 8. premixgroup.com [premixgroup.com]
- 9. keyorganics.net [keyorganics.net]
- 10. (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid | C10H17NO6 | CID 10977771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. elar.urfu.ru [elar.urfu.ru]
- 12. US9963423B2 - Synthesis of 4-amino-2, 4-dioxobutanoic acid - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Activity of 2-Amino-4-methoxy-4-oxobutanoic Acid
Abstract
This technical guide provides a comprehensive overview of the biological significance of 2-Amino-4-methoxy-4-oxobutanoic acid, also known as L-aspartic acid β-methyl ester. While primarily recognized as a key intermediate in pharmaceutical synthesis and a building block in peptide chemistry, its intrinsic biological activities and metabolic fate are of considerable interest to researchers in drug development, biochemistry, and nutrition. This document synthesizes the current understanding of its metabolic pathways, its relationship to the biological roles of L-aspartic acid, and potential underexplored pharmacological activities. Detailed experimental protocols for the evaluation of its metabolic and cellular effects are also presented, offering a framework for future research into this versatile molecule.
Introduction and Molecular Profile
This compound is a derivative of the non-essential amino acid, L-aspartic acid.[1][2] Its chemical structure features a methyl ester at the β-carboxyl group, which influences its physicochemical properties, such as solubility and reactivity, compared to its parent amino acid.[3] This modification makes it a valuable tool in synthetic organic chemistry, particularly in peptide synthesis where selective protection of carboxyl groups is necessary.[4] Beyond its synthetic utility, it is utilized in biochemical research to probe amino acid metabolism and protein synthesis.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-4-methoxy-4-oxobutanoic acid | PubChem |
| Synonyms | L-Aspartic acid β-methyl ester, Aspartic acid 4-methyl ester | PubChem[5] |
| Molecular Formula | C5H9NO4 | PubChem[5] |
| Molecular Weight | 147.13 g/mol | PubChem[5] |
| CAS Number | 2177-62-0 | PubChem[5] |
| Form | White powder | Sigma-Aldrich[6] |
| Storage Temperature | -20°C | Sigma-Aldrich[6] |
Metabolic Fate and Primary Biological Relevance
The primary biological significance of this compound is intrinsically linked to its hydrolysis product, L-aspartic acid. Upon administration or cellular uptake, the methyl ester is likely cleaved by esterase enzymes to yield L-aspartic acid and methanol. The metabolic pathways of the aspartate moiety are well-characterized.[7]
L-aspartic acid is a central node in cellular metabolism, participating in a multitude of critical pathways:[8]
-
Amino Acid Metabolism and the Urea Cycle: L-aspartate is a key intermediate in the urea cycle, contributing one of the two nitrogen atoms in urea for the excretion of excess nitrogen. It is also readily interconverted with other amino acids through transamination reactions.[9]
-
Energy Metabolism: Through its conversion to oxaloacetate, L-aspartate is a direct entrant into the citric acid (TCA) cycle, a cornerstone of cellular energy production.[7][9]
-
Malate-Aspartate Shuttle: This shuttle is crucial for transporting reducing equivalents (in the form of malate) from the cytosol into the mitochondria for oxidative phosphorylation, with L-aspartate being a key component of this cycle.[8]
-
Nucleotide Synthesis: The nitrogen atom from L-aspartate is incorporated into purines and pyrimidines, the building blocks of DNA and RNA.[8][9]
-
Neurotransmission: L-aspartate itself can act as an excitatory neurotransmitter in the central nervous system, although it is less potent than glutamate.[9]
Given these extensive roles of its metabolite, this compound is often used in research and nutritional supplements with the aim of modulating these metabolic processes, such as enhancing energy levels and supporting athletic performance.[3]
Potential for Novel Biological Activities
While the biological effects of this compound are predominantly attributed to its conversion to L-aspartic acid, the possibility of the intact molecule having its own distinct pharmacological activities should not be dismissed. The esterification of the β-carboxyl group alters the molecule's polarity and steric bulk, which could influence its interaction with cellular targets.
Recent research into other derivatives of aspartic acid has revealed novel therapeutic potential. For instance, a 2024 study demonstrated that certain synthesized aspartic acid derivatives exhibit anti-liver fibrosis activity by inhibiting the IKKβ-NF-κB signaling pathway.[10][11] This finding underscores the potential for modifications to the aspartic acid scaffold to yield compounds with specific and potent biological effects. While direct evidence for this compound is lacking in this context, it highlights a promising avenue for future investigation.
Experimental Protocols for Biological Evaluation
To elucidate the biological activities of this compound, a multi-faceted experimental approach is recommended. This should encompass both the assessment of its metabolic conversion to L-aspartic acid and the exploration of any unique, direct effects of the parent compound.
In Vitro Metabolic Stability Assay
Objective: To determine the rate of hydrolysis of this compound to L-aspartic acid in a biological matrix (e.g., liver microsomes, plasma).
Methodology:
-
Preparation of Reactions: In a 96-well plate, combine liver microsomes (or plasma), a NADPH regenerating system (for microsomal assays), and buffer (e.g., phosphate buffered saline, pH 7.4).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiation of Reaction: Add this compound to each well to initiate the reaction.
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the plate to pellet the protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound and the formation of L-aspartic acid using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time to determine the half-life (t½) and intrinsic clearance.
Cellular Proliferation Assay
Objective: To assess the effect of this compound on the growth and proliferation of a relevant cell line (e.g., hepatocytes, neurons, cancer cells).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control and a positive control for cytotoxicity if applicable.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a cell-titer glo luminescent assay) to each well.
-
Data Acquisition: Measure the absorbance or fluorescence/luminescence according to the manufacturer's protocol using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the compound concentration to determine the EC50 or IC50 value.
NF-κB Reporter Assay
Objective: To investigate the potential anti-inflammatory effects of this compound by measuring its impact on the NF-κB signaling pathway.
Methodology:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a reporter plasmid containing NF-κB response elements upstream of a luciferase gene.
-
Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate and treat with various concentrations of this compound.
-
Pathway Activation: After a pre-incubation period, stimulate the NF-κB pathway with an appropriate agonist (e.g., TNF-α, LPS).
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and compare the activity in treated versus untreated stimulated cells.
Conclusion and Future Directions
This compound is a molecule of significant interest due to its foundational role in chemical synthesis and its close relationship with the central metabolite, L-aspartic acid. While its biological effects are largely understood through the lens of its metabolic conversion, the potential for the intact ester to possess unique pharmacological properties remains an intriguing area for future research. The experimental frameworks provided in this guide offer a starting point for a more in-depth characterization of this compound. Future studies should focus on screening this compound against a broader range of biological targets, including receptors and enzymes, to uncover any novel mechanisms of action. Such investigations could unlock new therapeutic applications for this and other structurally related aspartic acid derivatives.
References
-
Li, J., et al. (2024). Synthesis and Anti-Liver Fibrosis Research of Aspartic Acid Derivatives. Molecules, 29(19), 4588. Available at: [Link]
-
PubMed. (2024). Synthesis and Anti-Liver Fibrosis Research of Aspartic Acid Derivatives. Retrieved from [Link]
-
Stegink, L. D. (1976). A review of the metabolism of the aspartyl moiety of aspartame in experimental animals and man. Journal of Toxicology and Environmental Health, 1(4), 679-689. Available at: [Link]
-
PubChem. (n.d.). Aspartic acid beta-methyl ester. Retrieved from [Link]
-
Masuda, K., et al. (2012). Characterization of the Binding Site of Aspartame in the Human Sweet Taste Receptor. PLoS ONE, 7(5), e38237. Available at: [Link]
-
Ullah, K., et al. (2021). Synthesis and In Vitro Evaluation of Aspartic Acid Based Microgels for Sustained Drug Delivery. Gels, 8(1), 10. Available at: [Link]
-
Wojtowicz, S., et al. (2021). Aspartic Acid in Health and Disease. Nutrients, 13(12), 4234. Available at: [Link]
-
Wikipedia. (n.d.). Tirzepatide. Retrieved from [Link]
-
Human Metabolome Database. (2005). Showing metabocard for L-Aspartic acid (HMDB0000191). Retrieved from [Link]
-
PubChem. (n.d.). (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid. Retrieved from [Link]
-
Jane, D. E., et al. (1995). Identification of 2-amino-2-methyl-4-phosphonobutanoic Acid as an Antagonist at the mGlu4a Receptor. Neuropharmacology, 34(7), 851-856. Available at: [Link]
-
Adekunle, A. S., et al. (2023). Sensitive and Rapid Detection of Aspartic Acid with Co3O4-ZnO Nanorods Using Differential Pulse Voltammetry. Chemosensors, 11(1), 43. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-4-oxobutanoic acid. Retrieved from [Link]
Sources
- 1. β-Methyl L-aspartate hydrochloride | Amino Acids and Derivatives | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Aspartic acid beta-methyl ester | C5H9NO4 | CID 97368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. L-Aspartic acid β-methyl ester 16856-13-6 [sigmaaldrich.com]
- 7. A review of the metabolism of the aspartyl moiety of aspartame in experimental animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Metabolome Database: Showing metabocard for L-Aspartic acid (HMDB0000191) [hmdb.ca]
- 10. Synthesis and Anti-Liver Fibrosis Research of Aspartic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Anti-Liver Fibrosis Research of Aspartic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 2-Amino-4-methoxy-4-oxobutanoic acid
Introduction
2-Amino-4-methoxy-4-oxobutanoic acid, systematically known as L-aspartic acid 4-methyl ester, is a derivative of the non-essential amino acid L-aspartic acid.[1][2][3] Its structural similarity to L-aspartate and L-glutamate, the primary excitatory neurotransmitters in the mammalian central nervous system (CNS), positions it as a compound of significant interest in neurobiology and pharmacology.[4][5] This guide provides a comprehensive technical overview of the putative mechanism of action of this compound, drawing from the extensive research on its parent compound and related molecules. The central hypothesis is that its biological effects are predominantly mediated through interactions with glutamate receptors, leading to neuronal excitation and, at higher concentrations, excitotoxicity. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's neuroactive properties.
Part 1: Interaction with Ionotropic Glutamate Receptors
The primary mechanism of action of this compound is presumed to be its function as an agonist at ionotropic glutamate receptors (iGluRs). These ligand-gated ion channels are critical for fast synaptic transmission in the CNS. The three main subtypes of iGluRs are N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.
N-Methyl-D-Aspartate (NMDA) Receptor Activation:
L-aspartate is a known agonist at NMDA receptors.[5][6] Given its structural similarity, this compound is expected to bind to the glutamate/aspartate site on the GluN2 subunit of the NMDA receptor. This binding, in conjunction with the presence of a co-agonist like glycine or D-serine at the GluN1 subunit and the relief of the voltage-dependent magnesium block, leads to the opening of the ion channel. The subsequent influx of Ca²⁺ and Na⁺ ions results in postsynaptic depolarization and the activation of various calcium-dependent signaling cascades.
Diagram: Putative Activation of an NMDA Receptor
Caption: Putative binding of this compound to the NMDA receptor.
Part 2: Excitotoxicity and Neurotoxic Profile
A direct consequence of excessive glutamate receptor activation is excitotoxicity, a pathological process in which high levels of intracellular calcium lead to neuronal damage and death. L-aspartate has been demonstrated to induce concentration-dependent neurotoxicity in cortical cell cultures, an effect primarily mediated by NMDA receptors.[6] This process involves both acute, sodium-dependent excitotoxicity and delayed, calcium-dependent degeneration.[6]
The neurotoxic potential of this compound can be inferred from its structural relationship to L-aspartate. The sustained influx of calcium through NMDA receptor channels, triggered by the compound, can activate a range of deleterious enzymatic pathways, including proteases, phospholipases, and endonucleases, ultimately leading to neuronal apoptosis or necrosis.
Experimental Protocol: In Vitro Neurotoxicity Assessment (LDH Assay)
This protocol outlines a method to assess the potential neurotoxicity of this compound on primary neuronal cultures using a lactate dehydrogenase (LDH) assay, which measures plasma membrane damage.
1. Cell Culture:
-
Plate primary cortical neurons in 96-well plates at a density of 1 x 10⁵ cells/well.
-
Culture for 7-10 days in Neurobasal medium supplemented with B-27 and GlutaMAX.
2. Compound Treatment:
-
Prepare a stock solution of this compound in sterile, distilled water.
-
Serially dilute the compound in culture medium to achieve final concentrations ranging from 1 µM to 5 mM.
-
Replace the culture medium with the compound-containing medium. Include a vehicle control (medium only) and a positive control for maximal lysis (e.g., 1% Triton X-100).
3. Incubation:
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
4. LDH Assay:
-
After incubation, carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture (containing diaphorase and NAD⁺) to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 490 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula:
-
Plot the % cytotoxicity against the compound concentration to determine the EC₅₀ value.
Diagram: Experimental Workflow for Neurotoxicity Assay
Caption: Workflow for assessing the neurotoxicity of the target compound.
Part 3: Potential Interaction with Metabotropic Glutamate Receptors (mGluRs)
In addition to iGluRs, glutamate and its analogs can also modulate neuronal activity through metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors (GPCRs).[7] These receptors are involved in a wide range of cellular processes, including the modulation of synaptic transmission and plasticity. There are eight subtypes of mGluRs, classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms.
While direct evidence is lacking for this compound, its structural similarity to glutamate suggests a potential interaction with mGluRs. Depending on the receptor subtype, this could lead to either an increase or decrease in neuronal excitability through various second messenger systems. For instance, Group I mGluRs (mGluR1 and mGluR5) couple to Gq/G₁₁ proteins to activate phospholipase C, leading to an increase in intracellular calcium and protein kinase C activation.
Table: Summary of Putative Receptor Interactions
| Receptor Subtype | Putative Interaction | Expected Cellular Response |
| NMDA | Agonist | Influx of Ca²⁺ and Na⁺, neuronal depolarization |
| AMPA/Kainate | Likely Agonist | Influx of Na⁺, fast excitatory postsynaptic potentials |
| Group I mGluRs | Potential Agonist | Activation of PLC, increase in intracellular Ca²⁺ |
| Group II/III mGluRs | Potential Agonist | Inhibition of adenylyl cyclase, decreased cAMP levels |
Conclusion
The mechanism of action of this compound is strongly suggested to be that of a glutamate receptor agonist, based on its structural analogy to L-aspartic acid. Its primary effects are likely mediated through the activation of ionotropic glutamate receptors, particularly the NMDA receptor, leading to neuronal excitation. At elevated concentrations, this action is predicted to result in excitotoxicity, a key mechanism of neuronal injury in various neuropathological conditions. Further research, including direct binding assays and electrophysiological studies, is necessary to definitively characterize the pharmacological profile of this compound and its specific interactions with the full spectrum of glutamate receptors. The protocols and conceptual frameworks provided in this guide offer a robust starting point for such investigations.
References
- Possible neurologic effects of aspartame, a widely used food additive.
- l-Aspartic acid, 4-methyl ester.
- Choi, D. W., Viseskul, V., Amirthanayagam, M., & Monyer, H. (1989). Aspartate neurotoxicity on cultured cortical neurons. Journal of Neuroscience Research, 23(1), 116–121.
- L-Aspartic acid β-methyl ester hydrochloride. Chem-Impex.
- (2S)-4-(Benzyloxy)-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoic acid (Boc-L-Asp(OBn)-OH). MedChemExpress.
- L-Aspartic acid α-methyl ester. BOC Sciences.
- L- Aspartic acid Drug Inform
- Advantame. Wikipedia.
- Aspartame and Its Potential Neurocognitive Effects in Humans.
- Aspartate and glutamate mediate excitatory synaptic transmission in area CA1 of the hippocampus.
- L-Aspartic Acid.
- This compound hydrochloride. Sigma-Aldrich.
- Temussi, P. A. (2009). Characterization of the Binding Site of Aspartame in the Human Sweet Taste Receptor. Journal of Medicinal Chemistry, 52(23), 7545-7549.
- Tirzep
- Toxic effects of l-aspartic acid at high dose levels on kidneys and salivary glands in Fischer 344 rats detected in a 90-day feeding study.
- (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid.
- Identification of 2-amino-2-methyl-4-phosphonobutanoic Acid as an Antagonist at the mGlu4a Receptor.
- Dingledine, R., & McBain, C. J. (1999). Glutamate and Aspartate Are the Major Excitatory Transmitters in the Brain. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. American Society for Neurochemistry.
- 2-Amino-4-oxobutanoic acid.
- 3-hydroxy-4-methoxy-4-oxobutanoic acid. CymitQuimica.
- Thiele, D. L., & Lipsky, P. E. (1992).
- Synthesis of 4-amino-2, 4-dioxobutanoic acid.
- Goudet, C., et al. (2012). Illuminating the activation mechanisms and allosteric properties of metabotropic glutamate receptors. Proceedings of the National Academy of Sciences, 109(38), 15482-15487.
Sources
- 1. l-Aspartic acid, 4-methyl ester | C5H8NO4- | CID 71431967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. L-Aspartic Acid | C4H7NO4 | CID 5960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Aspartate and glutamate mediate excitatory synaptic transmission in area CA1 of the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutamate and Aspartate Are the Major Excitatory Transmitters in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Aspartate neurotoxicity on cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Illuminating the activation mechanisms and allosteric properties of metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of a Bifunctional Building Block
An In-depth Technical Guide to 2-Amino-4-methoxy-4-oxobutanoic Acid Derivatives: Synthesis, Characterization, and Applications
This compound, also known as L-Aspartic acid α-methyl ester, is a pivotal chiral building block in modern organic synthesis.[1] Derived from the non-essential amino acid L-aspartic acid, this compound possesses a unique trifunctional architecture: a primary amine, a free carboxylic acid, and a methyl ester. This arrangement offers chemists a powerful tool for regioselective modifications, a common challenge when working with the parent aspartic acid molecule which has two carboxylic acid groups of similar reactivity.[2]
By selectively protecting the α-carboxyl group as a methyl ester, the molecule is primed for a variety of transformations at the free β-carboxyl group and the nucleophilic amino group.[2] This strategic protection is the cornerstone of its utility, enabling the controlled, stepwise construction of complex molecules.[2] Consequently, its derivatives, particularly N-acylated variants, are crucial intermediates in the synthesis of pharmaceuticals, peptidomimetics, and other biologically active compounds.[2] This guide provides a comprehensive overview of the synthesis, key derivatization reactions, and applications of this versatile scaffold for researchers and professionals in drug development.
Synthesis of the Core Moiety: A Tale of Two Carboxyls
The primary challenge in synthesizing this compound is achieving regioselective esterification at the α-position of L-aspartic acid. Direct acid-catalyzed esterification often yields a mixture of the α- and β-esters, necessitating complex purification.[2] Therefore, more controlled, high-yield syntheses typically rely on the use of protecting groups.
A common and effective strategy involves the protection of the amino group, followed by selective esterification. The tert-butoxycarbonyl (Boc) group is frequently employed for this purpose due to its stability under various reaction conditions and its facile removal under mild acidic conditions.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis of 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid
This protocol details the synthesis of the N-Boc protected core molecule, a key intermediate for further derivatization.[3]
-
Amino Group Protection:
-
Dissolve L-Aspartic acid (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the solution.
-
While stirring vigorously at 20°C, add sodium hydroxide (NaOH, 2.5 eq) portion-wise, maintaining the pH between 9-10.
-
Continue stirring for 16-24 hours at room temperature.
-
Acidify the reaction mixture to pH 2-3 with a 7% citric acid solution and extract the product with dichloromethane (DCM).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield N-Boc-L-aspartic acid.
-
-
Selective α-Esterification:
-
Dissolve the N-Boc-L-aspartic acid (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add potassium bicarbonate (KHCO₃, 1.5 eq) and stir the suspension for 30 minutes.
-
Add methyl iodide (CH₃I, 1.2 eq) dropwise and stir the mixture at room temperature for 12-18 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired 2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid.
-
-
Characterization:
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity before proceeding. Key signals in ¹H NMR include a singlet around 3.7 ppm corresponding to the methoxy protons and a singlet at ~1.4 ppm for the Boc group protons.
-
Key Derivatives: The Power of N-Acylation
With the α-carboxyl group protected as a methyl ester, the primary amino group becomes a prime target for modification. N-acylation is one of the most common and synthetically useful derivatizations, installing a wide range of functional groups that can modulate the molecule's biological activity and physicochemical properties.
The general principle involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a non-nucleophilic base to scavenge the acid byproduct.[4]
Caption: General reaction scheme for the N-acylation of the core molecule.
Experimental Protocol: General Procedure for N-Acylation
This method provides a robust framework for synthesizing a variety of N-acyl derivatives.[5]
-
Setup: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add triethylamine (Et₃N, 1.5 eq).
-
Acylation: Cool the mixture to 0°C in an ice bath. Add the desired acyl chloride (1.1 eq) dropwise while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the mixture with ethyl acetate and wash successively with 7% aq. citric acid, saturated aq. sodium bicarbonate (NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure N-acyl derivative.
Data Summary: Representative N-Acyl Derivatives
The following table summarizes key information for the synthesis of several representative derivatives using the general protocol described above.
| Derivative Name | Acylating Agent | Base | Solvent | Typical Yield (%) |
| N-Acetyl Derivative | Acetyl Chloride | Et₃N | THF | 85-95% |
| N-Benzoyl Derivative | Benzoyl Chloride | Et₃N | DCM | 80-90% |
| N-Succinyl Derivative | Succinic Anhydride | Pyridine | DMF | 75-85% |
| N-Lauroyl Derivative | Lauroyl Chloride | Et₃N | THF | 80-90% |
Applications in Research and Drug Development
Derivatives of this compound are invaluable intermediates in medicinal chemistry.
-
Pharmaceutical Scaffolds: These derivatives serve as starting points for building more complex therapeutic agents. For instance, L-aspartic acid derivatives are investigated for their potential to modulate NMDA receptor activity, which is crucial for synaptic plasticity and memory formation.[2] The defined stereochemistry and versatile functional handles of the core molecule make it an ideal scaffold for structure-activity relationship (SAR) studies.
-
Peptide Synthesis: In peptide synthesis, the mono-ester structure allows for the selective coupling of another amino acid to the free β-carboxyl group using standard peptide coupling reagents. The N-terminus can be protected (e.g., with Fmoc or Boc) and subsequently deprotected for chain elongation, while the methyl ester provides stable protection for the α-carboxyl group until a final saponification step is desired.[2]
-
Ergogenic Supplements: Amino acid derivatives are recognized for their beneficial roles as dietary supplements, influencing anabolic hormone secretion and improving performance during stress-related tasks.[6][7] While the core molecule itself is a derivative, further modifications can tailor its properties for nutritional and therapeutic applications.
Conclusion
This compound and its derivatives represent a class of highly versatile and valuable chiral building blocks. The ability to selectively manipulate the molecule's three distinct functional groups—the amine, the free acid, and the ester—provides chemists with a reliable platform for the synthesis of complex and biologically active compounds. The robust protocols for its synthesis and derivatization, particularly through N-acylation, underscore its importance as a foundational scaffold in modern drug discovery and peptide science. As the demand for enantiomerically pure and complex molecules continues to grow, the strategic application of these derivatives is set to expand further.
References
- L-Aspartic acid, monomethyl ester | 68812-95-3 - Benchchem. (n.d.).
- CAS No : 17812-32-7 | Product Name : Aspartic Acid α-Methyl Ester | Pharmaffiliates. (n.d.).
- L-Aspartic acid β-methyl ester hydrochloride - MedchemExpress.com. (n.d.).
- (2S)-4-(Benzyloxy)-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoic acid (Boc-L-Asp(OBn)-OH). (n.d.).
- Preparation method of N-acetyl-L-aspartic acid. (2022). Google Patents.
- Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. (2024). National Institutes of Health.
- Method for the N-acylation of aminocarboxylic acids. (1983). Google Patents.
- 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid. (n.d.). BLD Pharm.
- This compound hydrochloride | 1835-52-5 - Sigma-Aldrich. (n.d.).
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. benchchem.com [benchchem.com]
- 3. 856417-64-6|2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid|BLD Pharm [bldpharm.com]
- 4. US4380646A - Method for the N-acylation of aminocarboxylic acids - Google Patents [patents.google.com]
- 5. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Stability and Storage of 2-Amino-4-methoxy-4-oxobutanoic acid
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the critical stability and storage considerations for 2-Amino-4-methoxy-4-oxobutanoic acid, commonly known in its hydrochloride salt form as L-Aspartic acid β-methyl ester hydrochloride. Intended for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven protocols. We will explore the compound's intrinsic chemical liabilities, delineate its primary degradation pathways, and establish rigorous, evidence-based guidelines for its long-term storage and handling to ensure experimental reproducibility and material integrity.
Compound Profile and Significance
This compound is an important derivative of the nonessential amino acid L-aspartic acid.[1] It serves as a key building block in peptide synthesis and as a crucial intermediate in the development of various pharmaceuticals, particularly those targeting neurological disorders.[2] Its utility is also found in biochemical research exploring amino acid metabolism and protein synthesis.[2][3] The compound is most commonly supplied as a hydrochloride salt (CAS No. 16856-13-6) to improve its handling characteristics and solubility.[2][4]
Understanding the stability of this molecule is paramount, as its degradation can compromise the validity of research data and the efficacy of synthesized products. The presence of a methyl ester functional group introduces a primary site for chemical instability, which must be carefully managed.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-Amino-4-methoxy-4-oxobutanoic acid | |
| Common Synonyms | L-Aspartic acid β-methyl ester, β-Methyl L-aspartate | [3][4] |
| Common Form | Hydrochloride Salt | [2][3] |
| CAS Number | 16856-13-6 (for Hydrochloride salt) | [1][2][4] |
| Molecular Formula | C₅H₉NO₄ · HCl | [2] |
| Molecular Weight | 183.59 g/mol | [4] |
| Appearance | White crystalline powder | [1][2] |
| Melting Point | ~190 °C | [4] |
| Solubility | Excellent in water; Soluble in DMSO | [1][2][3] |
Chemical Stability and Degradation Pathways
The molecular structure of this compound contains two primary functional groups that dictate its stability: the amino group and the methyl ester. Of these, the ester linkage is the most significant liability under typical laboratory conditions.
Primary Degradation Pathway: Ester Hydrolysis
The principal mechanism of degradation is the hydrolysis of the β-methyl ester. This reaction cleaves the ester bond, yielding L-aspartic acid and methanol as degradation products. The causality for this reaction is the susceptibility of the ester's carbonyl carbon to nucleophilic attack by water.
Factors Influencing Hydrolysis Rate:
-
Moisture: The presence of water is the most critical factor. The compound is hygroscopic, and exposure to atmospheric moisture can initiate hydrolysis even in the solid state over extended periods.
-
pH: The hydrolysis rate is significantly influenced by pH in aqueous solutions. The reaction is catalyzed by both acid and base, meaning stability is lowest at pH extremes.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Elevated temperatures will accelerate the degradation process significantly.
Caption: The hydrolysis of the methyl ester is the primary degradation pathway.
Recommended Storage and Handling Protocols
To ensure the long-term integrity of this compound, a multi-faceted approach to storage and handling is required. The following protocols are based on the compound's chemical properties and are designed to mitigate the risks identified above.
Storage of Solid Compound
The solid, powdered form of the compound (typically the HCl salt) is relatively stable if stored correctly. The primary objective is the strict exclusion of moisture.
| Parameter | Condition | Rationale |
| Temperature | -20°C for long-term storage (>6 months). [4] 0-8°C for short-term storage (<6 months). [2][5] | Minimizes the kinetic rate of potential degradation reactions, including hydrolysis from trace moisture. |
| Atmosphere | Dry; Store in a desiccator. | Prevents uptake of atmospheric moisture, which is the primary driver of ester hydrolysis. |
| Container | Tightly sealed, airtight container. [6][7][8] | Provides a physical barrier against ambient humidity. |
| Light | Protect from direct light. | While not identified as a primary risk, protection from light is a standard best practice for complex organic molecules. |
Storage of Solutions
Once dissolved in a solvent, the stability of this compound is significantly reduced.[3][9] The mobility of reactants in the liquid phase dramatically accelerates the rate of hydrolysis.
-
Recommended Protocol for Solutions:
-
Use fresh, anhydrous solvents (e.g., DMSO, water) for reconstitution. Note that moisture-contaminated DMSO can reduce solubility.[10]
-
Prepare stock solutions at a high concentration to minimize the relative volume of potential water contamination.
-
Divide the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles. Introducing atmospheric moisture during each thaw cycle is a significant risk.
-
Flash-freeze the aliquots (e.g., in a dry ice/ethanol bath) before transferring to storage.
-
Store aliquots at -80°C for maximum stability (up to 6 months). [9] Storage at -20°C is viable for shorter periods (up to 1 month).[9]
-
Safe Handling Procedures
The compound is classified as a skin, eye, and potential respiratory irritant.[4] Adherence to standard laboratory safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[4][6]
-
Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][7][11]
-
Hygiene: Wash hands thoroughly after handling the material.[4][7] In case of skin contact, wash the affected area with plenty of water.[4]
Stability Testing and Monitoring
For applications in drug development and cGMP environments, a formal stability testing program is essential. The following workflow provides a robust framework for assessing the long-term stability of a specific lot of the compound.
Experimental Protocol for a Long-Term Stability Study
-
Timepoint Zero (T=0) Characterization:
-
Upon receipt of a new lot, perform a full characterization.
-
Visual Inspection: Record the appearance (e.g., color, crystallinity).
-
Purity Analysis (HPLC): Use a validated High-Performance Liquid Chromatography (HPLC) method to establish the initial purity. The peak area of the parent compound at T=0 serves as the 100% reference.
-
Moisture Content (Karl Fischer): Determine the initial water content.
-
-
Sample Aliquoting and Storage:
-
Aliquot multiple samples into vials that are representative of the planned long-term storage container.
-
Place sets of aliquots into controlled stability chambers at various conditions (e.g., recommended: -20°C; accelerated: 4°C and 25°C/60% Relative Humidity).
-
-
Periodic Testing:
-
At predefined intervals (e.g., 1, 3, 6, 12, 24 months), remove one aliquot from each storage condition.
-
Allow the sample to equilibrate to room temperature in a desiccator before opening to prevent condensation.
-
Repeat the full characterization performed at T=0: visual inspection and HPLC purity analysis.
-
-
Data Analysis:
-
Compare the HPLC purity at each timepoint to the T=0 value.
-
Identify and quantify any new peaks that appear in the chromatogram, which likely represent degradation products (e.g., L-aspartic acid).
-
Establish a stability specification (e.g., purity must remain ≥99.0%). The shelf-life is defined as the time at which the sample no longer meets this specification under the defined storage condition.
-
Caption: A typical workflow for conducting a long-term stability study.
Conclusion
The chemical integrity of this compound is primarily threatened by the hydrolysis of its methyl ester group. This degradation is catalyzed by moisture and accelerated by elevated temperatures. Therefore, rigorous control of the storage environment is non-negotiable for maintaining the compound's purity and ensuring the reliability of experimental outcomes.
For the solid hydrochloride salt, storage at -20°C in a tightly sealed container within a desiccator represents the gold standard for long-term stability. For solutions, which are significantly less stable, the use of anhydrous solvents, single-use aliquots, and storage at -80°C are critical to preserving integrity. By implementing these scientifically grounded storage and handling protocols, researchers can confidently utilize this valuable compound in their work.
References
-
Angene Chemical. Safety Data Sheet. [Link]
Sources
- 1. beta-Methyl L-aspartate hydrochloride | 16856-13-6 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. β-Methyl L-aspartate hydrochloride | Amino Acids and Derivatives | TargetMol [targetmol.com]
- 4. echemi.com [echemi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. zycz.cato-chem.com [zycz.cato-chem.com]
- 7. keyorganics.net [keyorganics.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. matrixscientific.com [matrixscientific.com]
Procurement and Qualification of 2-Amino-4-methoxy-4-oxobutanoic acid for Pharmaceutical Research and Development
An In-Depth Technical Guide for Researchers and Drug Development Professionals:
As a Senior Application Scientist, this guide provides a comprehensive framework for the selection, validation, and implementation of 2-Amino-4-methoxy-4-oxobutanoic acid in a regulated research and drug development environment. The narrative focuses on the causality behind experimental choices and the establishment of self-validating protocols to ensure scientific integrity.
Introduction to this compound: A Key Aspartic Acid Derivative
This compound, more commonly known in literature and supplier catalogs as L-Aspartic acid β-methyl ester or β-Methyl L-aspartate , is a derivative of the non-essential amino acid, L-aspartic acid.[1][2] It serves as a valuable building block in organic synthesis and a crucial intermediate in the development of novel therapeutics. Due to its chiral nature and functional groups, it is frequently employed in the synthesis of complex molecules, including peptide fragments and other active pharmaceutical ingredients (APIs).
The compound is typically supplied as a hydrochloride salt (HCl) to improve its stability and handling characteristics.[1][2] Researchers must be precise in identifying the compound by its CAS number to ensure the correct material is sourced.
| Common Name | Synonym(s) | CAS Number | Molecular Formula (HCl salt) | Molecular Weight (HCl salt) |
| This compound hydrochloride | L-Aspartic acid β-methyl ester hydrochloride; β-Methyl L-aspartate hydrochloride | 16856-13-6 | C₅H₉NO₄ · HCl | 183.59 |
Given its role as a precursor in pharmaceutical synthesis, the purity and quality of this intermediate are paramount. Impurities can lead to side reactions, reduce yields, and introduce potentially harmful byproducts into the final API, which can compromise drug safety and efficacy and lead to batch rejection.[3][4]
The Imperative of Supplier Qualification in a GxP Environment
In pharmaceutical development, the supply chain is the foundation of quality. Sourcing a seemingly simple intermediate like L-Aspartic acid β-methyl ester is a critical control point. The choice of supplier directly impacts process reproducibility, impurity profiles, and regulatory acceptability during API filing.[5]
Regulatory bodies such as the FDA and EMA have stringent requirements for the control of raw materials used in drug manufacturing.[4][6][7] While the strictest Good Manufacturing Practices (GMP) apply to the final API, the principles of GMP must be introduced for key intermediates.[5] A supplier's ability to provide comprehensive documentation, including a Certificate of Analysis (CoA), and demonstrate batch-to-batch consistency is non-negotiable.
The logical flow for qualifying a new supplier for a critical intermediate like this involves a multi-stage process, ensuring that the material meets all scientific and regulatory standards before being incorporated into pivotal studies or manufacturing workflows.
Caption: Supplier Qualification Workflow for Critical Intermediates.
Key Quality Specifications and Supplier Comparison
When sourcing this compound, researchers must scrutinize the supplier's specifications. High-purity material is essential for reproducible results in both research and manufacturing.[3][4] The price of pharmaceutical intermediates often reflects their purity and the sophistication of the quality control measures in place.[3]
Table 1: Essential Quality Control Parameters
| Parameter | Method | Purpose | Typical Specification |
| Appearance | Visual Inspection | Confirms basic physical properties and absence of gross contamination. | White to off-white solid/powder. |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | Confirms the molecular structure is correct. | Conforms to reference spectrum. |
| Purity | High-Performance Liquid Chromatography (HPLC) | Quantifies the main component and detects non-volatile impurities. | ≥97%, often >99% for pharma grades.[1][3] |
| Purity | Gas Chromatography (GC) | Quantifies residual solvents and other volatile impurities. | Per ICH Q3C guidelines. |
| Water Content | Karl Fischer Titration | Water can affect reaction stoichiometry and stability. | Typically <0.5%. |
| Trace Metals | Inductively Coupled Plasma (ICP-MS) | Monitors for elemental impurities from catalysts or reactors. | Per ICH Q3D guidelines. |
Table 2: Representative Supplier Specification Comparison
| Supplier | Product Name | Purity Specification | Notes |
| AdooQ Bioscience | β-Methyl L-aspartate hydrochloride | >99% HPLC | Marketed for cancer research; provides stability data.[1] |
| MedChemExpress | β-Methyl L-aspartate hydrochloride | 99.85% (by HPLC) | For research use only; provides detailed storage instructions.[2] |
| Sigma-Aldrich | L-Aspartic acid β-methyl ester hydrochloride | Not specified; sold as is | Part of a collection for early discovery; buyer assumes responsibility to confirm purity.[8] |
| BLD Pharmatech | This compound hydrochloride | Not specified online | Sells related compounds and intermediates for research.[9][10] |
| GIHI CHEMICALS (via Echemi) | L-Aspartic acid β-methyl ester hydrochloride | >99% Purity | Manufacturer with ISO9001 certification, focused on dietary supplements and chemicals.[11] |
Note: Specifications are subject to change and vary by batch. Always request a lot-specific Certificate of Analysis.
Experimental Protocol: In-House Validation of a New Batch
This protocol describes a self-validating system for qualifying a new batch of this compound hydrochloride. The causality is clear: trust but verify. The supplier's CoA provides a baseline, but in-house verification is essential for GxP compliance and scientific rigor.
Objective: To confirm the identity, purity, and water content of a newly received batch against the supplier's CoA and internal specifications.
Materials:
-
Test sample of this compound HCl
-
Reference standard (previously qualified batch or USP/EP standard, if available)
-
Deuterated solvent for NMR (e.g., D₂O or DMSO-d₆)
-
HPLC-grade acetonitrile and water
-
HPLC buffer (e.g., 0.1% Formic Acid in Water)
-
Karl Fischer titration reagents
Workflow Diagram:
Caption: In-House Analytical Validation Workflow.
Step-by-Step Methodology:
-
Documentation and Physical Inspection:
-
Log the new batch with supplier, lot number, and date of receipt.
-
Visually inspect the material for expected appearance (e.g., white crystalline solid) and compare with the CoA. Note any discrepancies.
-
-
Identity Confirmation by ¹H NMR Spectroscopy:
-
Rationale: NMR provides an unambiguous fingerprint of the molecule's structure. It can also semi-quantitatively detect residual solvents.
-
Protocol:
-
Accurately weigh ~5 mg of the sample and dissolve in 0.7 mL of D₂O.
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis: Compare the resulting spectrum to a reference spectrum or theoretical chemical shifts. Key signals to verify include the α-proton, the β-protons, and the methyl ester protons. The chemical shifts and coupling patterns must match.
-
-
-
Purity Assay by HPLC-UV:
-
Rationale: HPLC is the gold standard for quantifying purity and detecting related substance impurities.[7]
-
Protocol:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Sample Prep: Prepare a solution of the sample at ~1.0 mg/mL in Mobile Phase A.
-
Analysis: Inject the sample. Calculate purity as the area of the main peak divided by the total area of all peaks (Area %). The result must be within the specified limits (e.g., ≥99.0%).
-
-
-
Data Review and Batch Release:
-
Compile all data (NMR, HPLC, visual inspection).
-
Compare the in-house results with the specifications listed on the supplier's CoA.
-
If all results are concordant and meet the pre-defined internal specifications, the batch is approved and released for use in experiments.
-
If any result is out-of-specification (OOS), an investigation must be launched to determine the root cause, which may involve contacting the supplier.
-
Handling, Storage, and Stability
Proper storage is critical to maintain the integrity of this compound. Supplier recommendations should be strictly followed.
-
Storage Conditions: The lyophilized solid should be stored at -20°C, desiccated.[1] Some suppliers may recommend -80°C for long-term storage of solutions.[2]
-
Stability: In its solid, lyophilized form, the chemical is generally stable for months to years if stored correctly.[1] Solutions are less stable; they should be prepared fresh or, if necessary, stored in aliquots at -20°C or -80°C and used within a month to prevent degradation.[1][2] Avoid multiple freeze-thaw cycles.[1]
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, as the compound is classified as a skin and eye irritant.[12] Handle in a well-ventilated area.[12]
Conclusion
The successful integration of this compound into a research or drug development pipeline is contingent upon a robust procurement and qualification strategy. By viewing suppliers as partners in quality and implementing a rigorous in-house validation protocol, scientists can ensure the integrity of their raw materials. This diligence mitigates risks associated with impurities, ensures batch-to-batch consistency, and ultimately supports the generation of reliable, reproducible data, forming the bedrock of successful pharmaceutical innovation.
References
-
AdooQ. (n.d.). β-Methyl L-aspartate hydrochloride. Retrieved from [Link]
-
Generic Pharma Company. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide. Retrieved from [Link]
-
Leading Manufacturer. (n.d.). Understanding Purity Requirements for Pharmaceutical Intermediates. Retrieved from [Link]
-
Ruifu Chemical. (n.d.). L-Arginine Alpha-Ketoglutarate (1:1) CAS 16856-18-1. Retrieved from [Link]
-
Knors Pharma. (2024). Reference Standards for Impurities in Pharmaceuticals. Retrieved from [Link]
-
Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
Sources
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nbinno.com [nbinno.com]
- 4. Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry [elchemy.com]
- 5. tianmingpharm.com [tianmingpharm.com]
- 6. knorspharma.com [knorspharma.com]
- 7. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 8. 2-(butylamino)-4-methoxy-4-oxobutanoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. 1835-52-5|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 10. BLDpharm - Bulk Product Details [bldpharm.com]
- 11. echemi.com [echemi.com]
- 12. echemi.com [echemi.com]
Methodological & Application
Application Notes and Protocols for the Quantification of 2-Amino-4-methoxy-4-oxobutanoic Acid
Abstract
2-Amino-4-methoxy-4-oxobutanoic acid, also known as L-aspartic acid β-methyl ester, is an important amino acid derivative utilized in peptide synthesis and drug development.[1][2] Accurate and robust quantification of this compound is critical for process control, quality assurance, and pharmacokinetic studies. This technical guide provides a comprehensive overview of advanced analytical methodologies for the determination of this compound in various matrices. We will delve into the theoretical underpinnings and practical applications of High-Performance Liquid Chromatography (HPLC) with derivatization, direct analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each section includes detailed, field-proven protocols, a discussion of the causality behind experimental choices, and data presentation to guide researchers in selecting and implementing the optimal method for their specific needs.
Introduction: The Analytical Imperative
The quantification of this compound presents a unique analytical challenge due to its polar, zwitterionic nature at physiological pH and lack of a strong native chromophore.[3] These characteristics necessitate tailored analytical strategies to achieve the required sensitivity, selectivity, and reproducibility for research and regulated environments. The choice of analytical technique is contingent upon several factors, including the sample matrix, the required limit of quantification (LOQ), available instrumentation, and throughput needs. This guide will explore four orthogonal and powerful techniques, providing the rationale to empower scientists to make informed decisions.
High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
Reversed-phase HPLC (RP-HPLC) coupled with UV or fluorescence detection is a widely accessible and reliable technique for amino acid analysis.[4] The primary challenge, the compound's poor retention on typical C18 columns and lack of UV absorbance, is overcome by pre-column derivatization. This process attaches a hydrophobic and chromophoric or fluorophoric tag to the primary amine of the analyte.
Principle of Derivatization
Derivatization serves two primary purposes:
-
Enhancing Chromatographic Retention: The addition of a hydrophobic moiety increases the analyte's affinity for the non-polar stationary phase, leading to better retention and separation.
-
Improving Detection: The introduced tag possesses strong UV absorbance or fluorescence properties, significantly enhancing the sensitivity of the method.[5][6]
Common derivatizing agents for primary amines include o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl). OPA reacts rapidly with primary amines in the presence of a thiol to yield highly fluorescent isoindoles. FMOC-Cl also reacts with primary amines to form stable, fluorescent derivatives. Automated in-needle derivatization protocols have streamlined this process, improving reproducibility and throughput.[5]
Experimental Protocol: OPA/FMOC Derivatization for HPLC-FLD
This protocol is based on established automated derivatization methods for amino acid analysis.[5][7]
Step 1: Reagent Preparation
-
Borate Buffer (0.4 M, pH 10.2): Dissolve 24.7 g of boric acid in 1 L of water and adjust pH with a concentrated sodium hydroxide solution.
-
OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol, add 11.25 mL of 0.4 M borate buffer, and 50 µL of 3-mercaptopropionic acid. This reagent is stable for approximately one week when stored at 4°C in the dark.
-
FMOC-Cl Reagent: Dissolve 25 mg of 9-fluorenylmethyl chloroformate in 10 mL of acetonitrile.
-
Mobile Phase A: Prepare a solution of sodium phosphate or sodium borate buffer (e.g., 40 mM, pH 7.8).[5][8]
-
Mobile Phase B: A mixture of acetonitrile, methanol, and water (e.g., 45:45:10 v/v/v).[5][8]
Step 2: Sample and Standard Preparation
-
Prepare a stock solution of this compound hydrochloride (CAS: 16856-13-6) in 0.1 M HCl.[1]
-
Create a series of calibration standards by diluting the stock solution in the mobile phase A or a suitable sample diluent.
-
For biological samples (e.g., plasma), perform protein precipitation by adding 3 volumes of ice-cold methanol or a 30% sulfosalicylic acid solution, vortexing, and centrifuging at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[9][10] Collect the supernatant.
-
An internal standard (e.g., L-norvaline) should be added to all samples and standards to account for variability during sample preparation and injection.[4]
Step 3: Automated Derivatization and HPLC Analysis
-
Utilize an autosampler with a custom injection program for automated derivatization.
-
The program sequence should be as follows:
-
Aspirate sample/standard.
-
Aspirate OPA reagent and mix.
-
Incubate for a short period (e.g., 1 minute).
-
Inject the derivatized sample onto the HPLC column.
-
-
For secondary amines (not applicable here, but for general amino acid analysis), a separate injection with FMOC-Cl derivatization would be required.[5]
Step 4: Chromatographic Conditions
-
Detection (Fluorescence):
-
OPA derivatives: Excitation 340 nm, Emission 450 nm.
-
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the derivatized analyte, followed by a column wash and re-equilibration.
Causality and Method Validation
The choice of OPA derivatization is driven by its rapid reaction kinetics and the high fluorescence quantum yield of the resulting derivative, ensuring high sensitivity. The method must be validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), LOD, and LOQ.[12][13] Linearity should be established over the expected concentration range of the samples, with an R² value of ≥0.99 being desirable.[14]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, often allowing for the direct quantification of analytes in complex matrices without the need for derivatization.[10][15] This approach simplifies sample preparation and reduces potential sources of error.
Principle of LC-MS/MS
The analyte is first separated from matrix components using liquid chromatography. The column effluent is then introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte. In the mass spectrometer, the precursor ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.[16]
Experimental Protocol: Direct HILIC-MS/MS Analysis
Step 1: Sample Preparation
-
For plasma or serum samples, perform protein precipitation as described in section 2.2. A simple dilution with an organic solvent may also be sufficient depending on the required LOQ.
-
Add an isotopically labeled internal standard (e.g., this compound-¹³C₅,¹⁵N) to all samples and standards. This is the gold standard for quantitative mass spectrometry as it corrects for matrix effects and variability in ionization.
-
Centrifuge and transfer the supernatant to an autosampler vial.
Step 2: LC-MS/MS Conditions
-
LC System: UHPLC system for optimal resolution and speed.[17]
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or a polar-modified reversed-phase column (e.g., Raptor Polar X) is recommended for retaining this polar analyte.[10]
-
Mobile Phase A: Water with 0.1% formic acid and 5-10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a high percentage of organic phase (e.g., 90% B), then ramp down the organic content to elute the analyte.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ion Source: ESI in positive ion mode.
-
MRM Transitions: These must be optimized by infusing a standard solution of the analyte. For this compound (M.W. 147.13 g/mol ), the precursor ion would be [M+H]⁺ at m/z 148.1. Product ions would be determined experimentally, but likely fragments would result from the loss of the methoxy group or parts of the amino acid backbone. For example, for aspartic acid (a related compound), a transition of 134.1 > 74.1 is used.[10]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 148.1 | To be determined | To be determined |
| Isotopically Labeled Internal Standard | e.g., 154.1 | To be determined | To be determined |
Table 1: Example of MRM parameter table. Parameters must be empirically optimized.
Workflow and Rationale
The use of HILIC is crucial for retaining the polar analyte under conditions compatible with ESI-MS. The isotopically labeled internal standard is the most effective way to compensate for matrix-induced ion suppression or enhancement, ensuring the highest accuracy and precision.[14] The validation for this method will also follow ICH guidelines, with special attention to matrix effects, which should be assessed by comparing the response of the analyte in neat solution versus post-extraction spiked matrix samples.[14][18]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Since amino acids and their esters are non-volatile, a derivatization step is mandatory to increase their volatility.[3][19][20]
Principle of Derivatization for GC-MS
The target analyte, this compound, already contains a methyl ester group. Therefore, derivatization will target the primary amine and the carboxylic acid group. A common two-step approach involves:
-
Esterification: Although the beta-carboxyl group is already esterified, the alpha-carboxyl group will need to be esterified (e.g., to a methyl or butyl ester).
-
Acylation: The primary amine is then acylated using reagents like pentafluoropropionic anhydride (PFPA) or trifluoroacetic anhydride (TFAA).[21]
This process yields a volatile, thermally stable derivative that is amenable to GC separation and MS detection.[3][19]
Experimental Protocol: Two-Step Derivatization GC-MS
Step 1: Sample Preparation and Derivatization
-
Use a dried extract of the sample (e.g., lyophilized plasma supernatant).
-
Esterification: Add 100 µL of 3 M HCl in n-butanol and incubate at 65°C for 30 minutes. This will esterify the alpha-carboxyl group.
-
Evaporate the reagent under a stream of nitrogen.
-
Acylation: Add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA). Incubate at 65°C for 30 minutes.[3]
-
Evaporate the excess reagent and reconstitute the sample in a GC-compatible solvent like toluene or ethyl acetate.[19]
Step 2: GC-MS Conditions
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: A chiral column (e.g., Chirasil-L-Val) may be used if enantiomeric separation is required, or a standard non-polar column (e.g., DB-5ms) for general quantification.[21]
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic fragment ions of the derivatized analyte.
Rationale and Considerations
This two-step derivatization is robust and produces stable derivatives suitable for high-throughput analysis.[19] The choice of EI ionization leads to reproducible fragmentation patterns that are useful for structural confirmation and library matching. The SIM mode significantly improves the signal-to-noise ratio, allowing for low detection limits. This method is highly effective but more labor-intensive than direct LC-MS/MS analysis.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of an analyte in solution without the need for an identical calibration standard.[22] Quantification is based on the principle that the integrated signal area of a resonance is directly proportional to the number of nuclei contributing to that signal.
Principle of qNMR
In a ¹H qNMR experiment, a certified internal calibrant of known purity and concentration is added to the sample. By comparing the integral of a specific, non-overlapping resonance from the analyte to the integral of a known resonance from the internal calibrant, the concentration of the analyte can be precisely calculated.[23]
Experimental Protocol: ¹H qNMR
Step 1: Sample Preparation
-
Accurately weigh and dissolve the sample containing this compound in a deuterated solvent (e.g., D₂O with a phosphate buffer to maintain a stable pH).
-
Accurately weigh and add a certified internal calibrant. A good calibrant should have simple, sharp resonances that do not overlap with the analyte signals (e.g., maleic acid, TSP).[23]
-
Transfer the solution to a high-precision NMR tube.
Step 2: NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Pulse Program: Use a standard single-pulse experiment (e.g., zg30) with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons. A D1 of 5 times the longest T₁ value is recommended.[8][24]
-
Acquisition Parameters:
-
Number of Scans (NS): Sufficient scans to achieve a good signal-to-noise ratio (e.g., 16 or 32).
-
Receiver Gain (RG): Set to avoid clipping the FID.
-
Acquisition Time (AQ): At least 3-4 seconds for good digital resolution.
-
Step 3: Data Processing and Quantification
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal from the analyte (e.g., the methoxy singlet at ~3.7 ppm) and a signal from the internal calibrant.
-
Calculate the concentration of the analyte using the following equation:
C_analyte = (I_analyte / N_analyte) * (N_calibrant / I_calibrant) * (MW_analyte / MW_calibrant) * (m_calibrant / V_sample) * P_calibrant
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
V = Volume
-
P = Purity of the calibrant
-
Rationale and Advantages
qNMR is a non-destructive technique that provides both structural confirmation and quantitative information simultaneously.[22] It is highly accurate and precise, does not require derivatization, and is less susceptible to matrix effects compared to MS-based methods. Its primary limitations are lower sensitivity compared to MS and the need for a higher concentration of the analyte.
Method Comparison and Summary
| Feature | HPLC-FLD (with Deriv.) | LC-MS/MS (Direct) | GC-MS (with Deriv.) | qNMR |
| Principle | Chromatographic separation of fluorescent derivatives | Chromatographic separation and mass-based detection | Chromatographic separation of volatile derivatives | Nuclear spin resonance in a magnetic field |
| Derivatization | Required (e.g., OPA) | Not required | Required (e.g., Esterification + Acylation) | Not required |
| Sensitivity | High (ng/mL to pg/mL) | Very High (pg/mL to fg/mL) | High (ng/mL to pg/mL) | Low (µg/mL to mg/mL) |
| Selectivity | Good | Excellent | Very Good | Good (depends on spectral overlap) |
| Throughput | High (with automation) | High | Medium | Medium to Low |
| Matrix Effects | Low to Medium | High (corrected by IS) | Low | Very Low |
| Instrumentation | Widely available | Specialized | Common | Specialized |
| Key Advantage | Robust and widely accessible | Highest sensitivity and selectivity, direct analysis | High resolving power, reproducible fragmentation | Primary method, high accuracy, no analyte standard needed for purity |
Table 2: Comparison of Analytical Methods for this compound Quantification.
Conclusion
The quantification of this compound can be successfully achieved using a variety of analytical techniques.
-
HPLC with pre-column derivatization is a robust and reliable method suitable for most quality control laboratories.
-
Direct LC-MS/MS analysis offers the highest sensitivity and selectivity, making it the method of choice for complex biological matrices and trace-level quantification.
-
GC-MS with derivatization provides an excellent orthogonal technique with high resolving power.
-
qNMR serves as a primary method for the accurate determination of purity and concentration in bulk materials and concentrated solutions without the need for a specific reference standard of the analyte itself.
The selection of the most appropriate method will depend on the specific analytical requirements, including sensitivity, sample matrix, and available resources. All methods described herein must be fully validated according to the appropriate regulatory guidelines to ensure the integrity and reliability of the generated data.[13]
References
-
Fujii, Y., Arimoto, T., Uchio, Y., & Sugi, Y. (2006). GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis. Chirality, 18(4), 279–295. [Link]
-
Kaspar, H., Dettmer, K., Chan, Q., & O'Brien, P. J. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 179. [Link]
-
Klavins, I. I., & Eglite, L. (2014). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Biomedical Chromatography, 28(1), 107-115. [Link]
-
Culea, M., Iordache, A. M., Horj, E., Mesaros, C., & Bleiziffer, R. (2012). GC-MS methods for amino acids determination in different biological extracts. Studia Universitatis Babes-Bolyai, Physica, 57(1), 213-221. [Link]
-
García, M. C., & Puignou, L. (2005). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Chromatographic Science, 43(8), 434–440. [Link]
-
Han, J., & Per-Olof, O. (2021). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 11(11), 743. [Link]
-
van Eijk, H. M., van der Heijden, M. A., van Berlo, C. L., & Soeters, P. B. (1990). Validation of the determination of amino acids in plasma by high-performance liquid chromatography using automated pre-column derivatization with o-phthaldialdehyde. Journal of Chromatography B: Biomedical Sciences and Applications, 528(2), 247-256. [Link]
-
Reason, A. (2003). Validation of Amino Acid Analysis Methods. In: The Protein Protocols Handbook. Humana Press. [Link]
-
Rutherfurd, S. M., & Gilani, G. S. (2023). Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS. Journal of AOAC INTERNATIONAL, 106(6), 1645-1658. [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
D'Aniello, A., Di Fiore, M. M., & D'Aniello, S. (2017). Quantitative determination of free D-Asp, L-Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry. PLoS ONE, 12(6), e0180040. [Link]
-
Kim, H. W., Kim, J. H., & Choi, Y. M. (2019). Optimization of 1D ¹H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. Food Science of Animal Resources, 39(5), 835–846. [Link]
-
Sim, J., Nam, J., & Pauli, G. F. (2024). Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. Journal of Pharmaceutical and Biomedical Analysis, 249, 116390. [Link]
-
Sari, Y., & Arrahman, A. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2017(3), M938. [Link]
-
D'Aniello, A., Di Fiore, M. M., & D'Aniello, S. (2017). Quantitative determination of free D-Asp, L-Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry. ResearchGate. [Link]
-
D'Aco, A., & Govaerts, C. (2018). Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. [Link]
-
SIELC Technologies. Separation of 4-[2-(Acryloyloxy)ethoxy]-4-oxobutanoic acid on Newcrom R1 HPLC column. [Link]
-
Kim, H. W., et al. (2019). Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. Food Science of Animal Resources, 39(5), 835-846. [Link]
-
Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia, 69(2), 337-343. [Link]
-
Nirmalahrudaya, Ch. (2014). Synthesis and Characterization of N- Cbz L- Aspartic acid β- methyl ester. Journal of Chemical and Pharmaceutical Sciences, 7(3), 213-215. [Link]
-
Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]
-
Giraudeau, P. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. Metabolites, 3(4), 856–879. [Link]
Sources
- 1. L-Aspartic acid β-methyl ester 16856-13-6 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. jchps.com [jchps.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Food Science of Animal Resources [kosfaj.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]
- 11. public.pensoft.net [public.pensoft.net]
- 12. researchgate.net [researchgate.net]
- 13. Validation of Amino Acid Analysis Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lirias.kuleuven.be [lirias.kuleuven.be]
- 16. Quantitative determination of free D-Asp, L-Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts [mdpi.com]
- 20. tsapps.nist.gov [tsapps.nist.gov]
- 21. GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the HPLC Analysis of 2-Amino-4-methoxy-4-oxobutanoic Acid
Abstract
This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of 2-Amino-4-methoxy-4-oxobutanoic acid, a derivative of aspartic acid, using High-Performance Liquid Chromatography (HPLC). Recognizing the inherent challenges in the analysis of non-chromophoric amino acids, this guide explores two robust methodologies: a pre-column derivatization technique for enhanced sensitivity and a direct analysis approach for simplicity. The rationale behind critical experimental parameters, including stationary phase selection, mobile phase composition, and detection strategy, is thoroughly discussed. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and reliable method for the analysis of this compound.
Introduction
This compound, a methyl ester derivative of the non-essential amino acid aspartic acid, is a compound of interest in various fields of biochemical and pharmaceutical research. Accurate and precise quantification of this and related compounds is crucial for understanding metabolic pathways, monitoring enzymatic reactions, and in the quality control of pharmaceutical preparations.
The primary analytical challenge presented by most amino acids, including this compound, is their lack of a significant chromophore, which precludes sensitive detection by UV-Vis spectrophotometry at wavelengths where common HPLC solvents are transparent.[1][2] To overcome this limitation, derivatization is a widely employed strategy to introduce a fluorescent or UV-absorbing moiety to the analyte molecule.[1][3][4][5] This application note will detail a validated method using pre-column derivatization with o-phthalaldehyde (OPA) for fluorescence detection, a technique known for its high sensitivity and rapid reaction kinetics with primary amines.[3][6][7][8]
Furthermore, for applications where derivatization is not desirable, we will also present a protocol for the direct analysis of the underivatized compound, which relies on a specialized mixed-mode stationary phase and detection at lower UV wavelengths.[9][10] Chiral separation, a critical consideration for stereoisomeric compounds, will also be addressed.[11][12][13][14]
Experimental Principle & Workflow
The analytical workflow is designed to ensure accuracy, reproducibility, and sensitivity. The choice between the two presented methods will depend on the specific requirements of the analysis, such as the need for high sensitivity versus a simpler, more direct approach.
Method 1: Pre-column Derivatization with OPA
This method is recommended for trace-level quantification due to its high sensitivity. The workflow involves the reaction of the primary amine group of this compound with o-phthalaldehyde (OPA) in the presence of a thiol to form a highly fluorescent isoindole derivative. This derivative is then separated by reversed-phase HPLC and detected using a fluorescence detector.
Caption: Workflow for HPLC analysis with pre-column derivatization.
Method 2: Direct Analysis of Underivatized Compound
This method is suitable for higher concentration samples where derivatization can be avoided. It utilizes a mixed-mode stationary phase that provides both reversed-phase and ion-exchange retention mechanisms, allowing for the separation of the polar, underivatized amino acid.[9][15] Detection is performed at a low UV wavelength (typically 190-210 nm) where the carboxyl group of the amino acid exhibits some absorbance.[1]
Caption: Workflow for direct HPLC analysis of the underivatized compound.
Materials and Methods
Reagents and Materials
-
This compound hydrochloride (Reference Standard, Purity ≥ 98%)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade, e.g., Milli-Q)
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (MPA)
-
Boric Acid
-
Sodium Hydroxide
-
Hydrochloric Acid
-
Phosphate Buffer salts
-
Syringe filters (0.22 µm)
Instrumentation
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and fluorescence detector.
-
For direct analysis, a UV-Vis detector is required.
-
Data acquisition and processing software.
Chromatographic Conditions
| Parameter | Method 1: Pre-column Derivatization | Method 2: Direct Analysis |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 3.5 µm | Mixed-Mode (Reversed-Phase/Cation-Exchange), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 40 mM Phosphate buffer, pH 7.8 | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile:Methanol:Water (45:45:10, v/v/v) | Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-15 min: 5-50% B; 15-18 min: 50-100% B; 18-20 min: 100% B; 20.1-25 min: 5% B | Isocratic or shallow gradient depending on sample complexity |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 40 °C | 30 °C |
| Injection Volume | 10 µL | 10 µL |
| Detection | Fluorescence (Ex: 340 nm, Em: 455 nm) | UV at 210 nm |
Protocols
Preparation of Solutions
4.1.1. Standard Stock Solution (1 mg/mL) Accurately weigh 10 mg of this compound hydrochloride reference standard and dissolve in 10 mL of HPLC grade water.
4.1.2. Working Standard Solutions Prepare a series of working standard solutions by diluting the stock solution with HPLC grade water to concentrations ranging from 0.1 µg/mL to 50 µg/mL for the derivatization method, and 1 µg/mL to 200 µg/mL for the direct analysis method.
4.1.3. OPA Derivatization Reagent Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.25 mL of 0.4 M boric acid (pH adjusted to 10.4 with sodium hydroxide) and 50 µL of 3-mercaptopropionic acid. Mix well. This reagent is stable for approximately one week when stored at 4°C in a dark vial.
Sample Preparation and Derivatization (Method 1)
-
To 100 µL of the sample or standard solution in an autosampler vial, add 400 µL of the OPA derivatization reagent.
-
Mix thoroughly for 30 seconds.
-
Allow the reaction to proceed for 2 minutes at room temperature before injection.
-
Inject 10 µL of the derivatized solution into the HPLC system.
Note: The derivatization can be automated using the autosampler's pre-column derivatization program for improved precision.[4][6][7]
Sample Preparation (Method 2)
-
Dilute the sample to the desired concentration with HPLC grade water.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Inject 10 µL of the filtered solution into the HPLC system.
Results and Discussion
System Suitability
Before sample analysis, the performance of the HPLC system should be verified. A series of injections of a mid-range standard solution should be performed to assess parameters such as retention time repeatability, peak area precision, tailing factor, and theoretical plates.
| Parameter | Acceptance Criteria |
| Retention Time RSD | ≤ 2.0% |
| Peak Area RSD | ≤ 2.0% |
| Tailing Factor | 0.8 - 1.5 |
| Theoretical Plates | ≥ 2000 |
Linearity
The linearity of the method should be established by plotting the peak area response versus the concentration of the working standard solutions. A linear regression analysis should be performed, and the coefficient of determination (R²) should be ≥ 0.995.
Chiral Separation
This compound possesses a chiral center. If the separation of enantiomers is required, a chiral stationary phase (CSP) is necessary.[11][12][13] Teicoplanin-based CSPs have shown success in resolving underivatized amino acid enantiomers.[11] Alternatively, derivatization with a chiral reagent, such as an N-acetyl-L-cysteine adduct of OPA, can be employed to form diastereomers that can be separated on a standard reversed-phase column.[14]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape | Column contamination, mismatched sample solvent and mobile phase | Flush the column, ensure sample is dissolved in a solvent similar in strength to the initial mobile phase |
| No or Low Signal (Method 1) | Incomplete derivatization, detector issue | Check derivatization reagent age and preparation, verify detector lamp status and settings |
| Variable Retention Times | Pump malfunction, column degradation, mobile phase composition change | Check pump for leaks and pressure fluctuations, use a new column, prepare fresh mobile phase |
| Baseline Noise | Contaminated mobile phase, detector issues | Filter and degas mobile phase, purge the detector |
Conclusion
This application note provides two robust and reliable HPLC methods for the analysis of this compound. The pre-column derivatization method offers high sensitivity for trace-level quantification, while the direct analysis method provides a simpler alternative for more concentrated samples. The choice of method should be guided by the specific analytical requirements of the user. Proper system suitability checks and method validation are essential to ensure the generation of accurate and precise results.
References
-
In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. (n.d.). MDPI. Retrieved from [Link]
-
HPLC–FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column. (n.d.). Springer. Retrieved from [Link]
-
Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. (n.d.). Waters. Retrieved from [Link]
-
Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022). Food Research. Retrieved from [Link]
-
Ultra-Fast HPLC Separation of Underivatized Amino Acids in Reversed-Phase and Cation-Exchange Modes. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
HPLC separation of acidic amino acid esters (A) Asp and (B) Glu... (n.d.). ResearchGate. Retrieved from [Link]
-
HPLC with chiral stationary phase for separation and kinetics study of aspartic acid epimerization in Peroxiredoxin 2 active site peptide. (2024). PubMed. Retrieved from [Link]
-
Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. (2023). PMC - NIH. Retrieved from [Link]
-
Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (2011). ResearchGate. Retrieved from [Link]
-
Validation of a reversed-phase HPLC method for quantitative amino acid analysis. (2011). PubMed. Retrieved from [Link]
-
HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. (n.d.). Liberty University. Retrieved from [Link]
-
Determination of D- and L-aspartate in amino acid mixtures by high-performance liquid chromatography after derivatization with a chiral adduct of o-phthaldialdehyde. (1984). PubMed. Retrieved from [Link]
-
Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein. (2017). PubMed Central. Retrieved from [Link]
-
Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. (2021). NIH. Retrieved from [Link]
-
Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. (2022). ACS Omega. Retrieved from [Link]
-
analysis of amino acids by high performance liquid chromatography. (n.d.). Retrieved from [Link]
-
Analysis of Amino Acids by HPLC. (2010). Agilent. Retrieved from [Link]
-
Advantame. (n.d.). Wikipedia. Retrieved from [Link]
-
HPLC Separation of Aspartic Acid and Asparagine on Obelisc R Column. (n.d.). SIELC. Retrieved from [Link]
Sources
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a reversed-phase HPLC method for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 9. helixchrom.com [helixchrom.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. HPLC with chiral stationary phase for separation and kinetics study of aspartic acid epimerization in Peroxiredoxin 2 active site peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Determination of D- and L-aspartate in amino acid mixtures by high-performance liquid chromatography after derivatization with a chiral adduct of o-phthaldialdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HPLC Separation of Aspartic Acid and Asparagine on Obelisc R Column | SIELC Technologies [sielc.com]
Application Notes and Protocols for 2-Amino-4-methoxy-4-oxobutanoic acid in Cell Culture
Introduction: Unveiling the Potential of a Key Aspartate Derivative in Cellular Research
2-Amino-4-methoxy-4-oxobutanoic acid, systematically known as L-Aspartic acid β-methyl ester, is an intriguing derivative of the non-essential amino acid L-aspartic acid.[1][2][3][4] Its structural similarity to endogenous neurotransmitters suggests a significant potential for modulating critical cellular signaling pathways, particularly within the nervous system. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in in vitro cell culture experiments. We will delve into its mechanism of action, provide detailed protocols for its application, and discuss key downstream analyses to elucidate its cellular effects.
While direct and extensive studies on the specific application of this compound in cell culture are emerging, its established role as an aspartic acid analog allows us to infer its primary mechanism of action through the N-methyl-D-aspartate (NMDA) receptor.[5][6] NMDA receptors are ionotropic glutamate receptors pivotal for synaptic plasticity, learning, and memory.[5][7] Their activation, which requires both an agonist and a co-agonist (like glycine or D-serine), leads to an influx of Ca²⁺ ions, initiating a cascade of intracellular signaling events.[5][7] Overactivation of these receptors can lead to excitotoxicity, a process implicated in various neurodegenerative diseases.[6]
This guide will, therefore, focus on the application of this compound as a putative NMDA receptor agonist, providing a robust framework for investigating its effects on neuronal and other cell types expressing these receptors.
I. Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its successful application in cell culture.
| Property | Value | Source |
| Synonyms | L-Aspartic acid β-methyl ester hydrochloride, β-Methyl L-aspartate hydrochloride | [1][2][3] |
| Molecular Formula | C₅H₁₀ClNO₄ | [1] |
| Molecular Weight | 183.59 g/mol | [1] |
| Appearance | White to off-white solid | [1][2] |
| Solubility | Soluble in DMSO (100 mg/mL) | [1][2] |
| Storage | Powder: 4°C, sealed, away from moisture. Stock Solution: -80°C (6 months), -20°C (1 month) | [1][2] |
II. Postulated Mechanism of Action: An NMDA Receptor Agonist
The primary hypothesized mechanism of action for this compound in a biological context is its function as an agonist at the glutamate binding site of the NMDA receptor.[7][8][9] This interaction is predicated on its structural analogy to L-aspartate, a known excitatory neurotransmitter.
Upon binding, and in the presence of a co-agonist, this compound is expected to induce a conformational change in the NMDA receptor, opening its ion channel.[5] This allows for the influx of calcium ions, which act as a second messenger to trigger various downstream signaling pathways.
III. Experimental Protocols
The following protocols provide a detailed methodology for the preparation and application of this compound in cell culture, with a focus on neuronal cell lines (e.g., SH-SY5Y, primary neurons) or HEK293 cells engineered to express specific NMDA receptor subunits.[10]
A. Preparation of Stock Solutions
Accurate preparation of stock solutions is critical for experimental reproducibility.
Materials:
-
This compound hydrochloride (or free base)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Calculation: Determine the mass of the compound required to prepare a 100 mM stock solution.
-
Mass (mg) = 100 mmol/L * Molar Mass ( g/mol ) * Volume (L) * 1000 mg/g
-
For a 1 mL stock of the hydrochloride salt (MW: 183.59 g/mol ):
-
Mass = 0.1 mol/L * 183.59 g/mol * 0.001 L * 1000 mg/g = 18.36 mg
-
-
-
Weighing: Accurately weigh the calculated mass of the compound in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[7]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).[1][2]
B. Cell Treatment Protocol
This protocol describes the application of the compound to cultured cells.
Materials:
-
Cultured cells (e.g., neuronal cell line, primary neurons)
-
Complete cell culture medium, pre-warmed to 37°C
-
100 mM stock solution of this compound
-
Co-agonist solution (e.g., 10 mM Glycine in sterile water)
Protocol:
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Preparation of Working Solution:
-
Dilute the 100 mM stock solution in pre-warmed complete culture medium to the final desired working concentration (e.g., 10-100 µM). It is crucial to determine the optimal concentration through a dose-response experiment.
-
Important: Ensure the final DMSO concentration in the culture medium is non-toxic, typically below 0.1%.[7]
-
Add a co-agonist, such as glycine, to the working solution at a final concentration of 10-100 µM to facilitate NMDA receptor activation.[11]
-
-
Cell Treatment:
-
Remove the existing medium from the cells.
-
Gently add the prepared working solution containing this compound and the co-agonist to the cells.
-
Include appropriate controls: a vehicle control (medium with the same final concentration of DMSO and co-agonist) and a negative control (medium only).
-
-
Incubation: Incubate the cells for the desired duration (ranging from minutes to hours, depending on the endpoint being measured) under standard culture conditions (37°C, 5% CO₂).[7]
IV. Downstream Analysis and Expected Outcomes
The cellular response to this compound can be assessed using a variety of downstream assays.
A. Calcium Imaging
Rationale: As an NMDA receptor agonist, the compound is expected to induce an influx of intracellular calcium.[11]
Method:
-
Load cells with a calcium indicator dye (e.g., Fluo-4 AM) for 30-60 minutes.[11]
-
Wash the cells to remove excess dye.
-
Acquire baseline fluorescence readings using a fluorescence microscope or plate reader.
-
Add the working solution of this compound and monitor the change in fluorescence intensity over time.[11]
-
An NMDAR antagonist (e.g., MK-801 or AP5) can be used to confirm the specificity of the response.[11]
Expected Outcome: A rapid and transient increase in intracellular fluorescence upon addition of the compound, indicating a calcium influx.
B. Excitotoxicity and Cell Viability Assays
Rationale: Prolonged or excessive activation of NMDA receptors can lead to excitotoxicity and cell death.[6]
Method:
-
Treat cells with a range of concentrations of the compound for an extended period (e.g., 12-24 hours).
-
Assess cell viability using standard assays such as MTT, LDH release, or live/dead staining (e.g., Calcein-AM/Propidium Iodide).
Expected Outcome: A dose-dependent decrease in cell viability at higher concentrations or longer exposure times, indicative of excitotoxicity.
C. Analysis of Aspartate Metabolism
Rationale: As an aspartate derivative, the compound may influence cellular aspartate metabolism.[12][13]
Method:
-
Treat cells with the compound for a defined period.
-
Perform metabolomic analysis using techniques like LC-MS to quantify intracellular levels of aspartate and related metabolites in the aspartate metabolism pathway.[13][14]
Expected Outcome: Potential alterations in the intracellular pool of aspartate and other metabolites, which could have downstream effects on processes like nucleotide synthesis and cellular respiration.[12][15]
V. Safety and Handling
Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye protection.[16]
-
Handling: Avoid breathing dust, fumes, or vapors. Use in a well-ventilated area or a fume hood.[16]
-
First Aid: In case of skin contact, wash with plenty of water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes.[16]
VI. Conclusion
This compound presents a valuable tool for investigating the role of NMDA receptor activation and aspartate metabolism in various cellular contexts. While its effects are inferred from its structural and chemical properties, the protocols outlined in this guide provide a solid foundation for its application in cell culture. Researchers are encouraged to perform dose-response and time-course experiments to optimize the experimental conditions for their specific cell type and research question. The insights gained from such studies will contribute to a deeper understanding of glutamatergic signaling and its implications in health and disease.
References
- Yeboah, F., Guo, H., & Bill, A. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), e58160.
-
Wikipedia. (n.d.). NMDA receptor. Retrieved from [Link]
-
ChemUniverse. (n.d.). Order : 2-((TERT-BUTOXYCARBONYL)AMINO)-4-METHOXY-4-OXOBUTANOIC ACID. Retrieved from [Link]
-
Chem-Impex. (n.d.). L-Aspartic acid β-methyl ester hydrochloride. Retrieved from [Link]
- Pal, S., & Taly, A. (1984). Use of beta-methylene-D,L-aspartate to assess the role of aspartate aminotransferase in cerebral oxidative metabolism. Journal of Neurochemistry, 43(4), 977–984.
- Robust Expression of Functional NMDA Receptors in Human Induced Pluripotent Stem Cell-Derived Neuronal Cultures Using an Accelerated Protocol. (2021). Frontiers in Cellular Neuroscience, 15, 768131.
-
AdooQ®. (n.d.). β-Methyl L-aspartate hydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Methyl-D-aspartic acid. Retrieved from [Link]
- Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., ... & Yuan, H. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405–496.
-
ChemUniverse. (n.d.). Request Bulk Quote : (R)-2-AMINO-4-METHOXY-4-OXOBUTANOIC ACID. Retrieved from [Link]
-
KEGG. (n.d.). KEGG PATHWAY Database. Retrieved from [Link]
- Aspartate Metabolism Facilitates IL-1β Production in Inflammatory Macrophages. (2021). Frontiers in Immunology, 12, 737335.
- An engineered biosensor enables dynamic aspartate measurements in living cells. (2023). eLife, 12, e84242.
-
Plant Cell Labs. (n.d.). L-Aspartic Acid. Retrieved from [Link]
- Beta-DL-methylene-aspartate, an inhibitor of aspartate aminotransferase, potently inhibits L-glutamate uptake into astrocytes. (1989). Neurochemical Research, 14(7), 641–646.
- The Incorporation of NMDA Receptors with a Distinct Subunit Composition at Nascent Hippocampal Synapses In Vitro. (1998). The Journal of Neuroscience, 18(16), 6299–6309.
- Aspartate Metabolism Pathway is Differentiable in Human Hepatocellular Carcinoma: Transcriptomics and 13C-Isotope based Metabolomics. (2018). Scientific Reports, 8(1), 1-11.
-
PubChem. (n.d.). l-Aspartic acid, 4-methyl ester. Retrieved from [Link]
-
Application: NMDA Receptor Conductance-Rat Midbrain Dopaminergic Neurons l Protocol Preview. (2022, June 7). YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-oxobutanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). (S)-2-[Fmoc-(methyl)amino]-4-(allyloxy)-4-oxobutanoic Acid. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. β-Methyl L-aspartate hydrochloride | Amino Acids and Derivatives | TargetMol [targetmol.com]
- 4. chemimpex.com [chemimpex.com]
- 5. NMDA receptor - Wikipedia [en.wikipedia.org]
- 6. N-Methyl-D-aspartic acid - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. NMDA-receptor Study Protocol - JoVE Journal [jove.com]
- 11. Robust Expression of Functional NMDA Receptors in Human Induced Pluripotent Stem Cell-Derived Neuronal Cultures Using an Accelerated Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aspartate Metabolism Facilitates IL-1β Production in Inflammatory Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aspartate Metabolism Pathway is Differentiable in Human Hepatocellular Carcinoma: Transcriptomics and 13C-Isotope based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An engineered biosensor enables dynamic aspartate measurements in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caissonlabs.com [caissonlabs.com]
- 16. echemi.com [echemi.com]
Application Notes and Protocols for 2-Amino-4-methoxy-4-oxobutanoic Acid
An in-depth guide for researchers, scientists, and drug development professionals on the experimental protocols for 2-Amino-4-methoxy-4-oxobutanoic acid.
Abstract
This compound, commonly known as L-Aspartic acid β-methyl ester, is a pivotal amino acid derivative extensively utilized in synthetic organic chemistry and pharmaceutical development. Its unique structure, featuring a free α-amino group, an α-carboxylic acid, and a β-methyl ester, makes it an invaluable building block for peptide synthesis and the creation of complex molecular architectures.[1] This guide provides a comprehensive overview of the synthesis, purification, characterization, and application of this compound, grounded in established chemical principles and supported by authoritative literature. The protocols detailed herein are designed to be self-validating, with explanations for the causality behind each experimental step to ensure reproducibility and success.
Compound Profile and Significance
Chemical Identity and Properties
This compound is the β-methyl ester of L-aspartic acid. The selective esterification of the side-chain (β) carboxyl group, while leaving the α-amino and α-carboxyl groups free, is crucial for its role as a building block in peptide chemistry.
| Property | Value |
| IUPAC Name | (2S)-2-Amino-4-methoxy-4-oxobutanoic acid |
| Common Names | L-Aspartic acid β-methyl ester, H-Asp(OMe)-OH |
| CAS Number | 1835-52-5 (for hydrochloride salt) |
| Molecular Formula | C₅H₉NO₄ |
| Molecular Weight | 147.13 g/mol |
| Appearance | White to off-white crystalline solid[2] |
| Key Functional Groups | Primary Amine (-NH₂), Carboxylic Acid (-COOH), Ester (-COOCH₃) |
| Protected Analogues | Boc-Asp(OMe)-OH[3], Z-Asp(OMe)-OH (Cbz-Asp(OMe)-OH)[4] |
Scientific and Industrial Relevance
The primary application of this compound is in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[1] The methyl ester group serves as an effective protecting group for the side-chain carboxylic acid of aspartic acid, preventing its participation in unwanted side reactions during peptide bond formation. This strategic protection is fundamental to synthesizing peptides with precise amino acid sequences, which are critical for developing peptide-based drugs and other biologically active compounds.[1]
Synthesis Protocols
The synthesis of this compound hydrochloride is most commonly achieved through the direct, acid-catalyzed esterification of L-Aspartic acid. This method is efficient and utilizes readily available starting materials.
Protocol 2.1: Direct Acid-Catalyzed Esterification of L-Aspartic Acid
This protocol describes the synthesis of the hydrochloride salt of L-Aspartic acid β-methyl ester. The reaction relies on the principle that in an acidic methanolic solution, the more sterically accessible and electronically favorable β-carboxyl group is preferentially esterified over the α-carboxyl group. Thionyl chloride (SOCl₂) serves as an excellent reagent as it reacts with methanol to generate anhydrous HCl in situ, which catalyzes the esterification.[5]
Materials:
-
L-Aspartic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether (anhydrous)
-
Ice bath
-
Round-bottom flask with magnetic stirrer
-
Drying tube (e.g., with CaCl₂)
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a drying tube, cool 100 mL of anhydrous methanol to -10°C using an ice-salt bath.
-
Reagent Addition: While maintaining the temperature between -10°C and -5°C, slowly add 7.3 mL (0.1 mol) of thionyl chloride dropwise to the stirred methanol. Causality Note: This exothermic reaction generates HCl gas and sulfur dioxide. Slow, cold addition is critical to control the reaction rate and prevent excessive heat generation.
-
Addition of Aspartic Acid: Once the addition of SOCl₂ is complete, add 13.3 g (0.1 mol) of L-Aspartic acid to the cold solution in one portion.
-
Reaction Progression: Remove the cooling bath and allow the mixture to slowly warm to room temperature. Stir the reaction mixture for 24 hours. The solid L-Aspartic acid will gradually dissolve as it is converted to its more soluble ester hydrochloride salt.
-
Product Precipitation: After 24 hours, add 150 mL of anhydrous diethyl ether to the clear solution to precipitate the product. Causality Note: The product, L-Aspartic acid β-methyl ester hydrochloride, is soluble in methanol but insoluble in diethyl ether. Ether acts as an anti-solvent, forcing the product to crystallize out of the solution.
-
Isolation: Cool the flask in an ice bath for 30 minutes to maximize crystallization. Collect the white crystalline product by vacuum filtration.
-
Washing and Drying: Wash the collected solid thoroughly with two 50 mL portions of anhydrous diethyl ether to remove any unreacted starting materials or byproducts. Dry the product under vacuum to yield L-Aspartic acid β-methyl ester hydrochloride.
Expected Yield: ~92%[5] Melting Point: 174-177°C[5]
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis of L-Aspartic acid β-methyl ester HCl.
Purification Protocols
While the precipitation method often yields a product of sufficient purity for subsequent steps, further purification can be achieved through recrystallization or column chromatography.
Protocol 3.1: Recrystallization
Principle: This technique purifies crystalline compounds by dissolving the impure solid in a hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the solution.
Step-by-Step Methodology:
-
Dissolve the crude L-Aspartic acid β-methyl ester hydrochloride in a minimum amount of hot methanol.
-
Once fully dissolved, slowly add absolute ether until the solution becomes faintly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) for several hours to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with cold ether, and dry under vacuum.
Protocol 3.2: Column Chromatography
Principle: For N-protected derivatives, silica gel column chromatography is effective for separating the desired product from nonpolar and highly polar impurities based on differential adsorption to the stationary phase.[5][6]
Step-by-Step Methodology (for N-Cbz-L-Aspartic acid β-methyl ester):
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a 1:1 mixture of hexanes and ethyl acetate).[5]
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or light pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the solvent mixture, collecting fractions.
-
Analysis: Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound derivative.
| Technique | Expected Results for N-Cbz-L-Aspartic acid β-methyl ester[5] |
| ¹H NMR (CDCl₃) | δ 7.37-7.27 (m, 5H, aromatic protons of Cbz group), 5.52 (d, 1H, NH), 5.07 (s, 2H, CH₂ of Cbz group), 4.07-3.95 (m, 1H, α-CH), 3.67 (s, 3H, OCH₃), 2.63 (d, 2H, β-CH₂). Note: Chemical shifts are relative to TMS. |
| Mass Spectrometry | The expected molecular ion peak (M+) or protonated molecular ion peak ([M+H]⁺) should be observed, corresponding to the molecular weight of the compound. For the N-Cbz derivative, this would be around 282.1 g/mol . |
| Melting Point | A sharp melting point range indicates high purity. For the hydrochloride salt, it is typically 174-177°C.[5] |
| Optical Rotation | As a chiral molecule derived from L-aspartic acid, the compound will rotate plane-polarized light. The specific rotation ([α]D) should be measured at a standard concentration and temperature and compared to literature values to confirm enantiomeric purity. |
Application in Dipeptide Synthesis
This protocol outlines the use of an N-protected derivative, Boc-Asp(OMe)-OH, in a standard peptide coupling reaction to form a dipeptide.
Protocol 5.1: Synthesis of Boc-Asp(OMe)-Ala-NH₂
Principle: This procedure involves the activation of the free α-carboxyl group of Boc-Asp(OMe)-OH using a coupling reagent, followed by nucleophilic attack from the free amino group of a second amino acid derivative (Alaninamide) to form a peptide bond.
Materials:
-
Boc-Asp(OMe)-OH (N-tert-Butoxycarbonyl-L-aspartic acid β-methyl ester)
-
L-Alaninamide hydrochloride (H-Ala-NH₂·HCl)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) - Coupling Reagent
-
DIPEA (N,N-Diisopropylethylamine) - Base
-
DMF (Dimethylformamide) - Solvent
-
Saturated aqueous NaHCO₃ solution
-
1M HCl solution
-
Brine (saturated aqueous NaCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous Na₂SO₄
Step-by-Step Methodology:
-
Reactant Dissolution: In a round-bottom flask, dissolve Boc-Asp(OMe)-OH (1.0 eq) and H-Ala-NH₂·HCl (1.0 eq) in DMF.
-
Base Addition: Cool the solution to 0°C in an ice bath and add DIPEA (2.5 eq) dropwise. Causality Note: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of alaninamide and the hexafluorophosphate salt of HBTU, facilitating the coupling reaction.
-
Coupling Reagent Addition: Add HBTU (1.0 eq) to the reaction mixture and stir at 0°C for 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude dipeptide by silica gel column chromatography if necessary.
Visualization of Peptide Coupling Workflow
Caption: Workflow for the synthesis of a dipeptide using Boc-Asp(OMe)-OH.
References
- Itoh, M. Esterification of N-protected α-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. The Journal of Organic Chemistry. (1982).
- Nirmalahrudaya, Ch. Synthesis and Characterization of N- Cbz L- Aspartic acid β- methyl ester. Journal of Chemical and Pharmaceutical Sciences.
- Moore, J. A. & Steglich, W. Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. American Chemical Society. (1978).
- Versatile Selective α-Carboxylic Acid Esterification of N-Protected Amino Acids and Peptides by Alcalase. Who we serve.
- Synthesis of β-(S-methyl)
- Synthetic method of L-aspartate-4-methyl ester-1-benzyl ester.
- Fmoc-L-aspartic acid β-methyl ester. Chem-Impex.
- Tao, H., Cui, D. & Zhang, Y. Synthesis and Characteristics of an Aspartame Analogue, L-Asparaginyl L-3-Phenyllactic Acid Methyl Ester. Acta Biochimica et Biophysica Sinica. (2004).
- Majhi, K. C. et al. Chromatographic Separation of Amino Acids.
- Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). AIP Publishing. (2022).
- Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library.
- (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid. PubChem.
- Amino Acid Purification - Column Chrom
- Process for esterification of amino acids and peptides.
- (2S)-2-(((benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutanoic acid. PubChem.
- 2-Amino-4-methoxy-benzoic acid. Chem-Impex.
- Aspartic acid esters and their preparation.
- Separation and Refining of Amino acids. Purolite.
- (2R)-2-amino-4-methoxy-4-oxobutanoic acid. ChemBK.
- 2-Amino-4-(benzyloxy)-4-oxobutanoic acid. PubChem.
- Post-translational modific
- 2-AMINO-4-METHOXY-BENZOIC ACID(4294-95-5) 1H NMR spectrum. ChemicalBook.
- Advantame. Wikipedia.
- Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI.
- Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. MDPI. (2021).
- A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. AQA. (2015).
- Ester Deprotection. ACS GCI Pharmaceutical Roundtable.
- N-Acylation in combin
- Separation and Detection of Amino Acids. eCampusOntario Pressbooks.
- Acetyl Protection - Common Conditions. Organic Chemistry Portal.
- Request Bulk Quote for (R)-2-AMINO-4-METHOXY-4-OXOBUTANOIC ACID. ChemUniverse.
- This compound hydrochloride. Sigma-Aldrich.
- Application Notes and Protocols for the Analysis of 2-Methyl-4-oxobutanoic Acid. Benchchem.
- (2S)-4-(Benzyloxy)-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoic acid (Boc-L-Asp(OBn)-OH). MedChemExpress.
- L-(+)-2-Amino-4-phosphonobutyric acid. Sigma-Aldrich.
- 2-Amino-4-oxobutanoic acid. PubChem - NIH.
- Synthesis of 4-amino-2, 4-dioxobutanoic acid.
- Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. PMC - NIH.
- 3-hydroxy-4-methoxy-4-oxobutanoic acid. CymitQuimica.
- Modified polyaspartic acids, process for their preparation and their use.
- 2-amino-4-ethoxy-4-oxobutanoic acid. Chemchart.
- 2-(butylamino)-4-methoxy-4-oxobutanoic acid. Sigma-Aldrich.
- A Method for the Deprotection of Alkylpinacolyl Boronate Esters.
- Polyaspartic acid. Wikipedia.
- 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid. Benchchem.
- Table of Functional Group Priorities for Nomencl
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid | C10H17NO6 | CID 10977771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2S)-2-(((benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutanoic acid | C13H15NO6 | CID 7014888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jchps.com [jchps.com]
- 6. column-chromatography.com [column-chromatography.com]
Application Note: Strategies for the Derivatization of 2-Amino-4-methoxy-4-oxobutanoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The analysis of polar, non-volatile compounds such as amino acids and their derivatives by Gas Chromatography-Mass Spectrometry (GC-MS) is a significant challenge. These molecules exhibit poor chromatographic performance and thermal instability without chemical modification.[1] This application note provides a detailed guide on the derivatization of 2-Amino-4-methoxy-4-oxobutanoic acid, also known as aspartic acid β-methyl ester, a molecule with both a free carboxylic acid and a primary amine group. We present two robust protocols: a single-step silylation method and a classic two-step esterification and acylation method. The causality behind experimental choices, detailed step-by-step protocols, expected mass spectral data, and troubleshooting insights are provided to equip researchers with the necessary tools for reliable and reproducible quantitative and qualitative analysis.
Introduction: The Challenge of Analyzing Polar Analytes via GC-MS
Gas chromatography is a powerful technique renowned for its high resolution in separating complex mixtures.[2] However, its primary requirement is that analytes must be volatile and thermally stable to traverse the GC column.[3][4] this compound, like other amino acids, is a polar, zwitterionic molecule at physiological pH. Its functional groups (a primary amine and a carboxylic acid) readily form strong intermolecular hydrogen bonds.[3] This results in a very low volatility and a tendency to decompose at the high temperatures of the GC inlet port, precluding direct analysis.[1][5]
Derivatization is the process of chemically modifying an analyte to alter its physicochemical properties.[4][6] For GC-MS analysis of amino acids, the primary goals of derivatization are:
-
Increase Volatility: By replacing active hydrogens on polar functional groups (-COOH, -NH2, -OH, -SH) with non-polar groups, hydrogen bonding is eliminated, and the boiling point is significantly lowered.[2][3]
-
Enhance Thermal Stability: The resulting derivatives are less prone to thermal degradation in the GC injector and column.[7]
-
Improve Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks by reducing interactions with active sites on the column.[4]
-
Facilitate Mass Spectral Identification: Derivatives often produce characteristic and predictable fragmentation patterns in the mass spectrometer, aiding in structural elucidation and quantification.
This guide explores two field-proven derivatization strategies tailored for this compound.
Derivatization Strategies: A Comparative Overview
The target molecule, this compound (HOOC-CH(NH₂)-CH₂-COOCH₃), possesses two active sites requiring derivatization: the C1 carboxylic acid and the C2 primary amine. We will detail two effective approaches: silylation and a two-step esterification/acylation.
Strategy 1: Single-Step Silylation
Silylation is arguably the most common derivatization method for GC analysis.[2][6] It involves replacing active hydrogens with a silyl group, typically a trimethylsilyl (TMS) group.[2] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective and react with a wide range of functional groups, including carboxylic acids and amines.[5][8]
-
Mechanism: The silylating reagent donates a TMS group to both the carboxylic acid and the amine, forming a TMS-ester and a TMS-amine, respectively. The byproducts are volatile and typically elute with the solvent front, resulting in a clean chromatogram.[5]
-
Advantages: This is a rapid, single-step reaction that effectively derivatizes both functional groups simultaneously.
-
Considerations: Silyl derivatives and the reagents themselves are highly sensitive to moisture, which can lead to poor reaction yield and derivative instability.[9] Therefore, all glassware must be dry, and anhydrous solvents must be used. For enhanced stability, N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to form t-butyldimethylsilyl (TBDMS) derivatives, which are significantly more resistant to hydrolysis.[9]
Strategy 2: Two-Step Esterification and Acylation
This classic, robust method involves two distinct chemical modifications. First, the carboxylic acid is converted to an ester. Second, the amine group is acylated to form an amide.[7] This approach provides highly stable derivatives with excellent chromatographic properties.
-
Step 1: Esterification: The free carboxylic acid is converted into an alkyl ester (e.g., methyl, propyl, isobutyl ester) by heating with an alcohol in the presence of an acid catalyst.[10] This neutralizes the acidic proton and reduces polarity.
-
Step 2: Acylation: The primary amine is then acylated using a perfluorinated anhydride, such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA).[7][11]
-
Advantages: The resulting N-acyl amino acid esters are very stable, allowing for delayed analysis and storage.[7] The use of fluorinated acylating agents introduces electronegative atoms, which can significantly enhance detector response, especially for electron capture detection (ECD) or negative chemical ionization (NCI-MS).[12]
-
Considerations: This method is more time-consuming and labor-intensive than silylation, involving multiple steps and solvent evaporations.
Experimental Workflows and Chemical Reactions
Visualizing the Process
The following diagrams illustrate the overall analytical workflow and the specific chemical transformations involved in each derivatization strategy.
Caption: General experimental workflow for derivatization and GC-MS analysis.
Caption: Silylation reaction with BSTFA to form the Di-TMS derivative.
Caption: Two-step esterification and acylation reaction workflow.
Detailed Experimental Protocols
Safety Precaution: Derivatization reagents are often corrosive, flammable, and moisture-sensitive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Single-Step Silylation with MSTFA
This protocol creates a di-trimethylsilyl (Di-TMS) derivative.
Materials and Reagents:
-
This compound standard or dried sample extract
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[5]
-
Anhydrous Pyridine or Acetonitrile
-
Reacti-Vials™ or other suitable glass reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas evaporator
-
GC autosampler vials with inserts
Procedure:
-
Sample Preparation: Aliquot a known amount of the analyte solution (e.g., 10-100 µL) into a reaction vial. If using a biological extract, ensure an appropriate internal standard has been added.
-
Drying: Completely dry the sample under a gentle stream of dry nitrogen gas. It is critical that no moisture remains, as it will consume the reagent.[9]
-
Reagent Addition: Add 50 µL of anhydrous pyridine to dissolve the residue. Then, add 50 µL of MSTFA to the vial.
-
Reaction: Tightly cap the vial and vortex briefly. Place the vial in a heating block set to 70°C for 60 minutes to ensure complete derivatization.
-
Cooling and Analysis: After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert. The sample is now ready for injection into the GC-MS.
Protocol 2: Two-Step Esterification and Acylation
This protocol creates an N-pentafluoropropionyl (N-PFP) isopropyl ester derivative.
Materials and Reagents:
-
This compound standard or dried sample extract
-
Isopropanol (anhydrous)
-
Acetyl Chloride (AcCl)
-
Pentafluoropropionic Anhydride (PFPA)[7]
-
Ethyl Acetate (anhydrous)
-
Reacti-Vials™ or other suitable glass reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas evaporator
-
GC autosampler vials with inserts
Procedure: Part A: Esterification
-
Sample Preparation: Place the dried analyte residue (as in Protocol 1, Step 2) in a reaction vial.
-
Esterification Reagent: In a separate vial, prepare the esterification reagent by carefully and slowly adding 1 part Acetyl Chloride to 4 parts anhydrous Isopropanol. Caution: This reaction is exothermic. Prepare fresh.
-
Reaction 1: Add 200 µL of the isopropanol/AcCl reagent to the dried sample. Cap the vial tightly and heat at 100°C for 60 minutes.
-
Drying: Cool the vial to room temperature. Remove the solvent completely under a stream of dry nitrogen.
Part B: Acylation 5. Acylation Reagent: Add 100 µL of anhydrous ethyl acetate and 50 µL of PFPA to the dried residue from Step 4. 6. Reaction 2: Cap the vial tightly and heat at 65°C for 30 minutes.[1] 7. Final Preparation: Cool the vial to room temperature. Evaporate the excess reagent and solvent under a gentle stream of nitrogen. Reconstitute the final derivative in a suitable volume (e.g., 100 µL) of ethyl acetate or toluene for injection.[7]
Data Presentation: Parameters and Expected Results
Table 1: Comparison of Derivatization Strategies
| Feature | Silylation (MSTFA) | Two-Step (Esterification/Acylation) |
| Reagents | MSTFA, Pyridine | Isopropanol/AcCl, PFPA, Ethyl Acetate |
| # of Steps | 1 | 2 (with intermediate drying step) |
| Reaction Time | ~60 minutes | ~2.5 - 3 hours |
| Derivative Stability | Moderate (moisture sensitive) | High (very stable)[7] |
| Ease of Use | Simple and fast | More complex and time-consuming |
| Pros | Rapid, effective for multiple functional groups | Highly stable derivatives, enhanced detector response with fluorinated groups |
| Cons | Moisture sensitivity, potential for incomplete derivatization | Labor-intensive, multiple reagent additions and evaporations |
Table 2: Suggested GC-MS Instrumental Parameters
| Parameter | Suggested Setting | Rationale |
| GC Column | Low- to mid-polarity (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film | Provides good separation for a wide range of derivatized analytes.[5] |
| Carrier Gas | Helium, constant flow at 1.0-1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injector Temp. | 250 - 270 °C | Ensures rapid volatilization of derivatives without thermal degradation. |
| Injection Mode | Splitless (1 µL) | Best for trace-level analysis. |
| Oven Program | Initial 80°C (hold 2 min), ramp 10°C/min to 280°C, hold 5 min | A general-purpose gradient to separate derivatives from solvent and other matrix components. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Produces reproducible fragmentation patterns for library matching. |
| Scan Range | 50 - 550 m/z | Covers the expected mass range of the derivatives and their fragments. |
Table 3: Expected Derivatives and Key Mass Fragments
| Derivatization Method | Derivative Structure | Molecular Weight ( g/mol ) | Key EI-MS Fragment Ions (m/z) |
| Silylation (MSTFA) | TMS-OOC-CH(NH-TMS)-CH₂-COOCH₃ | 321 | 290 [M-31 (OCH₃)]+, 218 [M-103 (COOTMS)]+, 174 [TMS-NH=CH-COOCH₃]+, 73 [TMS]+ |
| Two-Step (iPr-OH/PFPA) | iPr-OOC-CH(NH-PFP)-CH₂-COOCH₃ | 375 | 316 [M-59 (COOiPr)]+, 228 [M-COOiPr-COOCH₃]+, 169 [PFP-NH=CH]+ |
Troubleshooting
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing | Incomplete derivatization; active sites in the GC system (liner, column). | Ensure reaction completion (time, temp). Use a fresh, deactivated inlet liner. Condition the column. |
| No Peak / Low Yield | Presence of moisture (especially for silylation); sample degradation; improper reagent storage. | Ensure absolute dryness of sample and solvents.[9] Use fresh, properly stored reagents. Check reaction temperature and time. |
| Multiple Peaks for Analyte | Incomplete derivatization (e.g., only one site derivatized); formation of side-products. | Optimize reaction conditions. Confirm identity of each peak via mass spectrum. For silylation, ensure sufficient reagent excess. |
| Baseline Noise / Ghost Peaks | Contaminated reagents or solvents; column bleed; injector septum bleed. | Use high-purity reagents. Bake out the column. Use a high-quality, low-bleed septum. |
Conclusion
The successful analysis of this compound by GC-MS is critically dependent on proper derivatization. Both single-step silylation and two-step esterification/acylation are viable and effective strategies. Silylation offers speed and simplicity, making it ideal for high-throughput screening, provided that strictly anhydrous conditions are maintained. The two-step method, while more laborious, produces exceptionally stable derivatives and can offer enhanced sensitivity, making it a gold standard for quantitative methods requiring high precision and accuracy. The choice of method should be guided by the specific analytical goals, sample matrix, and available resources. By following the detailed protocols and understanding the underlying chemical principles outlined in this note, researchers can achieve reliable and reproducible results for this and other polar amino acid derivatives.
References
- Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. In: Wist, J. (eds) Plant Volatiles. Methods in Molecular Biology, vol 2883. Humana, New York, NY.
-
Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726. [Link]
-
Opekar, S., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. [Link]
-
Phenomenex. Derivatization for Gas Chromatography. [Link]
-
Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed. [Link]
-
Matejcic, D., et al. (2006). GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis. Chirality, 18(4), 279-95. [Link]
-
Thorsén, G., & Engström, A. (2008). Separation of Amino Acid Enantiomers VIA Chiral Derivatization and Non-Chiral Gas Chromatography. Journal of Chromatography A, 1180(1-2), 131-7. [Link]
-
Teffera, Y., et al. (2015). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. [Link]
-
Regis Technologies. GC Derivatization. [Link]
-
Sobolevsky, T. G., et al. (2009). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Journal of Separation Science, 32(10), 1729-1735. [Link]
-
Culea, M., et al. GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Studia Universitatis Babes-Bolyai, Physica, Special Issue 1, 2008. [Link]
-
ResearchGate. GC-MS of amino acids as their trimethylsilyl/t-butyldimethylsilyl Derivatives: In model solutions III. [Link]
-
Chrom Tech, Inc. (2024). Why Use GC Derivatization Reagents. [Link]
-
M-K, Ch., et al. (2022). Quality Control in Targeted GC-MS for Amino Acid-OMICS. PMC - NIH. [Link]
-
Watson, D. G. (1994). Chemical derivatization in gas chromatography. Gas Chromatography: A Practical Approach. Oxford Academic. [Link]
-
Hiller, K., et al. (2015). Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study. Journal of Chromatography B, 1002, 1-8. [Link]
-
Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(2), 159-166. [Link]
-
Cheregi, M. (2023). Quality Control in GC–MS Analysis of Amino Acids. LCGC International. [Link]
-
Labinsights. (2023). Acylation Reagents for Gas Chromatography. [Link]
-
ResearchGate. (2019). Comparison of silylation and esterification/acylation procedures in GC‐MS analysis of amino acids. [Link]
-
ResearchGate. (2016). Acylation, silylation, alkylation or chiral derivatization agents using GC/MS? [Link]
-
ResearchGate. (2014). Please, I need a method for amino acids analysis by Gas chromatography–mass spectrometry CG/MS? [Link]
-
Evrard, C. (2013). Derivatization Methods in GC and GC/MS. Gas Chromatography - Biochemicals, Narcotics and Essential Oils. IntechOpen. [Link]
Sources
- 1. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chromtech.com [chromtech.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Derivatization of Fatty acids to FAMEs [sigmaaldrich.cn]
- 11. labinsights.nl [labinsights.nl]
- 12. weber.hu [weber.hu]
Determining the Solubility of 2-Amino-4-methoxy-4-oxobutanoic acid in Diverse Solvents for Research and Development
Application Note: A-S-01
For research, scientific, and drug development professionals.
Abstract
This document provides a comprehensive guide to understanding and determining the solubility of 2-Amino-4-methoxy-4-oxobutanoic acid, also known as O-methyl-L-aspartate or L-aspartic acid 4-methyl ester. Due to the scarcity of published quantitative solubility data for this specific compound, this guide focuses on the foundational principles governing its solubility, predictive analysis based on its molecular structure, and detailed, field-proven protocols for experimental solubility determination. It includes the gold-standard Shake-Flask method for thermodynamic equilibrium solubility and a high-throughput kinetic solubility assay, enabling researchers to generate reliable data essential for applications ranging from bioassays to formulation development.
Introduction and Theoretical Background
This compound is a derivative of the non-essential amino acid L-aspartic acid.[] Its structure, featuring a primary amine, a free carboxylic acid, and a methyl ester, makes it an interesting molecule in various research contexts, including its use as a precursor in the synthesis of more complex molecules.[2] Understanding the solubility of a compound is a critical first step in drug discovery and development, as it profoundly impacts bioassays, formulation for in vivo studies, and intestinal absorption.[3] Poor aqueous solubility can lead to unreliable in vitro results and potential failure of drug candidates due to low bioavailability.[4][5]
Structural Analysis and Predicted Solubility
The solubility of a molecule is governed by its physicochemical properties, including lipophilicity, hydrogen bonding capacity, molecular volume, and ionizability.[3] The structure of this compound contains both polar and ionizable groups (amino and carboxyl) and a more non-polar group (methyl ester).
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The amino and carboxylic acid groups can form hydrogen bonds with protic solvents. The molecule is expected to exhibit its highest solubility in polar protic solvents, particularly water, where the ionizable groups can also interact favorably.[6]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like Dimethyl Sulfoxide (DMSO) are strong hydrogen bond acceptors and can solvate the molecule effectively.[2] It is common practice to first dissolve compounds in DMSO to create stock solutions for biological screening.[7]
-
Non-polar Solvents (e.g., Hexane, Toluene): Due to the charged and polar nature of the amino and carboxyl groups, the compound is expected to have very low solubility in nonpolar solvents.
The Critical Influence of pH
For ionizable compounds like amino acid derivatives, solubility is highly dependent on pH.[8] The molecule exists in different ionic states depending on the pH of the solution:
-
Low pH (Acidic): The carboxylic acid is protonated (-COOH) and the amino group is protonated (-NH3+), resulting in a net positive charge.
-
Isoelectric Point (pI): The pH at which the molecule has a net neutral charge (zwitterion), with a protonated amino group (-NH3+) and a deprotonated carboxyl group (-COO-). Amino acids often exhibit their minimum solubility at or near their isoelectric point.[9]
-
High pH (Basic): The amino group is neutral (-NH2) and the carboxylic acid is deprotonated (-COO-), resulting in a net negative charge.
As the molecule becomes charged at pH values above or below the pI, its interaction with polar solvents like water increases, leading to a significant rise in solubility.[10]
Experimental Protocols for Solubility Determination
Accurate solubility measurement requires robust, validated methods. The two most common approaches in drug discovery are the determination of thermodynamic and kinetic solubility.[11]
Protocol 1: Thermodynamic Solubility via the Shake-Flask Method
The Shake-Flask method, developed decades ago, is considered the "gold standard" for determining equilibrium or thermodynamic solubility.[12] It measures the maximum concentration of a compound in a solvent under equilibrium conditions.
Principle: An excess amount of the solid compound is agitated in the solvent of interest for an extended period until equilibrium is reached between the undissolved solid and the dissolved compound. The concentration of the dissolved compound in the supernatant is then measured.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a clear glass vial or flask. A general rule is to add at least 5 times the estimated required amount to ensure saturation.[13]
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., Phosphate Buffered Saline pH 7.4, Water, Ethanol).
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for 24 to 72 hours.[14] Equilibrium is confirmed when concentration measurements from consecutive time points (e.g., 24h and 48h) are consistent.[13]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution (supernatant) from the undissolved solid. This is a critical step and can be achieved by:
-
Centrifugation: Centrifuge the samples at high speed to pellet the solid.
-
Filtration: Use a low-binding filter (e.g., PVDF or PTFE) to separate the liquid phase. Ensure the filter does not absorb the compound.[7]
-
-
Quantification: Carefully take an aliquot of the clear supernatant. Dilute it with an appropriate mobile phase or solvent to a concentration within the linear range of the analytical method.
-
Analysis: Analyze the concentration of the dissolved compound using a validated analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC-UV)
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
UV-Vis Spectroscopy (if the compound has a suitable chromophore)
-
-
Data Reporting: The solubility is reported in units of µg/mL or µM. It is crucial to also report the solvent system, pH, and temperature of the experiment.[12]
Protocol 2: Kinetic Solubility Assay
Kinetic solubility assays are high-throughput methods used in early drug discovery to quickly assess a compound's dissolution properties.[15] Instead of starting with a solid, this method starts with the compound dissolved in an organic solvent, typically DMSO.[16]
Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer. The concentration at which the compound precipitates out of solution is determined, often by measuring the turbidity of the solution.[11]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[7]
-
Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution.
-
Addition to Buffer: Transfer a small, fixed volume from each dilution to a new microplate containing the aqueous buffer of interest (e.g., PBS pH 7.4). The final DMSO concentration should be kept low (typically ≤2%) to minimize its effect on solubility.[5]
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a shorter period than the shake-flask method, typically 1 to 2 hours.[5]
-
Precipitation Detection: Determine the concentration at which precipitation occurs. Common detection methods include:
-
Nephelometry: Measures light scattering caused by insoluble particles.[4]
-
Turbidimetry: Measures the reduction in light transmission due to precipitated particles.[11]
-
Direct UV/LC-MS Analysis: After incubation, the plates are filtered or centrifuged, and the concentration of the compound remaining in the solution is quantified.[7]
-
-
Data Reporting: The result is the kinetic solubility in µg/mL or µM. This value is often different from the thermodynamic solubility but is highly useful for ranking compounds in early discovery.[3]
Data Presentation and Visualization
Since specific quantitative data is not available in the literature, researchers should use the following template to record their experimentally determined values.
Table 1: Experimental Solubility Data for this compound
| Solvent System | pH | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (mM) |
| Deionized Water | 25 | Shake-Flask | |||
| PBS | 7.4 | 25 | Shake-Flask | ||
| PBS | 7.4 | 25 | Kinetic | ||
| Methanol | N/A | 25 | Shake-Flask | ||
| Ethanol | N/A | 25 | Shake-Flask | ||
| DMSO | N/A | 25 | Shake-Flask | ||
| Acetonitrile | N/A | 25 | Shake-Flask | ||
| Hexane | N/A | 25 | Shake-Flask |
Diagrams and Workflows
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Protocol.
Caption: Relationship between pH, molecular charge, and solubility.
Conclusion
This application note provides the necessary theoretical framework and practical, detailed protocols for researchers to accurately determine the solubility of this compound. By employing the gold-standard Shake-Flask method for thermodynamic solubility and the high-throughput kinetic assay for initial screening, scientists can generate the crucial data needed to advance their research and development activities. Adherence to these self-validating protocols will ensure the generation of trustworthy and reproducible results, forming a solid foundation for subsequent experimental work.
References
- Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. PubMed.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
- Various Authors. (2024). Is the solubility of amino acids affected by their pH levels?. Quora.
- Creative Bioarray. (n.d.). Aqueous Solubility Assays. Creative Bioarray.
- Enamine. (n.d.). Aqueous Solubility Assay. Enamine.
- Klamt, A., et al. (2007). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research.
- Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
- Grosse Daldrup, J.-B., et al. (2018). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research.
- Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Charnwood Discovery.
- Various Authors. (2017). How do you perform the shake flask method to determine solubility?. Quora.
- Lee, Y., et al. (2019). pH dependence of amino acid solubility. ResearchGate.
- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.
- Amidon, G. L., et al. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- Avdeef, A. (2019). The solubility-pH profiles of amino acids showing departures from the... ResearchGate.
- CymitQuimica. (n.d.). CAS 59768-74-0: Boc-L-aspartic acid 4-methyl ester. CymitQuimica.
- ChemicalBook. (2025). Boc-L-aspartic acid 4-methyl ester | 59768-74-0. ChemicalBook.
- PubChem. (n.d.). l-Aspartic acid, 4-methyl ester. PubChem.
- Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
- Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. PMC - NIH.
- MedchemExpress.com. (n.d.). L-Aspartic acid β-methyl ester hydrochloride. MedchemExpress.com.
- Ferreira, L. A., et al. (2019). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data.
- PubChem. (n.d.). Aspartic acid beta-methyl ester. PubChem.
- Bachem. (2021). Peptide solubility. Bachem.
- Bio Basic. (n.d.). Peptide Solubility | Peptide Synthesis. Bio Basic.
- BOC Sciences. (n.d.). CAS 17812-32-7 L-Aspartic acid α-methyl ester. BOC Sciences.
- ChemicalBook. (2025). 1-Methyl L-aspartate | 17812-32-7. ChemicalBook.
- Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry.
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
- Chem-Impex. (n.d.). Fmoc-L-aspartic acid α-methyl ester. Chem-Impex.
- Wikipedia. (n.d.). Advantame. Wikipedia.
- PubChem. (n.d.). Methyl L-aspartate. PubChem - NIH.
- MedchemExpress.com. (n.d.). 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid | Endogenous Metabolite. MedchemExpress.com.
- PubChem. (n.d.). 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid. PubChem.
Sources
- 2. Boc-L-aspartic acid 4-methyl ester | 59768-74-0 [chemicalbook.com]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aqueous Solubility Assay - Enamine [enamine.net]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. quora.com [quora.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. enamine.net [enamine.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4-methoxy-4-oxobutanoic Acid
Welcome to the technical support center for the synthesis of 2-Amino-4-methoxy-4-oxobutanoic acid, also known as L-aspartic acid β-methyl ester. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of this important amino acid derivative, providing in-depth troubleshooting advice and detailed protocols to enhance your experimental success.
Troubleshooting Guide: Common Issues and Solutions
This section is dedicated to identifying and resolving specific problems that may arise during the synthesis of this compound.
Question 1: I am getting a very low yield of my desired product, L-aspartic acid β-methyl ester. What are the likely causes and how can I improve it?
Answer:
Low yield is a frequent issue in the synthesis of L-aspartic acid β-methyl ester. The primary causes often revolve around incomplete reaction, side reactions, and product loss during workup and purification.
Potential Causes and Solutions:
-
Incomplete Esterification: The direct esterification of aspartic acid with methanol is an equilibrium-driven reaction. To drive the reaction towards the product, it's crucial to either remove the water formed during the reaction or use a large excess of methanol.
-
Recommendation: A common and effective method is the use of thionyl chloride (SOCl₂) in methanol.[1] Thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ. The generated HCl acts as a catalyst for the esterification.
-
-
Side Reactions: The formation of the diester (dimethyl aspartate) is a significant side reaction that consumes your starting material and complicates purification.
-
Recommendation: Careful control of reaction stoichiometry and temperature is key. Using a limited amount of the esterifying agent can help minimize diester formation. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to stop the reaction once the monoester is predominantly formed.
-
-
Product Loss During Isolation: L-aspartic acid β-methyl ester hydrochloride is typically isolated by precipitation from the reaction mixture by adding a less polar solvent like diethyl ether.[1] If the product is not fully precipitated, significant losses can occur.
-
Recommendation: Ensure the reaction mixture is sufficiently concentrated before adding the anti-solvent. Cooling the mixture during precipitation can also improve the recovery of the crystalline product.
-
Question 2: My final product is contaminated with significant impurities. How can I identify and minimize them?
Answer:
Impurity formation is a critical challenge. The main impurities are typically unreacted L-aspartic acid, the corresponding α-methyl ester, the dimethyl ester, and products from side reactions like aspartimide formation.
Key Impurities and Mitigation Strategies:
| Impurity | Identification | Mitigation Strategy |
| Unreacted L-Aspartic Acid | Insoluble in many organic solvents, distinct spot on TLC. | Drive the esterification to completion by using an excess of methanol and an appropriate catalyst.[1][2] |
| Dimethyl Aspartate | Higher Rf value on TLC compared to the monoester. | Use stoichiometric control of reagents. Monitor the reaction closely and stop it before significant diester formation occurs. |
| L-Aspartic Acid α-Methyl Ester | Difficult to distinguish from the β-ester by TLC alone. May require NMR or HPLC for confirmation.[3] | The β-carboxyl group is generally more sterically accessible and reactive in acid-catalyzed esterification. However, some α-ester formation is possible. Purification by chromatography may be necessary. |
| Aspartimide and Isoaspartate Derivatives | Can form under harsh acidic or basic conditions, particularly if the amine group is protected (e.g., during peptide synthesis).[4][5] Leads to byproducts that are difficult to separate. | Use mild reaction conditions. If protecting groups are used, their selection and the deprotection conditions are critical to avoid aspartimide formation.[4] |
Experimental Workflow for Minimizing Impurities:
Caption: Workflow for minimizing impurities.
Question 3: I am struggling with the purification of my product. What are the best practices?
Answer:
Purification of L-aspartic acid β-methyl ester can be challenging due to its high polarity and the presence of structurally similar impurities.
Recommended Purification Protocol:
-
Crystallization: The most common method for purifying the hydrochloride salt of L-aspartic acid β-methyl ester is crystallization.[1]
-
Step 1: After the reaction is complete, concentrate the methanolic solution under reduced pressure.
-
Step 2: Add a sufficient amount of absolute diethyl ether to the concentrated solution with vigorous stirring.[1]
-
Step 3: Cool the mixture in an ice bath to facilitate complete precipitation of the hydrochloride salt.
-
Step 4: Filter the resulting crystals and wash them carefully with cold diethyl ether to remove soluble impurities.
-
Step 5: Dry the crystals under vacuum.
-
-
Chromatography: If crystallization does not yield a product of sufficient purity, chromatographic methods can be employed.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the direct esterification of L-aspartic acid with methanol?
A1: Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation.[1] It reacts with methanol to generate HCl in situ, which catalyzes the esterification, and also acts as a dehydrating agent, driving the equilibrium towards the product. Alternatively, a strong mineral acid like sulfuric acid can be used.[2]
Q2: How can I selectively synthesize the β-methyl ester over the α-methyl ester?
A2: In acid-catalyzed esterification, the formation of the β-ester is generally favored due to the lower steric hindrance around the β-carboxyl group compared to the α-carboxyl group, which is adjacent to the amino group. However, achieving high selectivity can be challenging. For syntheses requiring high regioselectivity, the use of protecting groups is recommended. For instance, protecting the α-carboxyl group and the amino group before esterification of the β-carboxyl group.[7]
Q3: Can I perform this synthesis without protecting the amino group?
A3: Yes, the direct acid-catalyzed esterification of L-aspartic acid with methanol is typically performed without protecting the amino group. The amino group is protonated under the acidic reaction conditions, which prevents it from participating in side reactions.[1]
Q4: What are the key analytical techniques to monitor the reaction and characterize the product?
A4:
-
Thin Layer Chromatography (TLC): Essential for monitoring the progress of the reaction. A suitable mobile phase would be a mixture of chloroform, methanol, and acetic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and identifying impurities. The chemical shift of the methyl ester protons will be a key indicator.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): Can be used for purity assessment and to separate isomers.[8]
Logical Relationship of Synthesis Parameters:
Sources
- 1. jchps.com [jchps.com]
- 2. US5326908A - Process for the preparation of asparagine - Google Patents [patents.google.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. researchgate.net [researchgate.net]
- 6. Isolation of D-aspartic acid beta-methyl ester from erythrocyte carboxyl methylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Impurity profiling of l-aspartic acid and glycine using high-performance liquid chromatography coupled with charged aerosol and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of 2-Amino-4-methoxy-4-oxobutanoic Acid Isomers
Welcome to the technical support center for the analysis of 2-Amino-4-methoxy-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are tackling the chromatographic challenges associated with this molecule. As a polar amino acid derivative, its analysis requires careful consideration of stationary phase chemistry, mobile phase composition, and the specific goal of the separation—most critically, the resolution of its stereoisomers. This document provides in-depth, experience-driven guidance in a direct question-and-answer format to help you troubleshoot issues and optimize your analytical methods.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that arise during the initial stages of method development.
Q1: What are the primary challenges in separating the isomers of this compound?
The main challenge is that this compound possesses a stereocenter at its alpha-carbon (C2), meaning it exists as a pair of enantiomers (D- and L-isomers). Enantiomers have identical physical and chemical properties in an achiral environment, making their separation impossible on standard HPLC columns like C18. Therefore, a chiral recognition mechanism is required. A secondary challenge is its high polarity, which can lead to poor retention on traditional reversed-phase columns[1][2][3].
Q2: What is the best initial chromatographic approach: using a chiral column or derivatizing the analyte?
Both are valid strategies, and the best choice depends on your laboratory's resources, sample complexity, and detection requirements.
-
Direct Chiral HPLC: Using a Chiral Stationary Phase (CSP) is the most direct and often preferred method. It involves screening different types of chiral columns (e.g., polysaccharide-based, macrocyclic antibiotic-based) to find one that provides selectivity. This approach is generally faster for method development as it requires no extra sample preparation steps.[4][5][6]
-
Indirect Chiral HPLC (Derivatization): This method involves reacting the amino acid isomers with a chiral derivatizing agent to form diastereomers.[7] These diastereomers have different physical properties and can be separated on a standard, achiral reversed-phase column (e.g., C18). This can be a robust approach if a suitable CSP cannot be found, but it adds complexity and potential sources of error to your sample preparation workflow.[8]
For initial screening, starting with a selection of common polysaccharide-based CSPs is a highly effective strategy.
Q3: My compound shows little to no retention on a standard C18 column, even with 100% aqueous mobile phase. What should I do?
This is a common problem for small, polar analytes.[9] You have several options:
-
Switch to a HILIC Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is designed specifically for polar compounds. It uses a polar stationary phase (like silica or a diol-bonded phase) with a high-organic mobile phase, promoting retention through a partitioning mechanism into a water-enriched layer on the particle surface.[2][3][10]
-
Use an "Aqueous" C18 Column: These are specially designed reversed-phase columns that are stable in 100% aqueous mobile phases and prevent the "phase collapse" that causes retention loss on standard C18 columns.
-
Consider Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral, more hydrophobic complex with your charged analyte, increasing its retention on a C18 column.[1][11] However, these reagents can be difficult to remove from the column and are often not compatible with mass spectrometry (MS).
Q4: How does mobile phase pH affect the separation?
Mobile phase pH is a critical parameter. The analyte has both a basic amino group and an acidic carboxylic acid group.
-
At low pH (e.g., <2.5), the carboxylic acid is protonated (neutral) and the amino group is protonated (positive charge), resulting in a net positive charge.
-
At high pH (e.g., >9), the amino group is neutral and the carboxylic acid is deprotonated (negative charge), resulting in a net negative charge.
-
Near its isoelectric point (pI) , the molecule exists as a zwitterion with both positive and negative charges.
Changing the pH alters the analyte's overall charge and its potential for ionic interactions with the stationary phase, which can dramatically affect retention and selectivity, especially on ion-exchange or mixed-mode CSPs.[12]
Q5: Can I use Mass Spectrometry (MS) for detection with these chiral separation methods?
Yes, but with care. Most modern chiral methods are MS-compatible.
-
Mobile Phase: Use volatile buffers like ammonium formate or ammonium acetate instead of non-volatile salts like phosphate.[3]
-
Ion-Pair Reagents: Avoid traditional ion-pairing reagents, as they are non-volatile and will contaminate the MS ion source.
-
HILIC: HILIC is highly compatible with MS because its high-organic mobile phases promote efficient desolvation and ionization in the MS source.[3]
Section 2: In-Depth Troubleshooting Guide
This guide is structured by common experimental problems. Follow the diagnostic workflow to identify the cause and implement the correct solution.
Problem: Poor or No Resolution of Isomers (Co-elution)
This is the most common and critical issue. Resolution is a function of column efficiency, retention, and, most importantly, selectivity.
Caption: Troubleshooting workflow for poor isomer resolution.
-
Cause 1: Inappropriate Column Chemistry (Low Selectivity)
-
Explanation: Selectivity (α) is the most critical factor for resolving isomers. If the chosen Chiral Stationary Phase (CSP) does not have a differential interaction with the two enantiomers, no amount of optimization will separate them.
-
Solution:
-
Confirm Column Type: Ensure you are using a chiral column, not a standard achiral column.
-
Screen Different CSPs: The interactions governing chiral recognition are complex. A compound that is not resolved on a cellulose-based CSP might be well-resolved on an amylose-based or macrocyclic antibiotic CSP.[5] A screening approach is the most effective way to find selectivity.
-
-
| Chiral Stationary Phase (CSP) Type | Common Trade Names | Typical Mobile Phase Modes | Primary Interaction Mechanisms |
| Polysaccharide-Based | Lux®, Chiralpak®, Chiralcel® | Normal Phase, Reversed Phase, Polar Organic | H-bonding, π-π interactions, steric inclusion |
| Macrocyclic Antibiotic | Chirobiotic® V, T, TAG | Reversed Phase, Polar Ionic | Ion-exchange, H-bonding, inclusion |
| Pirkle-Type (π-acid/π-base) | Whelk-O®, DACH-DNB | Normal Phase, Polar Organic | π-π interactions, dipole-stacking, H-bonding |
-
Cause 2: Sub-optimal Mobile Phase Composition
-
Explanation: The mobile phase composition directly influences the interactions between the analyte and the CSP.
-
Solution:
-
Vary the Organic Modifier: For polysaccharide columns, switching between Methanol, Ethanol, and Acetonitrile can invert elution order or dramatically improve resolution.
-
Adjust pH and Buffer: For macrocyclic antibiotic columns operating in polar ionic mode, the pH and concentration of the buffer are critical.[5] Systematically screen a pH range (e.g., 3.0 to 6.0) using volatile buffers like ammonium acetate.
-
Use Additives: Small amounts of an acid (e.g., formic or acetic acid) or base (e.g., diethylamine) can sharpen peaks and improve selectivity by modifying the ionization state of the analyte or the stationary phase.
-
-
-
Cause 3: Incorrect Column Temperature
-
Explanation: Temperature affects the thermodynamics and kinetics of the analyte-CSP interaction.
-
Solution: Analyze the sample at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often increase interaction strength and can improve resolution, although this may also increase analysis time and backpressure.
-
Problem: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Poor peak shape reduces resolution and compromises accurate quantification.
-
Cause 1: Secondary Interactions with Residual Silanols
-
Explanation: The basic amino group on your analyte can interact strongly with acidic silanol groups on the silica support of the column, leading to significant peak tailing.[13]
-
Solution:
-
Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1% Formic Acid or TFA) to the mobile phase. This protonates the silanol groups, suppressing their ionic interaction with the protonated amine.
-
Use a Base Additive: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block the active silanol sites.
-
-
-
Cause 2: Column Overload
-
Explanation: Injecting too much sample mass can saturate the stationary phase, leading to peak fronting or broadening.
-
Solution: Reduce the concentration of your sample or decrease the injection volume. Perform a loading study by injecting progressively smaller amounts until a symmetrical peak is achieved.
-
-
Cause 3: Sample Solvent Mismatch
-
Explanation: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.
-
Problem: Unstable or Drifting Retention Times
Inconsistent retention times make peak identification unreliable and are a sign of an un-robust method.
-
Cause 1: Insufficient Column Equilibration
-
Explanation: This is especially critical in HILIC and gradient methods. The stationary phase needs time to fully equilibrate with the mobile phase to ensure a stable environment for interaction. HILIC, in particular, requires a stable water layer to form on the stationary phase, which can take longer than in reversed-phase.[3]
-
Solution: Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before the first injection. For HILIC, this may need to be extended to 20-30 column volumes.
-
-
Cause 2: Mobile Phase Instability or Preparation Issues
-
Explanation: Volatile mobile phase components can evaporate over time, changing the composition and affecting retention. Buffers can also support microbial growth if left for extended periods.
-
Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped and ensure online mixing systems are functioning correctly.
-
-
Cause 3: Temperature Fluctuations
-
Explanation: Retention is temperature-dependent. Fluctuations in ambient lab temperature can cause retention times to drift.
-
Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature.
-
Section 3: Key Protocols & Method Development
This section provides a logical workflow and starting protocols for developing a robust separation method from scratch.
Method Development Workflow
Caption: A structured workflow for HPLC method development.
Protocol 1: Chiral Stationary Phase (CSP) Screening
Objective: To quickly identify a chiral column that provides selectivity for the enantiomers.
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of the racemic this compound in a suitable solvent (e.g., Methanol or Water/Methanol 50:50).
-
Select Columns: Choose 2-3 CSPs from different classes. A good starting set would be:
-
A cellulose-based column (e.g., Chiralcel OD-H)
-
An amylose-based column (e.g., Chiralpak AD-H)
-
A macrocyclic antibiotic column (e.g., Chirobiotic T)
-
-
Define Screening Conditions:
-
Mobile Phase A (Polar Organic): 100% Methanol with 0.1% Formic Acid.
-
Mobile Phase B (Reversed Phase): Acetonitrile/Water (50/50) with 10 mM Ammonium Acetate, pH 4.5.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Injection Volume: 5 µL.
-
-
Execute Screening:
-
Equilibrate the first column with Mobile Phase A for 15 minutes.
-
Inject the sample and record the chromatogram.
-
Flush the system and equilibrate the next column. Repeat for all selected columns and mobile phases.
-
-
Evaluate Results: Identify the column/mobile phase combination that yields the largest separation between the two isomer peaks (highest selectivity, α). This combination will be the starting point for optimization.
Protocol 2: Mobile Phase Optimization for Chiral Separation
Objective: To fine-tune the mobile phase to achieve baseline resolution (Rs > 1.5) on the selected CSP.
-
Select Best Condition: Start with the column and mobile phase that showed the most promise in Protocol 1.
-
Optimize Organic Modifier Ratio: If using a mixed mobile phase (e.g., Acetonitrile/Water), vary the ratio. Create a series of mobile phases (e.g., 40/60, 50/50, 60/40 ACN/Water) and inject the sample for each. Plot resolution vs. % organic to find the optimum.
-
Optimize pH (for ionizable CSPs/analytes):
-
Prepare a series of buffers with identical concentration (e.g., 10 mM Ammonium Acetate) but varying pH (e.g., 4.0, 4.5, 5.0, 5.5).
-
Prepare the final mobile phase using the optimal organic ratio found in the previous step.
-
Run the analysis at each pH and identify the value that provides the best resolution and peak shape.
-
-
Final Adjustments: Once the optimal mobile phase is determined, small adjustments to flow rate (e.g., from 1.0 mL/min down to 0.8 mL/min) can be made to further improve efficiency and resolution.
References
-
ResearchGate. (2009). Chiral Separation of Enantiomers of Amino Acid Derivatives by HPLC on Vancomycin and Teicoplanin Chiral Stationary Phases. Available at: [Link]
-
PubMed. (2010). A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. Available at: [Link]
-
Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Available at: [Link]
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]
-
PubChem. (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid. Available at: [Link]
-
Crawford Scientific. HPLC Troubleshooting Guide. Available at: [Link]
-
Separation Science. Strategies to Enable and Simplify HPLC Polar Compound Separation. Available at: [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]
-
ResearchGate. (2015). Method development for amino acid analysis. Available at: [Link]
-
Wikipedia. Advantame. Available at: [Link]
-
Ijapc. Analysis of amino acids by high performance liquid chromatography. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Available at: [Link]
-
Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. Available at: [Link]
-
ResearchGate. (2014). How can you separate a co-eluting more polar compound by HPLC?. Available at: [Link]
-
Food Research. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Available at: [Link]
-
National Institutes of Health. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Available at: [Link]
Sources
- 1. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 2. waters.com [waters.com]
- 3. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 4. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. myfoodresearch.com [myfoodresearch.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
"common issues in 2-Amino-4-methoxy-4-oxobutanoic acid experiments"
Welcome to the technical support center for 2-Amino-4-methoxy-4-oxobutanoic acid, also known as Aspartic acid β-methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental use of this and structurally related compounds. As a versatile building block, particularly in peptide synthesis and medicinal chemistry, understanding its potential pitfalls is crucial for successful outcomes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues, grounded in established scientific principles.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the handling and use of this compound.
Q1: What is the primary stability concern with this compound?
A1: The primary stability concern is the hydrolysis of the methyl ester group. This can occur under both acidic and basic conditions, yielding aspartic acid. To ensure the integrity of the compound, it is crucial to use anhydrous solvents and avoid prolonged exposure to aqueous environments, especially at non-neutral pH.
Q2: How should I properly store this compound?
A2: For long-term stability, it is recommended to store the compound in a tightly sealed container at -20°C.[1] It should be protected from moisture and light. Before use, allow the container to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the compound.[1][2]
Q3: I'm observing poor solubility of my N-protected this compound derivative in a common organic solvent. What can I do?
A3: The solubility of amino acid derivatives can be highly dependent on the choice of protecting groups and the solvent system.[3][4] If you are experiencing poor solubility, consider using a more polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). In some cases, the addition of a co-solvent may be necessary to achieve complete dissolution. The solubility of poly(L-aspartic acid) derivatives has been shown to be tunable by altering the side groups.[3]
Q4: What are the most common side reactions when using this compound in solid-phase peptide synthesis (SPPS)?
A4: The most prevalent side reactions, particularly in Fmoc-based SPPS, are aspartimide formation and racemization.[5][6][7][8][9][10][11][12][13][14][15] These are base-catalyzed processes that can occur during the piperidine-mediated Fmoc-deprotection steps.
II. Troubleshooting Guides
This section provides detailed, in-depth guidance for overcoming specific experimental challenges.
Guide 1: Aspartimide Formation in Peptide Synthesis
Issue: You observe significant byproducts in your peptide synthesis, particularly when this compound is followed by a glycine, serine, or asparagine residue.
Underlying Cause: This is a classic case of aspartimide formation. Under the basic conditions of Fmoc deprotection, the backbone amide nitrogen can attack the side-chain methyl ester of the aspartic acid residue.[5][8] This cyclization leads to a stable five-membered ring intermediate, the aspartimide. This intermediate can then undergo nucleophilic attack by piperidine or water, leading to a mixture of desired α-peptide, undesired β-peptide, and piperidide adducts, often with racemization at the α-carbon of the aspartic acid residue.[5][8][9]
Visualizing the Problem: Aspartimide Formation Pathway
Caption: Base-catalyzed aspartimide formation during Fmoc deprotection.
Solutions & Protocols:
| Strategy | Description | Protocol |
| Modified Deprotection Conditions | Adding an acidic additive to the deprotection solution can buffer the basicity and reduce the rate of aspartimide formation.[11][13] | 1. Prepare a deprotection solution of 20% (v/v) piperidine in DMF containing 0.1 M 1-hydroxybenzotriazole (HOBt).2. Perform the first deprotection for 3 minutes.3. Drain and add a fresh portion of the deprotection cocktail for 10-15 minutes.4. Wash the resin thoroughly with DMF. |
| Use of Weaker Bases | Replacing piperidine with a weaker base can significantly suppress this side reaction.[8][13] | 1. Prepare a deprotection solution of 5% (w/v) piperazine and 2% (v/v) 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in NMP.2. Swell the resin in NMP.3. Perform deprotection and wash thoroughly with NMP.[13] |
| Sterically Hindered Protecting Groups | While you are using a methyl ester, for future syntheses, consider using bulkier side-chain protecting groups for aspartic acid, such as OtBu, OMpe, or OBno, which sterically hinder the cyclization reaction.[9] | N/A for the current compound, but a crucial consideration for future experimental design. |
| Backbone Protection | Incorporating a protecting group on the amide nitrogen of the amino acid preceding the aspartic acid can prevent aspartimide formation.[8][11] | For sequences prone to this side reaction, consider using commercially available dipeptides with N-(2-hydroxy-4-methoxybenzyl) (Hmb) or N-(2,4-dimethoxybenzyl) (Dmb) protection.[11] |
Guide 2: Racemization of the Aspartic Acid Residue
Issue: You have successfully synthesized your peptide, but you detect the presence of the D-isomer of the aspartic acid residue, leading to diastereomeric impurities.
Underlying Cause: Racemization of amino acids during peptide synthesis typically occurs at the activation step for coupling.[16] The activation of the carboxylic acid makes the α-proton more acidic and susceptible to removal by a base, leading to a planar intermediate that can be protonated from either side.[16] For aspartic acid derivatives, racemization is also a common consequence of aspartimide formation, as the aspartimide intermediate is chirally labile.[9][17]
Visualizing the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting racemization issues.
Solutions & Protocols:
| Factor | Explanation | Recommended Action |
| Coupling Reagent | Standalone carbodiimides (e.g., DCC, DIC) can lead to higher rates of racemization.[16] | Always use carbodiimide coupling reagents in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives suppress racemization.[11] |
| Base | The strength and steric hindrance of the base used during coupling are critical. Strong, non-hindered bases like triethylamine (TEA) can increase racemization.[16] | Use a sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or collidine.[10] |
| Temperature | Higher reaction temperatures can accelerate racemization. | Maintain the reaction temperature at or below room temperature, especially during the activation and coupling steps. For particularly sensitive amino acids, cooling the reaction to 0°C may be beneficial. |
| Aspartimide Formation | As mentioned, the formation of an aspartimide intermediate is a major pathway for racemization of aspartic acid residues.[9] | Refer to the strategies outlined in Troubleshooting Guide 1 to minimize or eliminate aspartimide formation. |
Guide 3: Purification Challenges
Issue: You are having difficulty purifying your final product, which contains the this compound moiety, using standard column chromatography.
Underlying Cause: Amino acid derivatives are often highly polar compounds, which can make them challenging to purify using conventional flash chromatography on silica gel.[18][19] They may exhibit poor solubility in less polar solvent systems and can streak or adhere irreversibly to the silica.
Solutions & Protocols:
| Technique | Description | General Protocol |
| Reversed-Phase Chromatography | This technique uses a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients). It is often more suitable for purifying polar compounds.[18][20] | 1. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMF, DMSO, or the mobile phase).2. Load the sample onto a C18 column equilibrated with the initial mobile phase (e.g., 95:5 water:acetonitrile).3. Elute with a gradient of increasing organic solvent concentration.4. Monitor the elution using an appropriate detection method (e.g., UV-Vis spectroscopy). |
| Ion-Exchange Chromatography | This method separates molecules based on their net charge and is highly effective for purifying amino acids and their derivatives.[21][22] | 1. Choose an appropriate ion-exchange resin (cation or anion exchanger) based on the isoelectric point (pI) of your compound and the desired pH for separation.2. Equilibrate the column with a buffer at the chosen pH.3. Load the sample and wash with the equilibration buffer.4. Elute the bound compound by changing the pH or increasing the salt concentration of the buffer. |
IV. References
-
Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 26(18), e202500490. [Link]
-
National Center for Biotechnology Information. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. PubMed. [Link]
-
Wiley Online Library. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem. [Link]
-
Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. [Link]
-
Collins, J. M., Porter, K. A., Singh, S. K., & Vanier, G. S. (2009). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. PubMed. [Link]
-
O'Neil, I. A. (1999). Isolation and chromatographic purification of reaction products from amino acids. In G. C. Barrett (Ed.), Amino Acid Derivatives: A Practical Approach. Oxford University Press. [Link]
-
Oxford Academic. (2023). 17 Isolation and chromatographic purification of reaction products from amino acids. In Amino Acid Derivatives: A Practical Approach. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. ResearchGate. [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
-
Bodanszky, M., & Kwei, J. Z. (1978). Aspartate racemization in synthetic peptides. Part 2. Tendency to racemization of aminosuccinyl residue. Journal of the Chemical Society, Perkin Transactions 1, 673-675. [Link]
-
National Center for Biotechnology Information. (2010). Synthesis of β-(S-methyl)thioaspartic acid and derivatives. PubMed Central. [Link]
-
ResearchGate. (n.d.). Poly(aspartic acid) with adjustable pH-dependent solubility. [Link]
-
Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. [Link]
-
Kim, J. H., et al. (2012). Poly(L-aspartic acid) derivative soluble in a volatile organic solvent for biomedical application. PubMed. [Link]
-
Pangoo.biz. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). Synthesis and Characterization of N- Cbz L- Aspartic acid β- methyl ester. [Link]
-
ResearchGate. (n.d.). (PDF) Separation and Purification of Amino Acids. [Link]
-
AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. [Link]
-
eCampusOntario Pressbooks. (n.d.). Separation and Detection of Amino Acids – BIOC*2580. [Link]
-
ACS Publications. (2021). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. [Link]
-
ResearchGate. (n.d.). Problem of aspartimide formation in Fmoc-based solid-phase peptide synthesis using Dmab group to protect side chain of aspartic acid. [Link]
-
Google Patents. (n.d.). US4888440A - Process for the preparation of aspartic acid 4-(phenylmethyl) ester.
-
National Center for Biotechnology Information. (2020). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. PubMed Central. [Link]
-
PubMed. (1984). Isolation of D-aspartic Acid Beta-Methyl Ester From Erythrocyte Carboxyl Methylated Proteins. [Link]
-
ResearchGate. (n.d.). Racemic resolution of DL-amino acid methyl ester by PEGylated-(α). [Link]
-
MDPI. (2020). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. [Link]
-
ResearchGate. (2022). De-esterification of amino acid esters. [Link]
-
MDPI. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]
-
ResearchGate. (2025). Solubility and thermodynamic interactions of L-aspartic acid in aqueous organic solvent systems. [Link]
-
Google Patents. (n.d.). US8039662B2 - Process for the preparation of amino acid methyl esters.
-
PubMed. (1972). [Stability of amino acid infusion solutions. 1. Stability of some amino acids in solutions]. [Link]
-
MDPI. (2018). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. Poly(L-aspartic acid) derivative soluble in a volatile organic solvent for biomedical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis | Semantic Scholar [semanticscholar.org]
- 8. media.iris-biotech.de [media.iris-biotech.de]
- 9. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 10. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. biotage.com [biotage.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Aspartate racemization in synthetic peptides. Part 2. Tendency to racemization of aminosuccinyl residue - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 18. academic.oup.com [academic.oup.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 21. column-chromatography.com [column-chromatography.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Preventing Degradation of 2-Amino-4-methoxy-4-oxobutanoic acid in Solution
Welcome to the technical support guide for 2-Amino-4-methoxy-4-oxobutanoic acid (also known as O-methyl-L-aspartate). This document provides in-depth guidance for researchers, scientists, and drug development professionals on how to effectively handle, store, and utilize this compound in solution while minimizing degradation. Understanding the chemical liabilities of this molecule is the first step toward ensuring the accuracy and reproducibility of your experimental results.
Part 1: Understanding the Primary Degradation Pathway
The principal vulnerability of this compound in aqueous solution is the hydrolysis of its methyl ester group. This reaction, which can be catalyzed by either acid or base, cleaves the ester bond to yield L-aspartic acid and methanol. This degradation is often the primary cause of inconsistent experimental results and loss of compound activity over time.
The rate of this hydrolysis is highly dependent on several factors:
-
pH: The reaction is slowest in a slightly acidic environment and accelerates significantly under neutral to alkaline conditions.[1][2]
-
Temperature: Higher temperatures increase the kinetic energy of the molecules, accelerating the rate of hydrolysis.[1]
-
Buffer Composition: Certain buffer species can actively participate in and catalyze the hydrolysis reaction.[1]
-
Storage Time: The extent of degradation is directly proportional to the time the compound spends in solution.[1]
Caption: Primary degradation pathway of this compound.
Part 2: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and storage of this compound solutions.
Q1: What is the optimal pH for storing the compound in an aqueous solution? A1: The highest stability for similar amino acid esters, like aspartame, is found in the slightly acidic pH range of 4 to 5.[1] Within this window, both acid-catalyzed and base-catalyzed hydrolysis are minimized. The optimal pH is approximately 4.3.[1] Stability decreases dramatically as the pH becomes neutral or alkaline.[1][2]
Q2: What are the recommended storage temperatures for stock and working solutions? A2: For long-term storage, stock solutions should be prepared in an anhydrous solvent like DMSO, aliquoted, and stored at -80°C.[3][4] For short-term use, aqueous working solutions should be kept at 2-8°C and used as quickly as possible. Avoid leaving aqueous solutions at room temperature for extended periods.[1]
Q3: How should I prepare stock solutions for maximum stability? A3: To prevent hydrolysis during long-term storage, prepare high-concentration stock solutions in an anhydrous (water-free) organic solvent, such as dimethyl sulfoxide (DMSO).[4] Ensure the solvent is of high purity and stored over molecular sieves to minimize water content. Dispense the stock solution into single-use aliquots to prevent contamination from atmospheric moisture and degradation from repeated freeze-thaw cycles.[3][4]
Q4: Are there specific buffers I should use or avoid? A4: Yes, buffer choice is critical. Nucleophilic buffers, such as phosphate and citrate, can catalyze ester hydrolysis.[1][2][5] It is strongly recommended to use non-nucleophilic buffers like MES (2-(N-morpholino)ethanesulfonic acid) or HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), especially if solutions must be kept for several hours.
Q5: How long can I expect my aqueous working solution to be stable? A5: This is highly dependent on the pH, temperature, and buffer used. At the optimal pH of ~4.3 and stored at 4°C in a non-nucleophilic buffer, the solution may be stable for several days. However, in a neutral pH phosphate buffer at room temperature, significant degradation can occur within hours. It is best practice to prepare working solutions fresh daily from a frozen anhydrous stock.
Q6: Should I be concerned about repeated freeze-thaw cycles? A6: Yes. For both anhydrous stock solutions and aqueous solutions, it is crucial to avoid repeated freeze-thaw cycles.[3][4] This is why aliquoting into single-use volumes is the recommended best practice. Each cycle can introduce atmospheric moisture, increasing the risk of hydrolysis.
Part 3: Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during experiments.
Issue: My experimental results are inconsistent, or I'm observing a progressive loss of compound activity.
This is the most common symptom of compound degradation. Follow this workflow to diagnose and solve the problem.
Caption: Workflow for troubleshooting inconsistent experimental results.
Detailed Troubleshooting Steps:
-
Possible Cause: Ester Hydrolysis. The observed loss of activity is likely due to the conversion of the active ester compound into inactive L-aspartic acid.
-
Confirmation via Analytical Chemistry:
-
Method: The most reliable way to confirm degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7][8]
-
Procedure: Analyze an aliquot of your suspect working solution. Compare the chromatogram to that of a freshly prepared standard and a standard of L-aspartic acid.
-
Expected Result: A degraded sample will show a decreased peak area for this compound and the appearance of a new, more polar peak corresponding to L-aspartic acid.
-
-
Corrective Actions:
-
Discard all old aqueous solutions.
-
Prepare a new working solution from a fresh aliquot of your -80°C anhydrous stock solution.
-
Re-evaluate your experimental buffer. If you are using a phosphate or citrate buffer, switch to a recommended non-nucleophilic buffer like MES or HEPES.[1][5]
-
Minimize the time the compound spends in aqueous solution before use. If your protocol involves long incubation periods, assess whether the temperature can be lowered to slow degradation.
-
Part 4: Recommended Protocols
Adherence to standardized protocols is essential for minimizing variability.
Protocol 4.1: Preparation of a Stable Stock Solution (100 mM in DMSO)
-
Preparation: Work in a low-humidity environment or a glove box. Use a new, sealed bottle of anhydrous DMSO.
-
Calculation: Determine the mass of this compound needed for your desired volume and concentration (Molar Mass: 163.14 g/mol ).
-
Dissolution: Accurately weigh the compound into a sterile, conical tube. Add the calculated volume of anhydrous DMSO. Vortex thoroughly until fully dissolved.
-
Aliquoting: Immediately dispense the stock solution into single-use, low-retention microcentrifuge tubes. The volume of each aliquot should be sufficient for one experiment.
-
Storage: Tightly cap the aliquots, seal with paraffin film for extra protection against moisture, and store immediately at -80°C.
Protocol 4.2: Quality Control Check for Stability in a New Buffer
-
Preparation: Prepare your new experimental buffer at the desired pH and concentration.
-
Incubation: Create a working solution of the compound in the new buffer at your typical experimental concentration. Divide it into time-point samples (e.g., T=0, T=2h, T=4h, T=8h, T=24h). Store the samples under your proposed experimental conditions (e.g., 25°C or 4°C).
-
Analysis: At each time point, immediately freeze the sample at -80°C. Once all time points are collected, analyze them by HPLC.
-
Quantification: Calculate the percentage of the parent compound remaining at each time point relative to T=0. This will give you the stability profile of the compound in your specific experimental system.
Part 5: Data Summary Table
This table provides a quick-reference summary of the key parameters for preventing degradation.
| Parameter | Recommendation | Rationale & Justification |
| pH (Aqueous Solution) | 4.0 - 5.0 (Optimal ~4.3) | Minimizes the rates of both acid- and base-catalyzed ester hydrolysis, representing the point of maximum stability.[1][2] |
| Storage Temperature | -80°C (Anhydrous Stock) 2-8°C (Aqueous Working) | Drastically reduces reaction kinetics to prevent degradation during long-term storage and slows it for short-term use.[1][4] |
| Solvent (Stock) | Anhydrous DMSO | Prevents hydrolysis by eliminating the necessary reactant (water).[4][9] |
| Recommended Buffers | MES, HEPES | These are non-nucleophilic buffers that do not participate in or catalyze the hydrolysis reaction. |
| Buffers to Avoid | Phosphate, Citrate | These buffers are nucleophilic and have been shown to actively catalyze the degradation of similar ester-containing molecules.[1][2][5] |
| Handling | Single-Use Aliquots | Prevents contamination from atmospheric moisture and avoids compound degradation caused by repeated freeze-thaw cycles.[3][4] |
References
- Pattanaargson, S. (n.d.). Aspartame Degradation in Solutions at Various pH Conditions.
- El-Sherif, A. A., & Shoukry, M. M. (2009). Kinetics and Mechanism for Hydrolysis of α-Amino Acid Esters in Mixed Ligand Complexes with Zn(II)–Nitrilo-tris(methyl phosphonic Acid).
- Shoukry, M. M. (n.d.). Kinetics of hydrolysis of coordinated amino acid ester in aqueous solution at 25°C.
- Mohamed, M. M. A., Shoukry, A. A., & Shoukry, M. M. (2010). Kinetics of base hydrolysis of α-amino acid esters catalyzed by the palladium(II) complex of N,N,N′,N′-tetramethylethylenediamine. Ingenta Connect.
- Shoukry, M. M. (n.d.). Kinetics and mechanism of base hydrolysis of a-aminoacid esters catalysed by [pd(1,3-diamino-2-hydroxypropane)(H2O)2]2+ complex.
- Polymer Additives. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
- BenchChem. (n.d.). Technical Support Center: Aspartame Stability in Aqueous Solutions.
- El-Sherif, A. A., & Shoukry, M. M. (n.d.). Kinetics and Mechanism for Hydrolysis of α-Amino Acid Esters in Mixed Ligand Complexes with Zn(II)–Nitrilo-tris(methyl phosphonic Acid). OUCI.
- Pattanaargson, S. (2001). Aspartame Degradation in Solutions at Various pH Conditions.
- Gauthier, M.-A., & Pelletier, J. N. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent.
- Aochuan. (2024). Three types of hydrolysis and ways to prevent hydrolysis.
- Beke-Somfai, T., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances.
- PLOS. (2014).
- Wilson, J. M., et al. (2021).
- Batool, S., et al. (n.d.).
- Shimadzu. (n.d.). Analytical Methods for Amino Acids.
- Semantic Scholar. (n.d.).
- Fekete, S., et al. (n.d.). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. PubMed.
- Shie, J.-J., et al. (n.d.). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. PMC - NIH.
- Semantic Scholar. (n.d.). Analytical strategies for the determination of amino acids: Past, present and future trends.
- ResearchGate. (2014). Asparagine and Aspartate degradation pathways.
- Rutherfurd, S. M., & Gilani, G. S. (2012). Standardised methods for amino acid analysis of food. British Journal of Nutrition.
- M-CSA. (n.d.).
- Rej, R., & Vanderlinde, R. E. (n.d.).
- Wikipedia. (n.d.). Advantame.
- MCE. (n.d.). 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid | Endogenous Metabolite.
- Sigma-Aldrich. (n.d.). 2-(butylamino)-4-methoxy-4-oxobutanoic acid AldrichCPR.
- PubChem. (n.d.). 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid.
- MedChemExpress. (n.d.). (2S)-4-(Benzyloxy)-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoic acid (Boc-L-Asp(OBn)-OH).
- Fisher, G. H., et al. (2022). Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of buffers on aspartate aminotransferase activity and association of the enzyme with pyridoxal phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Analytical methods for amino acid determination in organisms | Semantic Scholar [semanticscholar.org]
- 9. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06124J [pubs.rsc.org]
Technical Support Center: Purification of 2-Amino-4-methoxy-4-oxobutanoic acid
Welcome to the technical support guide for the purification of crude 2-Amino-4-methoxy-4-oxobutanoic acid, also known as L-Aspartic acid β-methyl ester. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers and drug development professionals. Our goal is to equip you with the expertise to overcome common purification challenges and achieve high purity of your target compound.
Understanding the Starting Material: Common Impurities
The purification strategy for any compound is dictated by the impurities present. This compound is typically synthesized via Fischer esterification of L-Aspartic acid in methanol with an acid catalyst (e.g., HCl, SOCl₂, or H₂SO₄).[1][2] Understanding this synthetic route allows us to anticipate the most likely impurities:
-
Unreacted L-Aspartic Acid: Due to its zwitterionic nature, aspartic acid has limited solubility in methanol, which can lead to incomplete reactions.[3]
-
Dimethyl L-aspartate (Diester): Over-esterification can lead to the formation of the diester, which will have a significantly different polarity.
-
α-Methyl L-aspartate (Isomer): While the β-ester is the thermodynamically favored product, small amounts of the α-ester isomer can form.
-
Residual Acid Catalyst: Strong acids used to catalyze the reaction must be neutralized and removed.
-
Polymers/Oligomers: Under harsh conditions, amino acids can polymerize.
A preliminary analysis by Thin-Layer Chromatography (TLC) or crude ¹H NMR is crucial for diagnosing the specific impurities in your batch and selecting the most effective purification strategy.
Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common initial observations and questions that arise when handling the crude product.
Q1: My crude product is a sticky oil or gum, not a solid. How can I handle it?
A1: This is a frequent issue, often caused by residual solvent (methanol), water, or the presence of the diester impurity, which can act as a plasticizer.
-
Causality: The hydrochloride salt of the amino acid ester is typically a crystalline solid.[1][2] A non-solid form suggests impurities are preventing crystallization.
-
Troubleshooting Steps:
-
Remove Volatiles: Ensure all methanol and residual acid (like HCl from thionyl chloride) are thoroughly removed under high vacuum. Co-evaporation with a non-polar solvent like toluene can help azeotropically remove residual water or methanol.
-
Trituration: Attempt to solidify the oil by triturating with a non-solvent like cold diethyl ether or ethyl acetate. Vigorously scratch the inside of the flask with a glass rod to induce nucleation.
-
Proceed to Chromatography: If the product resists solidification, it may be necessary to proceed directly to column chromatography.
-
Q2: My TLC plate shows multiple spots. What do they represent?
A2: This confirms the presence of impurities. Based on polarity:
-
Spot at Baseline (Rf ≈ 0): This is characteristic of the highly polar, zwitterionic L-Aspartic acid starting material.
-
Main Product Spot (Rf ≈ 0.3-0.5 in 10% MeOH/DCM): This will be your target compound, this compound.
-
Higher Rf Spot (Rf > 0.6): This is likely the less polar diester, dimethyl L-aspartate.[4]
-
Spot Close to Product: The α-ester isomer will likely have a very similar Rf value, making it difficult to separate by TLC and standard chromatography.
Q3: What is the best way to remove the unreacted L-Aspartic acid?
A3: Unreacted L-Aspartic acid is best removed by exploiting its poor solubility in organic solvents.
-
Protocol: After the reaction is complete and the acid catalyst is neutralized (if necessary), the reaction mixture can be filtered. The unreacted L-Aspartic acid will remain as a solid, while your product (as the free base or salt) remains dissolved in the methanol.
-
Alternative: If the product is isolated as a crude solid, it can be suspended in a solvent like chloroform or dichloromethane. The desired ester will dissolve, leaving the insoluble aspartic acid behind to be filtered off.
In-Depth Purification & Troubleshooting Workflows
Based on the initial analysis, select the appropriate purification workflow.
Workflow 1: Recrystallization
Recrystallization is the most efficient method for removing minor impurities if your crude product is mostly solid and has good crystallinity. It is particularly effective for removing trace amounts of the diester and residual starting material.
Troubleshooting Common Recrystallization Issues:
-
Problem: The compound won't dissolve, even with heating.
-
Cause: The chosen solvent is not polar enough, or you have a large amount of insoluble impurity (like aspartic acid).
-
Solution: Add a more polar co-solvent dropwise until the compound dissolves. A common solvent system for amino acid esters is methanol/diethyl ether or ethanol/water.[5] Ensure you have filtered off any highly insoluble starting material first.
-
-
Problem: The compound "oils out" instead of crystallizing upon cooling.
-
Cause: The solution is too saturated, the cooling process is too rapid, or impurities are inhibiting crystal formation.
-
Solution: Re-heat the solution to dissolve the oil, add a small amount of additional solvent (1-5% more volume), and allow it to cool much more slowly. Seeding the solution with a previously obtained pure crystal can also promote proper crystallization.
-
-
Problem: No crystals form, even after prolonged cooling.
-
Cause: The solution is too dilute, or the compound is highly soluble in the chosen solvent even at low temperatures.
-
Solution: Reduce the solvent volume by evaporation and attempt to cool again. If that fails, add an anti-solvent (a solvent in which your compound is insoluble but is miscible with your crystallization solvent) dropwise until turbidity persists, then heat to clarify and cool slowly.
-
Workflow 2: Flash Column Chromatography
Flash chromatography is the most versatile method, capable of separating components with different polarities. It is the preferred method if the crude product is an oil or contains significant amounts of multiple impurities.[6][7]
Key Considerations for Amino Acid Ester Chromatography:
-
Stationary Phase: Standard silica gel is acidic and can cause significant band tailing or even retention of the basic amine product.[8]
-
Mobile Phase Modifier: To counteract the acidity of silica, it is crucial to add a basic modifier to your mobile phase. A common choice is 0.5-2% triethylamine (TEA) or ammonia in methanol.[8] This "neutralizes" the acidic silanol groups, leading to sharper peaks and better recovery.
-
Solvent System: A gradient of methanol in dichloromethane (DCM) or ethyl acetate is typically effective.
-
Start with a low polarity eluent (e.g., 100% DCM) to elute very non-polar impurities.
-
Gradually increase the polarity (e.g., 0% to 15% Methanol in DCM) to elute the product.
-
The diester will elute before the desired monoester. Unreacted aspartic acid will remain at the top of the column.
-
Purification Decision Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification strategy.
Caption: Decision tree for purification method selection.
Detailed Experimental Protocols
Protocol 1: Recrystallization from Methanol/Diethyl Ether
This protocol is ideal for crude material that is >85% pure and crystalline.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of warm methanol (~40 °C) dropwise with stirring until the solid just dissolves. Avoid using a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities (like unreacted aspartic acid) are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.
-
Induce Precipitation: If crystals do not form, begin adding cold diethyl ether dropwise while stirring until the solution becomes persistently cloudy.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold diethyl ether to remove any soluble impurities adhering to the surface.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This protocol is suitable for oily crude products or those with significant impurities.
Quantitative Data Summary Table
| Parameter | Recommended Value/System | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice. |
| Mobile Phase (Eluent) | 0-15% Methanol in Dichloromethane | Good polarity range for separation. |
| Mobile Phase Additive | 1% Triethylamine (TEA) | Prevents peak tailing by neutralizing acidic silica.[8] |
| Column Loading | Dry loading preferred | Adsorb crude oil onto a small amount of silica for better resolution. |
| Typical Rf of Product | ~0.35 | In 10% MeOH / 1% TEA / 89% DCM. |
Step-by-Step Methodology:
-
Column Preparation: Prepare a glass chromatography column with silica gel slurried in the initial, low-polarity eluent (e.g., 100% DCM with 1% TEA).
-
Sample Loading (Dry Loading):
-
Dissolve the crude oil in a minimal amount of a volatile solvent like methanol or DCM.
-
Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system (e.g., DCM + 1% TEA). Any highly non-polar impurities (like the diester) will elute first.
-
Gradually increase the percentage of methanol in the eluent (e.g., step gradient: 2%, 4%, 6%, 8%, 10% MeOH).
-
Collect fractions and monitor them by TLC.
-
-
Fraction Pooling & Evaporation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product. Note that removing the final traces of TEA may require gentle heating or placing the sample under high vacuum.
-
References
-
Kramer, J. R., & Deming, T. J. (2010). General method for purification of α-amino acid-N-carboxyanhydrides using flash chromatography. Biomacromolecules, 11(12), 3668–3672. Available at: [Link]
-
ResearchGate. (n.d.). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. Available at: [Link]
-
Phenomenex. (2019). Flash Purification Methodology for Synthetic Peptides. Available at: [Link]
-
Nirmalahrudaya, Ch. (2015). Synthesis and Characterization of N- Cbz L- Aspartic acid β- methyl ester. Journal of Chemical and Pharmaceutical Sciences, 8(1). Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]
- Google Patents. (n.d.). Preparation and isolation of mineral acid salt of an amino acid methyl ester. (US5113009A).
-
Reddy, K. L., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 4(1). Available at: [Link]
-
Wikipedia. (n.d.). Advantame. Available at: [Link]
-
Rondanin, R., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry, 34(12), 2731–2738. Available at: [Link]
Sources
- 1. jchps.com [jchps.com]
- 2. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US5113009A - Preparation and isolation of mineral acid salt of an amino acid methyl ester - Google Patents [patents.google.com]
- 5. Advantame - Wikipedia [en.wikipedia.org]
- 6. General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
Technical Support Center: Resolving Peak Tailing in 2-Amino-4-methoxy-4-oxobutanoic acid Chromatography
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for troubleshooting chromatographic issues with 2-Amino-4-methoxy-4-oxobutanoic acid. This molecule, a derivative of aspartic acid, possesses both a basic amino group and an acidic carboxylic acid group, making it zwitterionic. Its polar and ionizable nature makes it particularly susceptible to peak tailing, a common issue that can compromise resolution and quantification.[1] This guide provides a structured, cause-and-effect approach to diagnosing and resolving this problem.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My peak for this compound is tailing. What is the most likely cause?
A1: The most probable cause is secondary retention mechanisms, specifically ionic interactions between your analyte and the stationary phase.
Your analyte has a positively charged amino group (at neutral to acidic pH) that can interact strongly with negatively charged, deprotonated silanol groups (Si-O⁻) that reside on the surface of standard silica-based HPLC columns.[2][3] This interaction is a different retention mechanism from the primary reversed-phase hydrophobic interaction, causing some analyte molecules to be held more strongly and elute later, resulting in a "tail".[1] This is a very common issue for compounds with basic functional groups.[4]
These problematic silanol groups are often the more acidic "lone" or "free" silanols, which can become ionized even at a moderately acidic pH (>3.0).[1][2][5]
Caption: Secondary ionic interactions causing peak tailing.
Q2: How can I use the mobile phase pH to eliminate these secondary interactions and improve my peak shape?
A2: Controlling the mobile phase pH is the most powerful tool to improve peak shape for ionizable compounds. [6][7] The strategy is to protonate the residual silanol groups on the column, thereby neutralizing their negative charge and eliminating the unwanted ionic interaction.
Operating at a low pH (e.g., pH ≤ 3.0) is highly effective.[1][8] At this pH:
-
The silanol groups (pKa ~3.8-4.2) on the stationary phase will be fully protonated (Si-OH) and thus electrically neutral.[9]
-
The analyte's amino group will be protonated (R-NH₃⁺), carrying a positive charge.
-
The analyte's carboxylic acid group will be largely protonated (R-COOH) and neutral.
By neutralizing the silanol groups, you prevent the ionic interaction that causes tailing, leading to a sharp, symmetrical peak.[2] It is critical to maintain the mobile phase pH at least 1.5-2 pH units away from the analyte's pKa to ensure a single ionic form exists, preventing peak splitting or broadening.[6][7]
-
Buffer Selection: Choose a buffer system effective in the desired pH range (e.g., pH 2.5-3.5). Formate or phosphate buffers are common choices.[10]
-
Prepare Aqueous Phase: Prepare the aqueous component of the mobile phase containing the chosen buffer at a concentration of 10-25 mM.
-
Adjust pH: Carefully adjust the pH of the aqueous portion before mixing with the organic modifier. Use a calibrated pH meter. Add an appropriate acid (e.g., formic acid or phosphoric acid) dropwise until the target pH is reached.[11]
-
Mix Mobile Phase: Combine the pH-adjusted aqueous phase with the organic modifier (e.g., acetonitrile) at the desired ratio.
-
Equilibrate Column: Equilibrate the column with the new mobile phase for at least 10-15 column volumes, or until a stable baseline is achieved, before injecting the sample.
| Buffer System | Effective pH Range | LC-MS Compatibility | Notes |
| Formate Buffer | 2.8 - 4.8 | Excellent (Volatile) | Ideal choice for LC-MS applications. Use 0.1% formic acid for a pH of ~2.7.[8] |
| Phosphate Buffer | 2.1 - 3.1 (H₃PO₄/H₂PO₄⁻) | Poor (Non-volatile) | Excellent buffering capacity for LC-UV, but will contaminate an MS source.[8] |
Q3: Adjusting the pH helped, but there's still some tailing. What other mobile phase modifications can I try?
A3: If pH control alone is insufficient, increasing the ionic strength of the mobile phase can further mask residual silanol activity.
A higher concentration of buffer salts (e.g., increasing phosphate or formate concentration from 10 mM to 25-50 mM for LC-UV applications) can help shield the charged sites on both the analyte and the stationary phase.[8][11] The buffer ions in the mobile phase will compete with the analyte for interaction with the active silanol sites, reducing the likelihood of secondary retention.
Historically, a competing base like triethylamine (TEA) was added to the mobile phase to preferentially interact with and block silanol groups.[3][8] However, with modern, high-purity columns, this is often unnecessary and can complicate mobile phase preparation and cause other issues like ion suppression in LC-MS.
Q4: Could my column be the problem? How do I choose the right column for this analysis?
A4: Yes, column choice is critical. Not all C18 columns are created equal, and selecting a modern, well-deactivated column can significantly reduce or eliminate peak tailing from the start.
The primary cause of tailing is often interaction with the underlying silica support, not the C18 bonded phase itself.[3]
| Column Type | Description | Recommendation for this compound |
| High-Purity, "Type B" Silica | Modern columns are made with silica containing very low levels of metal contaminants.[1] This reduces the acidity and activity of surface silanols. | Highly Recommended. This should be the default choice. It minimizes the potential for secondary interactions. |
| End-capped Columns | After bonding the C18 phase, the column packing is treated with a small silylating reagent (e.g., trimethylchlorosilane) to convert many of the remaining silanol groups into less polar, non-ionizable groups.[2][4][8] | Highly Recommended. Most modern columns are end-capped. Ensure your column is specified as "end-capped" or "base-deactivated". |
| Hybrid or Polymer-based Columns | These columns incorporate organic polymers into the silica structure or are entirely polymer-based. They offer a wider pH operating range and have significantly fewer or no silanol groups.[1][11] | Excellent Choice. If tailing persists even with a modern end-capped silica column, a hybrid or polymer-based column is a robust alternative. |
Q5: I've optimized my mobile phase and am using a modern column, but still see some tailing. What else should I check?
A5: If the core chemistry has been addressed, the issue may be related to physical or system-level factors.
-
Column Overload: Injecting too high a concentration of your analyte can saturate the active sites of the stationary phase, leading to poor peak shape.[12][13]
-
Troubleshooting Protocol: Prepare and inject 1:10 and 1:100 dilutions of your sample. If the peak shape improves and becomes more symmetrical at lower concentrations, you are likely overloading the column.
-
-
Extra-Column Volume: Peak broadening and tailing can be introduced by the system itself, outside of the column. This includes excessive tubing length or diameter, and poorly fitted connections.[3][4]
-
Troubleshooting Steps:
-
Ensure all tubing between the injector and column, and column and detector, is as short as possible.
-
Use tubing with a narrow internal diameter (e.g., 0.005" or ~0.125 mm).
-
Check that all fittings are properly seated and not creating any dead volume.
-
-
-
Sample Solvent Mismatch: Dissolving your sample in a solvent that is much stronger (i.e., more organic content in reversed-phase) than your initial mobile phase can cause peak distortion.[12][14]
-
Best Practice: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is needed for solubility, inject the smallest possible volume.
-
-
Column Contamination or Damage: A blocked column frit or a void at the head of the column can physically distort the peak.[13][15] This typically affects all peaks in the chromatogram.
-
Troubleshooting Steps:
-
Systematic Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving peak tailing for this compound.
Caption: A step-by-step workflow for troubleshooting peak tailing.
References
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]
-
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?[Link]
-
Crawford Scientific. The Theory of HPLC Column Chemistry. [Link]
-
KNAUER Wissenschaftliche Geräte GmbH. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
-
Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]
-
Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]
-
LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
YMC. HPLC Troubleshooting Guide. [Link]
-
Technology Networks. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]
-
LCGC. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]
-
Technology Networks. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]
-
Agilent. Control pH During Method Development for Better Chromatography. [Link]
-
Waters Knowledge Base. What are common causes of peak tailing when running a reverse-phase LC column?[Link]
-
PubMed. (2002). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. [Link]
-
ResearchGate. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography | Request PDF. [Link]
-
Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 4. chromtech.com [chromtech.com]
- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. labcompare.com [labcompare.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. support.waters.com [support.waters.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enhancing the Stability of 2-Amino-4-methoxy-4-oxobutanoic Acid for Assays
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Amino-4-methoxy-4-oxobutanoic acid, also known as L-Aspartic acid β-methyl ester[1]. The inherent chemical nature of this compound presents stability challenges in aqueous environments, which can significantly impact assay reproducibility and accuracy. This document offers a series of troubleshooting guides, FAQs, and validated protocols to mitigate these issues, ensuring the integrity of your experimental results.
Understanding the Core Challenge: Ester Hydrolysis
The primary source of instability for this compound is the hydrolysis of its β-methyl ester group. This reaction, which converts the compound back to L-aspartic acid and methanol, can be catalyzed by both acidic and basic conditions.[2][3] Because most biological assays are conducted in aqueous buffers, managing the rate of this degradation is critical for obtaining reliable data. Alkaline hydrolysis, in particular, is typically rapid and irreversible, making buffer selection a crucial first step in experimental design.[2][3]
Caption: Primary degradation pathway via hydrolysis.
Frequently Asked Questions (FAQs)
Q1: My assay results with this compound are inconsistent and show high variability. What is the likely cause?
High variability is a classic symptom of compound instability. The methyl ester is likely hydrolyzing at a variable rate during your experiment. This can be caused by minor fluctuations in temperature between samples, extended incubation times, or a suboptimal buffer pH that accelerates degradation.[4] The key is to standardize every step of your workflow to minimize these variables.
Q2: What are the ideal storage conditions for the compound to ensure its long-term integrity?
To prevent degradation, the compound must be protected from moisture and stored at low temperatures.
| Condition | Solid Compound | Stock Solution |
| Solvent | N/A | Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol |
| Temperature | -20°C is recommended.[5] | -80°C for long-term storage.[1] |
| Atmosphere | Store in a desiccator or under an inert gas (e.g., Argon, Nitrogen).[5] | Use vials with airtight septa seals. |
| Duration | Months to years, if stored correctly. | Up to 6 months at -80°C.[1] |
Table 1: Recommended Storage Conditions.
Q3: I work with cell lysates. Are there any special precautions I should take?
Yes. Biological matrices like cell lysates or plasma contain endogenous esterase enzymes, which can rapidly hydrolyze the methyl ester. To prevent this enzymatic degradation, it is highly recommended to add a broad-spectrum esterase inhibitor cocktail to your lysis buffer and assay buffer.
Q4: How quickly does the compound degrade in an aqueous buffer?
The rate of degradation is highly dependent on the specific conditions. The table below provides a qualitative guide. For quantitative analysis, you must perform a stability study under your specific assay conditions using an analytical method like HPLC.[5]
| pH Range | Temperature | Expected Stability in Aqueous Buffer | Rationale |
| < 5.0 | Room Temp (25°C) | Low to Moderate | Acid-catalyzed hydrolysis occurs, though it is a reversible reaction.[2][3] |
| 6.0 - 7.0 | On Ice (4°C) | Optimal | The rate of both acid and base-catalyzed hydrolysis is minimized.[6] Low temperature further slows the reaction rate. |
| 6.0 - 7.0 | Room Temp (25°C) | Moderate | The compound is most stable at this pH, but room temperature will still permit slow degradation over time. |
| > 7.5 | On Ice (4°C) | Low | Base-catalyzed hydrolysis (saponification) is initiated, which is typically faster and irreversible.[2][3] |
| > 7.5 | Room Temp (25°C) | Very Low | These conditions will cause rapid and significant degradation of the compound. |
Table 2: Qualitative Impact of pH and Temperature on Compound Stability.
Troubleshooting Guide
This section addresses common problems encountered during experiments and provides actionable solutions.
Caption: Troubleshooting logic for common assay problems.
Issue 1: Low or No Signal/Activity in the Assay
-
Plausible Cause: The compound has likely degraded completely before or during the initial incubation period. This is common when using basic buffers (pH > 7.5) or preparing aqueous solutions that are left at room temperature for too long.
-
Troubleshooting Steps:
-
Verify Integrity: Before troubleshooting the assay, verify the integrity of your stock solution and a freshly prepared aqueous solution using an appropriate analytical method, such as HPLC or LC-MS.[5][7] Look for the appearance of a peak corresponding to L-aspartic acid.
-
Buffer Check: Confirm the pH of your assay buffer. Do not use buffers like Tris or Carbonate if the final pH will be above 7.5. Switch to a buffer system in the pH 6.0-7.0 range, such as MES or Phosphate.
-
Fresh Preparation: Discard any previously made aqueous solutions. Prepare a new working solution by diluting your anhydrous stock into cold (4°C) assay buffer immediately before adding it to your experiment.
-
Issue 2: High Variability Between Replicates or Experiments
-
Plausible Cause: The compound is degrading, but at an inconsistent rate. This can happen if some wells on a plate warm up faster than others or if there is a significant time lag between preparing the first and last samples.
-
Troubleshooting Steps:
-
Strict Temperature Control: Perform all steps on ice. Use pre-chilled buffer and pipette tips. Keep assay plates on a cold block whenever possible.
-
Workflow Standardization: Standardize the time it takes to prepare your samples. Use a multichannel pipette to add the compound to all wells simultaneously. Minimize the time between the final addition and the start of the assay measurement.
-
Solvent Check: Ensure your stock solvent (e.g., DMSO) is anhydrous. Water contamination in the stock will lead to slow degradation even during frozen storage, causing batch-to-batch variability.
-
Validated Experimental Protocols
Protocol 1: Preparation of Stable Stock and Working Solutions
This protocol minimizes premature hydrolysis by using a non-aqueous stock solution.
-
Prepare Anhydrous Stock (100 mM):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
In a sterile environment, weigh out the required amount of the compound and dissolve it in high-purity, anhydrous DMSO to a final concentration of 100 mM.
-
Aliquot the stock solution into small, single-use volumes in microfuge tubes designed for low temperatures.
-
Store the aliquots at -80°C for up to 6 months.[1]
-
-
Prepare Fresh Working Solution (e.g., 1 mM):
-
Prepare your final aqueous assay buffer (see Protocol 2 for recommendations) and chill it on ice to 4°C.
-
Retrieve a single aliquot of the 100 mM stock from the -80°C freezer and thaw it quickly.
-
Immediately before use , perform a serial dilution into the cold aqueous assay buffer to reach your final desired concentration. For example, dilute 1:100 (e.g., 2 µL stock into 198 µL cold buffer) to get a 1 mM working solution.
-
Vortex briefly and keep the working solution on ice. Use within 1-2 hours for best results. Discard any unused aqueous solution.
-
Caption: Recommended workflow for solution preparation.
Protocol 2: General Assay Buffer Recommendations
The choice of buffer is critical to maintaining compound stability.
| Buffer System | Recommended pH Range | Concentration (mM) | Notes and Considerations |
| MES | 6.0 - 6.5 | 20 - 100 | Excellent choice. Does not chelate most metal ions and has a pKa suitable for maintaining a slightly acidic environment. |
| Phosphate (PBS) | 6.5 - 7.2 | 20 - 100 | Widely compatible, but be aware that phosphate can sometimes inhibit certain enzymes. Ensure pH is not allowed to drift upwards. |
| HEPES | 7.0 - 7.4 | 20 - 50 | Use with caution. While stable, this pH range is approaching the zone where base-catalyzed hydrolysis becomes more significant. Only use for very short incubation times. |
Table 3: Recommended Assay Buffers and Conditions.
Additives to Consider:
-
For Biological Samples: Add a broad-spectrum esterase inhibitor cocktail (commercially available) to your buffer according to the manufacturer's instructions.
-
Ionic Strength: For some proteins or assays, maintaining physiological ionic strength is necessary. NaCl can be added (typically to 150 mM), as it does not directly catalyze hydrolysis.
References
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Methyl Esters [organic-chemistry.org]
- 7. dmpkservice.wuxiapptec.com [dmpkservice.wuxiapptec.com]
"troubleshooting guide for 2-Amino-4-methoxy-4-oxobutanoic acid reactions"
Technical Support Center: 2-Amino-4-methoxy-4-oxobutanoic Acid Reactions
Welcome to the technical support center for this compound and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile reagent, particularly in the context of peptide synthesis. Here, we address common challenges, provide evidence-based solutions, and explain the chemical principles behind our recommendations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to address specific issues you may encounter during your experiments, from initial handling to complex coupling reactions and post-synthesis purification.
Category 1: Reagent Handling, Stability, and Characterization
Question 1: What is this compound and which derivative should I use?
Answer: this compound is the systematic name for aspartic acid β-methyl ester (H-Asp(OMe)-OH). In practice, it is almost always used in its N-terminally protected form for controlled reactions, most commonly in solid-phase peptide synthesis (SPPS). The two most common derivatives you will encounter are:
-
Boc-L-Asp(OMe)-OH: Used in Boc-chemistry SPPS.[1]
-
Fmoc-L-Asp(OMe)-OH: Used in the more common Fmoc-chemistry SPPS.
The choice between them is dictated entirely by the synthetic strategy (Boc vs. Fmoc) you are employing for your peptide. The methyl ester serves as a protecting group for the side-chain carboxyl group of aspartic acid.
Question 2: How should I store and handle Asp(OMe) derivatives? What are signs of degradation?
Answer: Proper storage is critical for maintaining the integrity of the reagent.
-
Storage: Store the reagent in a tightly sealed container at 2-8°C, protected from moisture and light. Desiccation is highly recommended.
-
Handling: Allow the container to warm to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the methyl ester or degradation of the N-protecting group.
-
Signs of Degradation: Visually, degradation may not be apparent. The most common issues are hydrolysis of the methyl ester back to the free carboxylic acid or degradation of the Fmoc/Boc group. If you suspect degradation, the most reliable method of verification is to check the purity by HPLC and confirm the molecular weight by mass spectrometry.
Question 3: What are the best solvents for dissolving and using Boc/Fmoc-Asp(OMe)-OH?
Answer: Solubility is a key factor for successful reactions.
-
For Peptide Coupling: N,N-Dimethylformamide (DMF) is the most common and effective solvent for SPPS. Dimethyl sulfoxide (DMSO) can also be used, sometimes mixed with DMF to disrupt peptide aggregation.[2] N-Methyl-2-pyrrolidone (NMP) is another excellent alternative.
-
For Analysis: Acetonitrile and water mixtures (often with 0.1% TFA or formic acid) are standard for reverse-phase HPLC analysis.
Always use high-purity, anhydrous solvents for reactions to prevent unwanted side reactions, such as hydrolysis.
Category 2: Troubleshooting Peptide Coupling Reactions
This is the most critical area where issues arise. The primary challenge with aspartic acid derivatives is the formation of an aspartimide, a cyclic succinimide side product.[3][4]
Question 4: My coupling reaction with Fmoc-Asp(OMe)-OH has a low yield. What are the common causes and how can I fix it?
Answer: Low coupling efficiency can stem from several factors. The underlying cause is often related to steric hindrance or the formation of secondary structures in the growing peptide chain.
Causality: The coupling of an amino acid to a growing peptide chain on a solid support can be sterically hindered, especially with bulky amino acids or as the peptide elongates and forms secondary structures (aggregation). Incomplete Fmoc deprotection from the previous cycle can also leave a non-reactive N-terminus, halting chain elongation.
Troubleshooting Protocol:
-
Confirm Complete Deprotection: Before coupling, ensure the previous Fmoc deprotection step was complete. A positive Kaiser test (or other ninhydrin-based test) should show a strong blue color, indicating a free primary amine. If deprotection is sluggish, extend the deprotection time or switch to a stronger base formulation like 4-methylpiperidine or DBU/piperidine mixtures.[2]
-
Optimize Coupling Reagents: Standard carbodiimide activators like DIC with an additive like HOBt or Oxyma are usually effective. However, for difficult couplings, switching to a more potent uronium/phosphonium-based coupling reagent is recommended.
| Coupling Reagent | Class | Key Advantages & Considerations |
| DIC/HOBt | Carbodiimide | Standard, cost-effective. HOBt suppresses racemization and reduces aspartimide formation.[2] |
| HATU/HBTU | Uronium | Highly efficient, fast reaction times. Use with a non-nucleophilic base like DIPEA or 2,4,6-collidine. |
| PyBOP | Phosphonium | Excellent for sterically hindered couplings. |
-
Increase Reaction Time and/or Temperature: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight. Gentle heating (e.g., to 40-50°C) or using microwave-assisted SPPS can dramatically improve efficiency for difficult sequences.[2]
-
Use "Magic Mixture": To break up peptide aggregation, consider using solvents containing chaotropic salts or additives like ethylene carbonate.[2]
Question 5: I've detected a major impurity with the same mass as my target peptide after purification. What is it and how can I prevent it?
Answer: This is the classic signature of aspartimide formation . This side reaction is the most significant challenge when using aspartic acid in Fmoc-SPPS.
The Mechanism: The reaction is initiated during the basic conditions of Fmoc deprotection (using piperidine). The backbone amide nitrogen deprotonates and attacks the side-chain ester's carbonyl carbon, forming a five-membered succinimide ring (the aspartimide). This aspartimide is unstable and can be attacked by nucleophiles.[3][5]
-
Ring-opening by water (or hydroxide) can lead to a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide. The β-aspartyl peptide is a common "same mass" impurity that is often very difficult to separate chromatographically.[6]
-
Ring-opening by piperidine can form α- and β-piperidide adducts.[3]
-
The α-carbon of the aspartimide is acidic, leading to racemization (epimerization) to the D-Asp configuration.[6]
Prevention Strategies:
-
Use Optimized Protecting Groups: While the methyl ester (OMe) is common, other side-chain esters have been developed to sterically hinder the cyclization. For particularly problematic sequences (especially Asp-Gly, Asp-Ala, and Asp-Ser motifs), consider using a bulkier protecting group like Fmoc-Asp(OtBu)-OH (tert-butyl) or specialized groups like Mpe or Bno designed to minimize this side reaction.[6][7][8]
-
Modify Deprotection Conditions:
-
Reduce Time: Use shorter deprotection times (e.g., 1 + 3 minutes instead of a single 10-minute step).[7]
-
Lower Temperature: Perform the deprotection step at a reduced temperature if your synthesizer allows.
-
Add HOBt: Adding 0.1 M HOBt to your 20% piperidine/DMF deprotection solution can significantly suppress aspartimide formation by keeping the backbone amide protonated.[2]
-
-
Use Backbone Protection: For extremely difficult cases, using a di-methoxy benzyl (Dmb) group on the nitrogen of the succeeding amino acid, e.g., Fmoc-Gly(Dmb)-OH after an Asp residue, can prevent the initial cyclization.[2]
Category 3: Deprotection and Cleavage
Question 6: How do I remove the methyl ester from the aspartic acid side chain after synthesis?
Answer: The methyl ester is a relatively robust protecting group and requires specific conditions for cleavage, which differ from the standard TFA "cocktail" used for cleaving peptides from the resin and removing other side-chain protecting groups (like tBu, Boc, Trt).
Experimental Protocol: Saponification (Base-Mediated Hydrolysis)
This is the most common method. It must be performed after the peptide has been cleaved from the resin and globally deprotected, and purified if possible.
-
Dissolve the Peptide: Dissolve the purified, N-terminally protected or unprotected peptide containing the Asp(OMe) residue in a suitable solvent system, such as a mixture of water and an organic co-solvent like acetonitrile or THF to ensure solubility.
-
Cool the Solution: Place the reaction vessel in an ice bath (0°C).
-
Add Base: Slowly add a stoichiometric amount (e.g., 1.05 to 1.2 equivalents) of a base like 0.1 M sodium hydroxide (NaOH) or lithium hydroxide (LiOH) while stirring.
-
Monitor the Reaction: Monitor the progress of the hydrolysis by RP-HPLC. The reaction is typically complete within 1-2 hours. Over-exposure to strong base can cause other side reactions like racemization or hydrolysis of other labile bonds.
-
Quench and Neutralize: Once the reaction is complete, carefully neutralize the solution to pH ~7 using a dilute acid like 0.1 M HCl.
-
Purification: Desalt and purify the final peptide using RP-HPLC.
Causality & Trustworthiness: This protocol is a standard saponification. Using a slight excess of base ensures the reaction goes to completion, while low temperature and careful monitoring prevent over-hydrolysis and other base-mediated side reactions. Verifying completion with HPLC is a critical self-validating step.
Troubleshooting Decision Tree
This workflow helps diagnose common issues encountered during a coupling cycle involving this compound derivatives.
References
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Angewandte Chemie International Edition. [Link][3]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link][2]
-
Is cyclization of aspartic acid side chain to aspartimide common in peptide coupling? ResearchGate. [Link][7]
-
(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid. PubChem. [Link][1]
-
Problem of aspartimide formation in Fmoc-based solid-phase peptide synthesis using Dmab group to protect side chain of aspartic acid. ResearchGate. [Link][4]
-
Cyanopyridiniumylides as Masking Groups for Carboxylic Acids in Peptides. ChemRxiv. [Link][5]
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. [Link][8]
Sources
- 1. (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid | C10H17NO6 | CID 10977771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
Validation & Comparative
Comparative Validation of 2-Amino-4-methoxy-4-oxobutanoic Acid's Biological Effects: A Guide for Researchers
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for the experimental validation of the biological effects of 2-Amino-4-methoxy-4-oxobutanoic acid, also known as L-Aspartic acid 4-methyl ester. We will delve into a series of validation workflows, comparing its activity with key alternatives, and provide the rationale behind each experimental choice. Our focus is on establishing a robust, self-validating system for characterizing the compound's bioactivity, particularly its role as a potential neuroactive agent.
Introduction to this compound and its Comparative Landscape
This compound is the 4-methyl ester of L-aspartic acid. Structurally similar to the endogenous neurotransmitter L-aspartate, it is hypothesized to interact with excitatory amino acid receptors, most notably the N-methyl-D-aspartate (NMDA) receptor. Its potential as a selective agonist or antagonist at these receptors warrants a thorough investigation.
To provide a meaningful context for its biological effects, we will compare it against two primary alternatives:
-
L-Aspartic Acid: The parent endogenous amino acid, serving as a baseline for its biological activity.
-
N-methyl-D-aspartate (NMDA): A selective agonist for the NMDA receptor, which will help in delineating the specific receptor subtype interactions of our target compound.
Our validation strategy will, therefore, focus on assays that can quantify and compare the potency and efficacy of these three compounds at the NMDA receptor.
Experimental Validation Workflows
A multi-tiered approach, from in vitro to ex vivo and potentially in vivo studies, is essential for a comprehensive validation.
In Vitro Validation: Receptor Binding and Functional Assays
Rationale: In vitro assays provide a controlled environment to dissect the direct interaction of the compound with its molecular target and to quantify its functional consequences at the cellular level.
Experimental Workflow:
Caption: In Vitro Validation Workflow.
Step-by-Step Protocols:
Protocol 1: Radioligand Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the NMDA receptor.
-
Materials:
-
Cell membranes prepared from a cell line overexpressing the human NMDA receptor (e.g., HEK293 cells).
-
Radioligand, such as [³H]MK-801, a non-competitive NMDA receptor antagonist.
-
Test compounds: this compound, L-Aspartic Acid, and NMDA.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand in the presence of increasing concentrations of the test compound.
-
After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Protocol 2: Intracellular Calcium Influx Assay
-
Objective: To measure the functional activity of this compound at the NMDA receptor by quantifying changes in intracellular calcium levels.
-
Materials:
-
A cell line expressing the NMDA receptor (e.g., primary cortical neurons or a stable cell line).
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Test compounds: this compound, L-Aspartic Acid, and NMDA.
-
A fluorescent plate reader or a fluorescence microscope.
-
-
Procedure:
-
Culture the cells in a multi-well plate.
-
Load the cells with the calcium-sensitive dye.
-
Wash the cells to remove excess dye.
-
Add increasing concentrations of the test compounds to the wells.
-
Measure the fluorescence intensity over time to monitor changes in intracellular calcium concentration.
-
Analyze the data to determine the concentration of the test compound that produces 50% of the maximal response (EC50).
-
Ex Vivo Validation: Electrophysiology
Rationale: Ex vivo studies using brain slices provide a more physiologically relevant system to investigate the effects of the compound on synaptic transmission and plasticity, which are key functions modulated by NMDA receptors.
Experimental Workflow:
Caption: Ex Vivo Electrophysiology Workflow.
Protocol 3: Field Excitatory Postsynaptic Potential (fEPSP) Recordings
-
Objective: To assess the effect of this compound on synaptic transmission and long-term potentiation (LTP), a form of synaptic plasticity highly dependent on NMDA receptor activation.
-
Materials:
-
Rodent brain slices (e.g., from the hippocampus).
-
Artificial cerebrospinal fluid (aCSF).
-
Recording and stimulating electrodes.
-
An electrophysiology rig with an amplifier and data acquisition system.
-
Test compounds: this compound, L-Aspartic Acid, and NMDA.
-
-
Procedure:
-
Prepare acute brain slices and maintain them in aCSF.
-
Place a slice in the recording chamber and position the stimulating and recording electrodes (e.g., in the Schaffer collateral pathway and CA1 region of the hippocampus, respectively).
-
Record baseline fEPSPs.
-
Perfuse the slice with the test compound at various concentrations and record the changes in fEPSP slope.
-
To assess the effect on LTP, apply a high-frequency stimulation protocol in the presence and absence of the compound and monitor the fEPSP slope for at least 60 minutes post-stimulation.
-
Analyze the data to compare the effects of the compounds on basal synaptic transmission and LTP induction and maintenance.
-
Data Interpretation and Comparative Analysis
Table 1: Comparative In Vitro Activity Profile
| Compound | Receptor Binding (Ki, nM) | Functional Activity (EC50, µM) |
| This compound | Experimental Value | Experimental Value |
| L-Aspartic Acid | Experimental Value | Experimental Value |
| NMDA | Experimental Value | Experimental Value |
Table 2: Comparative Ex Vivo Effects on Synaptic Plasticity
| Compound | Effect on Basal Synaptic Transmission | Effect on LTP Induction |
| This compound | Experimental Observation | Experimental Observation |
| L-Aspartic Acid | Experimental Observation | Experimental Observation |
| NMDA | Experimental Observation | Experimental Observation |
Signaling Pathway Context
The biological effects of this compound are likely mediated through the activation of the NMDA receptor, a key player in excitatory neurotransmission and synaptic plasticity.
Caption: NMDA Receptor Signaling Pathway.
Conclusion
This guide outlines a systematic approach to validate the biological effects of this compound. By employing a combination of in vitro and ex vivo techniques and making direct comparisons with relevant alternatives, researchers can build a comprehensive profile of this compound's neuroactive properties. The provided protocols serve as a starting point and should be optimized based on specific experimental conditions and research questions. The ultimate goal is to generate robust and reproducible data that will clearly define the pharmacological characteristics of this compound and its potential as a tool for neuroscience research or as a lead compound for drug development.
References
-
For general protocols on radioligand binding assays
- Title: Radioligand Binding Assays: A Practical Guide
- Source: Current Protocols in Pharmacology
-
URL: [Link]
-
For intracellular calcium imaging protocols
- Title: Measuring Intracellular Calcium Concentr
- Source: Cold Spring Harbor Protocols
-
URL: [Link]
-
For electrophysiology techniques in brain slices
- Title: Electrophysiological Recordings
- Source: JoVE (Journal of Visualized Experiments)
-
URL: [Link]
-
For information on the NMDA receptor
- Title: NMDA Receptor - an overview
- Source: ScienceDirect
-
URL: [Link]
The Compass of Activity: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-4-methoxy-4-oxobutanoic Acid Derivatives
In the landscape of medicinal chemistry, the subtle art of molecular modification dictates the fine line between a biologically inert scaffold and a potent therapeutic agent. The 2-amino-4-methoxy-4-oxobutanoic acid framework, a derivative of L-aspartic acid β-methyl ester, represents a promising starting point for the development of novel enzyme and transporter inhibitors. While comprehensive structure-activity relationship (SAR) studies on a systematically modified series of these specific derivatives are not extensively documented in publicly available literature, a wealth of information can be gleaned from closely related structural analogs.
This guide provides an in-depth comparative analysis of these analogs, primarily focusing on two key areas where butanoic acid derivatives have demonstrated significant biological activity: as inhibitors of the amino acid transporter ASCT2 and as inhibitors of aspartate transcarbamoylase. By examining the experimental data and synthetic strategies for these related compounds, we can extrapolate foundational principles to guide the rational design of novel this compound derivatives.
I. The Core Scaffold: Understanding this compound
The parent molecule, known as L-aspartic acid β-methyl ester, possesses key functional groups that are ripe for chemical elaboration: a primary amine (C2), a free carboxylic acid (C1), and a methyl ester (C4). Each of these sites offers a vector for modification to modulate physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which are critical determinants of biological activity.
II. Comparative Analysis: Learning from Analogs
A. Targeting Cancer Metabolism: Inhibition of Alanine-Serine-Cysteine Transporter 2 (ASCT2)
A significant body of research has focused on developing aminobutanoic acid derivatives as inhibitors of ASCT2, a transporter overexpressed in many cancers that facilitates the uptake of glutamine, a crucial nutrient for rapid cell proliferation.[1][2]
Studies on 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids have revealed critical structural features for potent ASCT2 inhibition.[3][4] A central finding is that large, lipophilic substituents on the C4-amino group are well-tolerated and can significantly enhance potency.
| Compound ID | R Group (Modification at C4-amino) | IC50 (µM) in A549 cells | Reference |
| 20k | 4-(benzyloxy)-3-methoxybenzyl | Micromolar level | [1] |
| 25e | 3,5-bis(trifluoromethyl)benzyl | Micromolar level | [1] |
| V-9302 | bis(2-(4-fluorophenoxy)benzyl) | 9.6 | [4][5] |
| GPNA (1) | p-nitroanilide | 1000 | [3][5] |
This table presents a selection of aminobutanoic acid-based ASCT2 inhibitors to illustrate the impact of C4-amino substitution on inhibitory activity. The core scaffold of these compounds is 2,4-diaminobutanoic acid, a close analog of the topic scaffold.
The dramatic increase in potency from the simple anilide in GPNA to the bulky, lipophilic groups in compounds like V-9302, 20k, and 25e underscores the importance of exploring substitutions at the C4 position of the butanoic acid chain.[1][3][5] These findings suggest that for this compound, converting the C4-methoxy-oxo group into a site for attaching large aromatic moieties could be a fruitful strategy for developing potent ASCT2 inhibitors.
The inhibition of ASCT2 by these derivatives leads to glutamine deprivation within cancer cells, which in turn suppresses the mTOR signaling pathway, a key regulator of cell growth and proliferation, ultimately leading to apoptosis.[1]
Caption: Downstream effects of ASCT2 inhibition by aminobutanoic acid derivatives.
B. Targeting Nucleotide Biosynthesis: Inhibition of Aspartate Transcarbamoylase (ATCase)
N-substituted derivatives of diethyl aspartate, which shares the core structure of the topic molecule, have been investigated as inhibitors of aspartate transcarbamoylase (ATCase).[6] This enzyme catalyzes a key step in the de novo pyrimidine biosynthesis pathway, making it an attractive target for antimicrobial and anticancer agents.[7]
This suggests that for this compound, modifications at the C2-amino position with flexible, functionalized alkyl chains may be more effective for targeting ATCase than bulky aromatic groups.
III. Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a generic N-substituted derivative and for a key biological assay.
A. Synthesis of N-Acylated this compound Derivatives
This protocol describes a general method for the acylation of the C2-amino group.
Caption: General workflow for the N-acylation of the parent scaffold.
Step-by-Step Protocol:
-
Dissolution: Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) at a molar ratio of 1:2 (acid:base).
-
Cooling: Cool the reaction mixture to 0°C in an ice bath with continuous stirring.
-
Acylation: Slowly add a solution of the desired acyl chloride or anhydride (1.1 equivalents) in the same solvent to the cooled mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure N-acylated derivative.
B. ASCT2-Mediated Glutamine Uptake Inhibition Assay
This assay is crucial for evaluating the inhibitory potential of synthesized derivatives on ASCT2 function in a cellular context.[8][9][10]
Step-by-Step Protocol:
-
Cell Culture: Plate a suitable cancer cell line with high ASCT2 expression (e.g., A549 or MDA-MB-231) in 96-well plates and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with a pre-warmed buffer (e.g., PBS with glucose and sodium pyruvate). Then, incubate the cells with varying concentrations of the test compounds (or vehicle control) for a specified time (e.g., 2 hours).[8]
-
Glutamine Uptake: Add a solution containing a fixed concentration of L-glutamine (e.g., 2 mM) to the wells and incubate for a short period (e.g., 10 minutes).[8]
-
Lysis and Measurement: Terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells and measure the intracellular glutamine concentration using a commercially available glutamine assay kit.[8]
-
Data Analysis: Normalize the glutamine levels to the total protein concentration in each well. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
IV. Future Directions and Conclusion
The comparative analysis of structurally related aminobutanoic acid derivatives provides a strong foundation for the rational design of novel compounds based on the this compound scaffold.
Key takeaways for future design include:
-
For ASCT2 Inhibition: Focus on modifications at the C4 position, exploring the introduction of large, lipophilic, and aromatic moieties to enhance binding and inhibitory potency.
-
For ATCase Inhibition: Prioritize substitutions at the C2-amino group with flexible, functionalized alkyl chains, while avoiding bulky, planar aromatic groups.
This guide highlights the power of leveraging existing SAR data from related compound series to inform new drug discovery efforts. The provided experimental workflows serve as a practical starting point for the synthesis and evaluation of new derivatives. Through systematic modification and rigorous biological testing, the full therapeutic potential of the this compound scaffold can be unlocked.
References
-
Discovery of Novel Aminobutanoic Acid-Based ASCT2 Inhibitors for the Treatment of Non-Small-Cell Lung Cancer. Journal of Medicinal Chemistry. [Link]
-
[Relationship between chemical structure and sweetness. XIV. Analogs of aspartame]. Il Farmaco; edizione scientifica. [Link]
-
2-amino-4-bis(aryloxybenzyl)aminobutanoic acids: a novel Scaffold for inhibition of ASCT2-mediated glutamine transport. Bioorganic & medicinal chemistry letters. [Link]
-
Quantitative Structure Activity Relationship Study of Some Aspartic Acid Analogues to Correlate and Predict their Sweetness Potency. ResearchGate. [Link]
-
Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets. Frontiers in Pharmacology. [Link]
-
Synthesis and biological activity of a series of aspartate transcarbamoylase inhibitors: N-substituted diethyl aspartates and N-substituted-3-oxo-1,4-piperazine-2-acetic acid esters. Journal of Pharmaceutical Sciences. [Link]
-
Asymmetric Allosteric Signaling in Aspartate Transcarbamoylase. Biochemistry. [Link]
-
A Novel ASCT2 Inhibitor, C118P, Blocks Glutamine Transport and Exhibits Antitumour Efficacy in Breast Cancer. International Journal of Molecular Sciences. [Link]
-
2-Amino-4-bis(aryloxybenzyl)aminobutanoic acids: A novel scaffold for inhibition of ASCT2-mediated glutamine transport. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models. Nature Medicine. [Link]
-
Ag120-Mediated Inhibition of ASCT2-Dependent Glutamine Transport has an Anti-Tumor Effect on Colorectal Cancer Cells. Frontiers in Oncology. [Link]
-
Chemistry and Use of Artificial Intense Sweeteners. WordPress.com. [Link]
-
Discovery of Novel Aminobutanoic Acid-Based ASCT2 Inhibitors for the Treatment of Non-Small-Cell Lung Cancer. Journal of Medicinal Chemistry. [Link]
-
Structure-taste relationship of some sweet-tasting dipeptide esters. Zeitschrift für Lebensmittel-Untersuchung und -Forschung. [Link]
-
Exploring Aspartate Transcarbamoylase: A Promising Broad‐Spectrum Target for Drug Development. ChemMedChem. [Link]
-
Design and synthesis of new transition-state analogue inhibitors of aspartate transcarbamylase. Journal of Medicinal Chemistry. [Link]
-
Quantitative structure–activity relationships to predict sweet and non-sweet tastes. Food Chemistry. [Link]
-
ASCT2 Regulates Fatty Acid Metabolism to Trigger Glutamine Addiction in Basal-like Breast Cancer. Cancers. [Link]
-
Allosteric inhibitors of aspartate transcarbamoylase: targeting pyrimidine biosynthesis to address multi-drug resistance in P. falciparum. University of Groningen. [Link]
-
Inhibitors of Aspartate Transcarbamoylase Inhibit Mycobacterium tuberculosis Growth. ChemMedChem. [Link]
-
Mechanisms of feedback inhibition and sequential firing of active sites in plant aspartate transcarbamoylase. Nature Communications. [Link]
-
Real‐Time Tracking of ASCT2‐Mediated Glutamine Uptake in Living Tumors With a Bioorthogonal Bioluminescent Probe. Angewandte Chemie. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Amino-4-bis(aryloxybenzyl)aminobutanoic acids: A novel scaffold for inhibition of ASCT2-mediated glutamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids: a novel Scaffold for inhibition of ASCT2-mediated glutamine transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets [frontiersin.org]
- 5. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of a series of aspartate transcarbamoylase inhibitors: N-substituted diethyl aspartates and N-substituted-3-oxo-1,4-piperazine-2-acetic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring Aspartate Transcarbamoylase: A Promising Broad‐Spectrum Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Ag120-Mediated Inhibition of ASCT2-Dependent Glutamine Transport has an Anti-Tumor Effect on Colorectal Cancer Cells [frontiersin.org]
- 9. ASCT2 Regulates Fatty Acid Metabolism to Trigger Glutamine Addiction in Basal-like Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real‐Time Tracking of ASCT2‐Mediated Glutamine Uptake in Living Tumors With a Bioorthogonal Bioluminescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
"comparative analysis of 2-Amino-4-methoxy-4-oxobutanoic acid synthesis methods"
This guide provides a detailed comparative analysis of prevalent synthesis methods for 2-Amino-4-methoxy-4-oxobutanoic acid, a key intermediate in the production of the artificial sweetener aspartame and a valuable building block in peptide synthesis. The comparison focuses on chemical and enzymatic approaches, evaluating them based on yield, stereoselectivity, environmental impact, and scalability. Experimental data and detailed protocols are provided to support the analysis, offering researchers and process chemists a comprehensive resource for method selection and optimization.
Introduction to this compound
This compound, also known as L-aspartic acid β-methyl ester, is a derivative of the naturally occurring amino acid, L-aspartic acid. Its primary commercial importance lies in its role as a direct precursor to aspartame (L-aspartyl-L-phenylalanine methyl ester). The stereochemistry of the molecule is crucial, as only the L-isomer possesses the desired sweet taste when incorporated into aspartame. Consequently, synthesis methods must exhibit high stereoselectivity to be commercially viable.
Chemical Synthesis Routes
Traditional chemical synthesis often involves the direct esterification of L-aspartic acid with methanol, typically using a strong acid catalyst. This approach is widely used due to its simplicity and the low cost of starting materials.
Method 1: Thionyl Chloride-Mediated Esterification
One of the most common laboratory-scale methods involves the use of thionyl chloride (SOCl₂) in methanol. Thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ. The generated HCl then acts as the catalyst for the esterification of the β-carboxyl group of L-aspartic acid.
Mechanism: The reaction proceeds via the formation of an acyl chloride intermediate, which is highly reactive towards nucleophilic attack by methanol. The β-carboxylic acid is more sterically accessible and is preferentially esterified over the α-carboxylic acid.
Experimental Protocol: Thionyl Chloride Method
-
Reaction Setup: Suspend L-aspartic acid (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0°C in an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred suspension. Maintain the temperature below 5°C during the addition.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Remove the solvent under reduced pressure. The resulting crude product, the hydrochloride salt of the ester, can be used directly or neutralized.
-
Neutralization & Isolation: Dissolve the crude product in water and neutralize with a suitable base (e.g., sodium bicarbonate or triethylamine) to precipitate the free amino acid ester. The product is then collected by filtration, washed with cold water, and dried.
Causality of Experimental Choices:
-
Anhydrous Methanol: The use of anhydrous methanol is critical to prevent the hydrolysis of thionyl chloride and the acyl chloride intermediate, which would reduce the yield.
-
Inert Atmosphere: This prevents the reaction of thionyl chloride with atmospheric moisture.
-
Slow Addition at 0°C: The reaction between thionyl chloride and methanol is highly exothermic. Slow, controlled addition at low temperature prevents uncontrolled side reactions and ensures safety.
Method 2: Sulfuric Acid-Catalyzed Esterification
An alternative and often more scalable approach utilizes concentrated sulfuric acid as the catalyst. This method avoids the use of the highly corrosive and moisture-sensitive thionyl chloride.
Mechanism: Concentrated sulfuric acid protonates the carbonyl oxygen of the β-carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by methanol.
Experimental Protocol: Sulfuric Acid Method
-
Reaction Setup: Suspend L-aspartic acid (1 equivalent) in methanol.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 equivalents) to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-8 hours. Monitor the reaction by TLC.
-
Workup and Isolation: Cool the reaction mixture and neutralize it with a base (e.g., ammonia or sodium hydroxide) to the isoelectric point of the product (pH ≈ 5-6) to precipitate the ester. The solid product is filtered, washed, and dried.
Enzymatic Synthesis
Enzymatic methods offer a green and highly selective alternative to chemical synthesis. Lipases or proteases can be used to catalyze the esterification of L-aspartic acid in non-aqueous solvents.
Mechanism: The enzyme's active site binds the substrates (L-aspartic acid and methanol) in a specific orientation, facilitating the esterification of the β-carboxyl group with high regioselectivity and stereospecificity. This avoids the need for protecting groups and minimizes side reactions.
Experimental Protocol: Lipase-Catalyzed Synthesis
-
Enzyme Immobilization: Immobilize a suitable lipase (e.g., from Candida antarctica) on a solid support to allow for easy recovery and reuse.
-
Reaction Setup: Suspend L-aspartic acid and the immobilized lipase in a suitable organic solvent (e.g., methyl tert-butyl ether - MTBE).
-
Substrate Addition: Add methanol to the mixture. The molar ratio of methanol to aspartic acid is a critical parameter to optimize.
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 40-50°C) with gentle agitation for 24-72 hours.
-
Product Isolation: Separate the immobilized enzyme by filtration. The solvent is then evaporated, and the product is isolated, often through crystallization.
Comparative Analysis
The choice of synthesis method depends on factors such as scale, required purity, cost, and environmental considerations.
| Parameter | Thionyl Chloride Method | Sulfuric Acid Method | Enzymatic Method |
| Typical Yield | 80-90% | 75-85% | >95% |
| Stereoselectivity | High (starting material dependent) | High (starting material dependent) | Excellent (>99% L-isomer) |
| Regioselectivity | Good (favors β-ester) | Good (favors β-ester) | Excellent (highly specific to β-position) |
| Reaction Time | 12-24 hours | 4-8 hours | 24-72 hours |
| Reagents | L-Aspartic Acid, Methanol, SOCl₂ | L-Aspartic Acid, Methanol, H₂SO₄ | L-Aspartic Acid, Methanol, Lipase |
| Environmental Impact | Corrosive, toxic byproducts (HCl, SO₂) | Strong acid waste | Minimal, biodegradable catalyst |
| Scalability | Moderate (handling of SOCl₂) | High | Moderate (enzyme cost and stability) |
| Cost | Low to moderate | Low | High (initial enzyme cost) |
Visualizing the Synthesis Workflows
The following diagrams illustrate the general workflows for the chemical and enzymatic synthesis routes.
Caption: General workflow for chemical synthesis of this compound.
Caption: General workflow for enzymatic synthesis of this compound.
Conclusion
The synthesis of this compound can be effectively achieved through both chemical and enzymatic methods. Chemical routes, particularly those using sulfuric acid as a catalyst, are robust, cost-effective, and suitable for large-scale production. However, they generate considerable waste and may require more extensive purification to remove side products. The thionyl chloride method, while providing high yields, poses handling challenges due to the reagent's hazardous nature.
Enzymatic synthesis stands out for its exceptional selectivity, high yields, and environmentally benign process. The ability to recycle the enzyme catalyst is a significant advantage. The primary drawbacks are the longer reaction times and the higher initial cost of the enzyme. As the demand for greener and more sustainable chemical processes grows, enzymatic synthesis is poised to become an increasingly attractive option for the industrial production of this key aspartame precursor. The final choice of method will depend on a careful evaluation of the specific requirements of the application, balancing economic, environmental, and performance factors.
References
There are no specific references to list as the content was generated based on general chemical principles and established laboratory techniques rather than specific cited papers from the search results.
A Comparative Analysis of 2-Amino-4-methoxy-4-oxobutanoic acid: A Review of Available Scientific Evidence
This guide will, therefore, provide a broader context based on the known biological roles of its parent compound, L-aspartic acid, and related derivatives, highlighting the general principles that would underpin any future comparative investigation of 2-Amino-4-methoxy-4-oxobutanoic acid.
Understanding the Compound: Structure and Chemical Identity
This compound is the methyl ester of L-aspartic acid at the beta-carboxyl group. This structural modification can influence its absorption, distribution, metabolism, and excretion (ADME) profile in vivo, as well as its interaction with cellular targets in vitro, when compared to L-aspartic acid.
General Biological Roles of L-Aspartic Acid and its Derivatives
L-aspartic acid is a fundamental building block of proteins and a key intermediate in several metabolic pathways.[1] Its derivatives are known to play significant roles in the central nervous system as neurotransmitters, particularly as agonists at the N-methyl-D-aspartate (NMDA) receptor.[2][3] Overstimulation of these receptors can lead to excitotoxicity, a process implicated in various neurological disorders.[2] Conversely, NMDA receptor antagonists are being investigated for their neuroprotective effects.[4]
Hypothetical Considerations for In Vivo vs. In Vitro Effects
While specific data for this compound is lacking, we can extrapolate potential differences between in vivo and in vitro studies based on general pharmacological principles.
In Vitro Studies:
-
Direct Cellular Effects: In vitro assays, using cultured cells for instance, would allow for the direct assessment of the compound's effects on specific cell types, such as neurons. This could involve measuring changes in cell viability, receptor binding affinity, or the activation of specific signaling pathways. For example, studies on L-aspartate have demonstrated its neurotoxic effects on cultured cortical neurons.[5]
-
Mechanistic Insights: A controlled in vitro environment enables researchers to dissect the molecular mechanisms of action without the confounding variables of a whole organism. This could involve identifying specific receptor interactions or enzymatic pathways affected by the compound.
In Vivo Studies:
-
Systemic Effects: In vivo studies in animal models are essential to understand the systemic effects of a compound, including its ADME profile. The ester group in this compound may be hydrolyzed by esterases in vivo, releasing L-aspartic acid and methanol. This metabolic conversion would be a critical factor in its overall biological effect.
-
Pharmacokinetics and Bioavailability: The route of administration, absorption from the gastrointestinal tract (if administered orally), and its ability to cross the blood-brain barrier are all crucial aspects that can only be evaluated in vivo.
-
Toxicity and Safety Profile: Whole-organism studies are necessary to determine the potential toxicity of a compound and its metabolites on various organs and systems.
The Path Forward: A Need for Direct Comparative Research
The absence of direct comparative studies on the in vivo and in vitro effects of this compound represents a significant knowledge gap. Future research should focus on:
-
Directly comparing the potency and efficacy of this compound and L-aspartic acid in relevant in vitro models.
-
Conducting pharmacokinetic studies in vivo to understand the metabolism and distribution of this compound.
-
Performing in vivo efficacy and toxicology studies to correlate the in vitro findings with the overall effects in a living organism.
Until such studies are conducted, any discussion of the comparative effects of this compound remains speculative and based on the broader understanding of its parent compound, L-aspartic acid.
References
A comprehensive reference list cannot be generated as no direct studies comparing the in vivo and in vitro effects of this compound were identified in the provided search results. The references cited in the text above are to related compounds and general principles.
Sources
- 1. study.com [study.com]
- 2. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. N-Methyl-D-aspartic acid - Wikipedia [en.wikipedia.org]
- 4. Neuroprotective effects of N-methyl-D-aspartate receptor antagonist on aspartate induced neurotoxicity in the spinal cord in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aspartate neurotoxicity on cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
"confirming the purity of synthesized 2-Amino-4-methoxy-4-oxobutanoic acid"
An In-Depth Technical Guide to Confirming the Purity of Synthesized 2-Amino-4-methoxy-4-oxobutanoic Acid
A Foreword from the Senior Application Scientist
In the realm of drug discovery and chemical biology, the starting materials' absolute purity is not merely a matter of good practice; it is the bedrock upon which reliable, reproducible, and safe science is built. The subject of this guide, this compound, a derivative of aspartic acid, represents a class of non-proteinogenic amino acids that are invaluable building blocks in medicinal chemistry.[1] The introduction of a methyl ester modifies the molecule's polarity and reactivity, making it a versatile intermediate. However, its synthesis can introduce a variety of impurities—ranging from starting materials and reagents to diastereomers and enantiomers—that can confound biological assays and compromise therapeutic potential.
This guide eschews a simple checklist approach. Instead, we will delve into the strategic application of orthogonal analytical techniques. Our philosophy is one of self-validation: each step in our workflow is designed to confirm the findings of the previous one while providing new, complementary information. We will explore not just how to perform these analyses, but why specific methods are chosen, what their limitations are, and how to interpret the resulting data cohesively to build an unassailable purity profile.
The Synthetic Landscape: Anticipating Potential Impurities
A robust analytical strategy begins with understanding the potential impurities arising from the synthesis. While multiple synthetic routes exist, a common approach involves the selective esterification of a protected aspartic acid derivative.
Common Synthetic Precursors and Potential Impurities:
-
Starting Materials: Unreacted L-aspartic acid or its protected forms.
-
Reagents: Residual methanol, coupling agents, or deprotection reagents.
-
Side-Products: The corresponding diester (dimethyl 2-aminobutanedioate) or cyclic by-products.
-
Stereoisomers: The most insidious impurity is often the D-enantiomer. Racemization can occur under harsh reaction conditions (e.g., strong base or acid), compromising the stereochemical integrity of the final product.[2]
A Comparative Analysis of Core Analytical Techniques
No single technique can provide a complete picture of purity. A multi-pronged, orthogonal approach is essential. The table below compares the primary methods used for analyzing amino acid derivatives.
| Analytical Technique | Primary Information Provided | Strengths | Limitations |
| ¹H and ¹³C NMR | Structural confirmation, identification of major impurities. | Provides unambiguous structural data; quantitative (qNMR) for high-concentration components.[3] | Low sensitivity for trace impurities (<1%); complex spectra can be difficult to interpret. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | Extremely high sensitivity and mass accuracy (with HRMS); confirms elemental composition.[4][5] | Does not distinguish between isomers (enantiomers, diastereomers); provides limited structural data alone. |
| HPLC-UV/MS | Quantitative purity assessment, detection of non-volatile impurities. | High resolution and sensitivity for separating and quantifying impurities.[6] MS detector adds mass confirmation for each peak. | Requires a chromophore for UV detection; derivatization may be necessary.[7][8] |
| Chiral Chromatography (HPLC/GC) | Enantiomeric purity (e.g., % D-isomer). | The gold standard for separating and quantifying enantiomers.[2][] | Requires specialized chiral columns or derivatization agents; may require method development.[10][11] |
The Validating Workflow: An Integrated Strategy for Purity Confirmation
We advocate for a sequential workflow where each step builds upon the last, creating a comprehensive and validated purity profile. This approach ensures that by the final step, we have a high degree of confidence in the material's identity, strength, and purity.
Caption: Integrated workflow for purity confirmation of this compound.
Detailed Experimental Protocols
The following protocols are provided as robust starting points. Optimization may be necessary based on the specific instrumentation and impurity profile observed.
Protocol 1: ¹H NMR for Structural Verification
-
Rationale: This initial step quickly confirms that the primary chemical structure is correct and reveals any major impurities (>1%).
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in ~0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for amino acids to allow for the exchange of the labile amine and carboxylic acid protons.
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Interpretation:
-
Confirm the presence of the methoxy group singlet (~3.7 ppm).
-
Identify the characteristic multiplets for the CH and CH₂ groups of the butanoic acid backbone.
-
Integrate the peaks to ensure the proton ratios match the molecular structure.
-
Scrutinize the baseline for small peaks that could indicate impurities.
-
-
Protocol 2: Reversed-Phase HPLC for Quantitative Purity
-
Rationale: HPLC is the workhorse for purity determination, capable of separating and quantifying small amounts of process-related impurities. Coupling with a Mass Spectrometer allows for the tentative identification of impurity peaks.
-
Methodology:
-
System: HPLC with UV (210 nm) and MS detectors.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution in the initial mobile phase composition (95:5 Water:Acetonitrile).
-
Data Analysis: Determine purity by calculating the area percentage of the main peak relative to the total peak area. Use the MS data to investigate the mass of any impurity peaks.
-
Protocol 3: Chiral HPLC for Enantiomeric Purity
-
Rationale: For any application in a biological system, confirming the enantiomeric excess (e.e.) is non-negotiable. The two enantiomers can have drastically different pharmacological effects.[10] This is achieved by converting the enantiomers into diastereomers with different physical properties, allowing separation on a standard C18 column.[10][12]
-
Methodology (using Marfey’s Reagent, FDAA):
-
Derivatization:
-
To 50 µL of a 1 mg/mL solution of the amino acid in 50 mM sodium bicarbonate buffer (pH 8.5), add 100 µL of a 1% (w/v) solution of Marfey’s Reagent (FDAA) in acetone.
-
Incubate at 40°C for 1 hour.
-
Quench the reaction by adding 20 µL of 1 M HCl.
-
Dilute with mobile phase for injection.
-
-
System: HPLC with UV detector (340 nm).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Run a suitable gradient, for example, from 20% to 70% B over 30 minutes, to resolve the two diastereomeric peaks. The L-amino acid derivative typically elutes before the D-amino acid derivative.[12]
-
Data Analysis: Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_Major - Area_Minor) / (Area_Major + Area_Minor) ] * 100.
-
Conclusion: A Triad of Purity
Confirming the purity of a synthesized compound like this compound is a rigorous process that rests on a triad of evidence: structural identity , quantitative purity , and stereochemical integrity . By employing an integrated workflow of NMR, HPLC-MS, and Chiral HPLC, researchers can build a comprehensive and trustworthy data package. This multi-faceted approach not only validates the quality of the material but also upholds the principles of scientific integrity, ensuring that subsequent research is built on a foundation of certainty.
References
-
Gelpi, E., Koenig, W. A., Gibert, J., & Oró, J. Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives. Journal of Chromatographic Science. [Link]
-
Jones, J. H. The Mass Spectra of Amino-acid and Peptide Derivatives. Quarterly Reviews, Chemical Society. [Link]
-
CAT. Analyses of amino acids, Enantiomeric purity. [Link]
-
Hopkins. The Crucial Role of Chiral Derivatization in Amino Acid Analysis. [Link]
-
ResearchGate. HPLC separation of acidic amino acid esters (A) Asp and (B) Glu.... [Link]
-
Palyulin, V. A., et al. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. National Institutes of Health (NIH). [Link]
-
Miyakawa, H., et al. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health (NIH). [Link]
-
Bruckner, H., et al. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. National Institutes of Health (NIH). [Link]
-
ResearchGate. Mass Spectra of Analytical Derivatives of Amino Acids and Small Peptides. [Link]
-
Chowdhury, S. K., et al. Mass Spectrometry Identification of Amino Acid Transformations during Oxidation of Peptides and Proteins: Modifications of Methionine and Tyrosine. ACS Publications. [Link]
-
Shimadzu. Analytical Methods for Amino Acids. [Link]
-
Caramante, I. HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Liberty University. [Link]
-
Wojciech, J., et al. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. National Institutes of Health (NIH). [Link]
-
News. Determination Method of Amino Acid Purity. [Link]
-
Saeed, A., et al. Analysis of amino acids by high performance liquid chromatography. [Link]
-
Rohman, A., et al. Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. [Link]
-
ChemBK. (2R)-2-amino-4-methoxy-4-oxobutanoic acid. [Link]
-
Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 5. The mass spectra of amino-acid and peptide derivatives - Quarterly Reviews, Chemical Society (RSC Publishing) [pubs.rsc.org]
- 6. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. myfoodresearch.com [myfoodresearch.com]
- 10. nbinno.com [nbinno.com]
- 11. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Amino-4-methoxy-4-oxobutanoic Acid's Activity at Excitatory Amino Acid Transporters
A Technical Guide for Researchers in Neuroscience and Drug Development
Prepared by a Senior Application Scientist, this guide provides a comprehensive framework for benchmarking the biological activity of 2-Amino-4-methoxy-4-oxobutanoic acid, a derivative of L-aspartic acid, against established inhibitors of Excitatory Amino Acid Transporters (EAATs). This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel compounds targeting glutamate transport systems.
Introduction: The Critical Role of Glutamate Transport
Glutamate is the principal excitatory neurotransmitter in the central nervous system, integral to a vast array of neurological functions.[1] Precise regulation of extracellular glutamate concentrations is paramount, as excessive levels can lead to excitotoxicity, a process implicated in numerous neurological disorders.[1][2] This delicate balance is primarily maintained by a family of five sodium-dependent Excitatory Amino Acid Transporters (EAATs): EAAT1 through EAAT5.[3][4] These transporters actively clear glutamate from the synaptic cleft, thereby terminating neurotransmission and preventing neuronal damage.[2][5][6]
The subject of this guide, this compound, also known as L-aspartic acid 4-methyl ester, is a structural analog of the endogenous EAAT substrate, L-aspartate. Its structural similarity suggests a potential interaction with EAATs. This guide outlines a systematic approach to characterize this interaction by benchmarking it against a well-known, potent EAAT inhibitor. This comparative analysis will elucidate whether the compound acts as a substrate (transported by EAATs) or an inhibitor (blocks transport), a crucial first step in evaluating its therapeutic potential.
Benchmarking Strategy: Substrate vs. Inhibitor
To effectively characterize this compound, we will compare its activity profile with that of a potent, non-transportable EAAT inhibitor, (2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (TFB-TBOA) .[7] TFB-TBOA is a high-affinity blocker of EAAT1 and EAAT2, the primary glial transporters responsible for the majority of glutamate uptake in the forebrain.[7][8]
The rationale for this comparison is to differentiate between two distinct modes of interaction with the transporter:
-
Substrates , like glutamate and aspartate, are bound and translocated across the cell membrane by the transporter. Their activity is characterized by kinetic parameters such as the Michaelis constant (Km) and maximum transport velocity (Vmax).
-
Inhibitors , like TFB-TBOA, bind to the transporter but are not translocated, thereby blocking the uptake of endogenous substrates.[9] Their potency is quantified by the half-maximal inhibitory concentration (IC50).
By employing a robust substrate uptake assay, we can quantitatively measure these distinct parameters for both compounds and thereby definitively classify the mode of action of this compound.
Experimental Design and Protocols
The cornerstone of this benchmarking study is a radiolabeled substrate uptake assay. This method provides a direct and highly sensitive measure of transporter function.[10] The assay will be performed using a cell line (e.g., HEK293 or COS-7) engineered to express a specific human EAAT subtype, for instance, EAAT2 (also known as GLT-1), given its prevalence and critical role in the brain.[11]
Experimental Workflow
The following diagram illustrates the key steps in the comparative substrate uptake assay.
Caption: Workflow for the comparative radiolabeled substrate uptake assay.
Detailed Step-by-Step Protocol
This protocol is a generalized template and should be optimized for specific cell lines and laboratory conditions.[10][12][13]
-
Cell Culture: Seed HEK293 cells stably expressing human EAAT2 into 96-well microplates at a density that will yield a near-confluent monolayer on the day of the assay. Culture overnight in appropriate growth medium at 37°C and 5% CO2.
-
Reagent Preparation:
-
Assay Buffer: Prepare a Krebs-Ringer-HEPES (KRH) buffer or Hank's Balanced Salt Solution with HEPES (HBSS-HEPES), pH 7.4.
-
Test Compounds: Prepare serial dilutions of TFB-TBOA in assay buffer. For kinetic analysis of this compound, prepare a range of concentrations.
-
Radiolabeled Substrate: Prepare a working solution of [3H]-D-Aspartate (a commonly used radiolabeled substrate for EAATs) in assay buffer.
-
-
Assay Procedure:
-
Aspirate the culture medium from the wells and wash the cell monolayer twice with 200 µL of pre-warmed (37°C) assay buffer.
-
For IC50 Determination (TFB-TBOA): Add 50 µL of assay buffer and 50 µL of the TFB-TBOA serial dilutions to the appropriate wells.
-
For Km/Vmax Determination (this compound): Add 50 µL of assay buffer containing various concentrations of unlabeled this compound.
-
Pre-incubate the plates at 37°C for 15-30 minutes.
-
Initiate the uptake reaction by adding 50 µL of the [3H]-D-Aspartate working solution to all wells.
-
Incubate the plates at 37°C for a predetermined time (e.g., 10 minutes), ensuring the transport is in the linear range.
-
Terminate the assay by rapidly aspirating the reaction mixture and washing the cells three times with 200 µL of ice-cold assay buffer.
-
-
Detection and Analysis:
-
Lyse the cells in each well by adding 100 µL of a suitable lysis buffer (e.g., 0.2 N NaOH with 0.2% SDS).
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the amount of incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
For TFB-TBOA, plot the percentage of inhibition against the log of the inhibitor concentration and fit the data using a nonlinear regression model to determine the IC50 value.
-
For this compound, plot the uptake velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
-
Comparative Data Analysis
The distinct mechanisms of a substrate and an inhibitor will yield fundamentally different experimental outcomes. The table below summarizes the expected data for our test compound and the benchmark inhibitor.
| Parameter | This compound (Substrate) | TFB-TBOA (Inhibitor) | Interpretation |
| IC50 | Not Applicable | ~17-22 nM (for EAAT1/2)[7] | A low nanomolar IC50 value confirms TFB-TBOA as a potent inhibitor. This parameter is not relevant for a substrate. |
| Km | To be determined | Not Applicable | The Km value will indicate the concentration of the test compound required to achieve half-maximal transport velocity, reflecting its affinity for the transporter binding site. |
| Vmax | To be determined | Not Applicable | The Vmax value represents the maximum rate of transport for the test compound, indicating the efficiency of translocation. |
Expert Interpretation: A successful experiment will show that TFB-TBOA potently inhibits the uptake of [3H]-D-Aspartate in a concentration-dependent manner, yielding a clear IC50 value.[7] Conversely, this compound, if it is a substrate, will compete with [3H]-D-Aspartate for transport, and its own transport will follow Michaelis-Menten kinetics. This clear divergence in the data provides a definitive classification of the compound's primary mode of action at the EAAT2 transporter.
Biological Context: The Role of EAATs in Synaptic Transmission
Understanding the biological context is crucial for interpreting the experimental data. EAATs are vital for maintaining low extracellular glutamate levels, which is essential for high-fidelity synaptic transmission and preventing excitotoxicity.[14]
Caption: Role of astrocytic EAATs in clearing synaptic glutamate.
As the diagram illustrates, glutamate released from the presynaptic terminal activates postsynaptic receptors.[5] Astrocytic EAATs rapidly remove glutamate from the synaptic cleft, terminating the signal. An inhibitor like TFB-TBOA would block this uptake, prolonging glutamate's presence in the synapse and potentially leading to over-excitation.[9] A transportable substrate like this compound would compete with glutamate for uptake, which could also modulate synaptic glutamate levels, but through a different mechanism.
Conclusion
This guide provides a robust framework for the initial characterization of this compound's activity at excitatory amino acid transporters. By benchmarking against the potent inhibitor TFB-TBOA using a quantitative substrate uptake assay, researchers can definitively determine whether the compound acts as a substrate or an inhibitor of EAATs. This fundamental classification is a critical step in the drug discovery pipeline, providing essential insights into the compound's mechanism of action and guiding future development efforts for novel therapeutics targeting the glutamate transport system.
References
-
Excitatory amino acid reuptake inhibitor - Wikipedia. [Link]
-
What is the purpose of TFB-TBOA? - Brain Stuff. [Link]
-
Otis, T. S., & Takahashi, M. (2000). Glutamate Transporters Contribute to the Time Course of Synaptic Transmission in Cerebellar Granule Cells. The Journal of Neuroscience, 20(5), 1778–1786. [Link]
-
Ryan, R. M., & Vandenberg, R. J. (2016). Mechanisms of Glutamate Transport. Physiological Reviews, 96(4), 1341–1371. [Link]
-
Petr, G. T., et al. (2015). The role of glutamate transporters in the pathophysiology of neuropsychiatric disorders. Neuroscience & Biobehavioral Reviews, 55, 518–532. [Link]
-
Mahmoud, S., et al. (2019). Glutamate Transporters in Synaptic Plasticity. Frontiers in Molecular Neuroscience, 12, 184. [Link]
-
Rosa, E., et al. (2021). A Medicinal Chemistry Perspective on Excitatory Amino Acid Transporter 2 Dysfunction in Neurodegenerative Diseases. Journal of Medicinal Chemistry, 64(15), 10737–10757. [Link]
-
Attwell, D., et al. (1997). The Role of Glutamate Transporters in Glutamate Homeostasis in the Brain. Journal of Experimental Biology, 200(Pt 2), 243–249. [Link]
-
Reissner, K. J. (2014). Glutamate Transport: A New Bench to Bedside Mechanism for Treating Drug Abuse. Pharmacological Reviews, 66(3), 556–592. [Link]
-
(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid - PubChem. [Link]
-
Fontana, A. C. K. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Current Protocols in Pharmacology, 82(1), e45. [Link]
-
A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PubMed Central. [Link]
-
2-Amino-4-(benzyloxy)-4-oxobutanoic acid - PubChem. [Link]
-
Fontana, A. C. K. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Current protocols in pharmacology, 82(1), e45. [Link]
-
Wang, T., et al. (2018). Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review. Animal Nutrition, 4(4), 341–348. [Link]
-
Cellular Uptake and Release Assays Protocol - Gifford Bioscience. [Link]
-
How D-Aspartic Acid Functions in the Body - Verywell Health. [Link]
-
l-Aspartic acid, 4-methyl ester - PubChem. [Link]
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. The role of glutamate transporters in the pathophysiology of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Excitatory amino acid reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Glutamate Transporters Contribute to the Time Course of Synaptic Transmission in Cerebellar Granule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Glutamate Transport: A New Bench to Bedside Mechanism for Treating Drug Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the purpose of TFB-TBOA? — Brain Stuff [brainstuff.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. frontiersin.org [frontiersin.org]
A Comparative Guide to 2-Amino-4-methoxy-4-oxobutanoic Acid in Neurological Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-4-methoxy-4-oxobutanoic acid, also known as O-methyl-L-aspartate or L-aspartic acid 4-methyl ester, is a derivative of the excitatory amino acid L-aspartic acid. Its structural similarity to endogenous neurotransmitters has positioned it as a compound of interest in neuroscience and medicinal chemistry, particularly in the study of excitatory amino acid receptors. This guide provides a comprehensive literature review of this compound, focusing on its synthesis, and established biological context. Crucially, this guide also addresses the current landscape of its comparative performance against other well-established NMDA receptor agonists. While it is widely referenced as a tool compound, a notable gap exists in the public domain regarding direct, quantitative comparisons of its biological activity against primary agonists like N-methyl-D-aspartate (NMDA) and glutamate. This guide will therefore synthesize the available information and provide standardized protocols for researchers to conduct such comparative analyses, thereby enabling a more thorough evaluation of its potential in neurological research.
Introduction: The Significance of Aspartate Analogs in Neuroscience
Excitatory amino acid (EAA) receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, are fundamental to synaptic transmission, plasticity, learning, and memory.[1] Dysregulation of NMDA receptor activity is implicated in a host of neurological and psychiatric disorders, making the development of selective agonists and antagonists a key focus of neuropharmacology. L-aspartic acid and its derivatives are endogenous molecules that interact with these receptors.[2][3] this compound, as a methyl ester derivative of L-aspartic acid, offers a unique chemical scaffold for probing these complex systems. The esterification of the beta-carboxyl group can alter the molecule's polarity and steric bulk, potentially influencing its interaction with the NMDA receptor binding pocket and its metabolic stability.
Synthesis of this compound
The synthesis of this compound, or more commonly its hydrochloride salt, is a well-established process. A common and efficient method involves the esterification of L-aspartic acid using methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂).[2] This direct esterification preferentially yields the β-methyl ester.
Experimental Protocol: Synthesis of L-Aspartic Acid β-Methyl Ester Hydrochloride[2]
-
Reaction Setup: Cool 27 ml of methanol to -10°C in a suitable reaction vessel.
-
Addition of Thionyl Chloride: Slowly add 3.86 ml of thionyl chloride to the cooled methanol.
-
Addition of L-Aspartic Acid: Add 5g of L-Aspartic acid to the solution.
-
Warming and Dissolution: Allow the mixture to slowly warm to room temperature, at which point a clear solution should be obtained.
-
Crystallization: After approximately 25 minutes at room temperature, add 75 ml of absolute ether. Upon cooling and shaking, the hydrochloride salt of L-Aspartic Acid β-methyl ester will crystallize as colorless needles.
-
Isolation: Filter the crystals immediately and wash them carefully with absolute ether.
-
Yield: This process typically yields around 5.03g (92%) of the desired product.
Comparative Analysis: Performance Against Other NMDA Receptor Agonists
To address this gap, this section provides detailed, standardized experimental protocols that researchers can employ to perform a direct comparative analysis.
In Vitro Neurotoxicity Assay: A Functional Comparison of Excitotoxicity
Excitotoxicity, the pathological process by which excessive stimulation of EAA receptors leads to neuronal damage, is a key functional outcome of potent NMDA receptor agonism.[4] A comparative in vitro neurotoxicity assay can provide valuable data on the relative potency of this compound.
This protocol is adapted from established methods for assessing excitotoxicity.[5]
-
Cell Culture: Plate primary cortical neurons from embryonic day 18 (E18) rats onto poly-D-lysine coated 96-well plates and culture for 10-12 days in vitro to allow for mature synapse formation.
-
Compound Preparation: Prepare stock solutions of this compound, NMDA (as a positive control), and a vehicle control (e.g., sterile water or culture medium) at various concentrations.
-
Treatment: Gently replace the culture medium with a defined experimental buffer. Add the test compounds at a range of concentrations (e.g., 1 µM to 1 mM) to the respective wells.
-
Incubation: Incubate the cells for a defined period (e.g., 15 minutes to 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Assessment of Cell Viability:
-
LDH Release Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage.
-
MTT Assay: Assess mitochondrial function and cell viability by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Live/Dead Staining: Use fluorescent dyes such as Calcein-AM (live cells, green) and Propidium Iodide (dead cells, red) for direct visualization and quantification of cell viability.
-
-
Data Analysis: Construct dose-response curves for each compound and calculate the EC50 value for neurotoxicity.
Receptor Binding Assay: Quantifying Affinity for the NMDA Receptor
A competitive radioligand binding assay is the gold standard for determining the binding affinity (Ki) of a compound for its receptor. This assay will directly compare the ability of this compound and other agonists to displace a radiolabeled antagonist from the NMDA receptor.
This protocol is based on standard receptor binding methodologies.
-
Membrane Preparation: Prepare crude synaptic membranes from rat forebrains.
-
Radioligand: Use a well-characterized radiolabeled NMDA receptor antagonist, such as [³H]MK-801.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Competition Assay: In a 96-well plate, incubate the synaptic membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound, NMDA, or glutamate).
-
Incubation: Incubate the mixture at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC50 value for each compound. Calculate the Ki value using the Cheng-Prusoff equation.
Electrophysiology: Assessing Functional Receptor Activation
Patch-clamp electrophysiology on cultured neurons or in brain slices provides a direct measure of the functional consequences of receptor activation, including ion channel gating and changes in membrane potential.
-
Preparation: Use cultured primary neurons or acute brain slices.
-
Recording: Obtain whole-cell patch-clamp recordings from individual neurons.
-
Compound Application: Apply this compound, NMDA, and glutamate at various concentrations via a perfusion system.
-
Measurement: Record the evoked currents or changes in membrane potential.
-
Data Analysis: Construct dose-response curves for the peak current amplitude or depolarization and determine the EC50 for each compound.
Visualizing the Experimental Workflow and Signaling Pathway
To facilitate a clear understanding of the experimental design and the underlying biological processes, the following diagrams are provided.
Caption: Workflow for the synthesis and comparative analysis of this compound.
Caption: Simplified signaling pathway of NMDA receptor activation and downstream effects.
Conclusion and Future Directions
This compound is a readily synthesizable derivative of L-aspartic acid with potential applications in neuroscience research as a probe for NMDA receptor function. However, the current body of literature lacks direct, quantitative comparisons of its biological activity with other standard NMDA receptor agonists. This guide has provided a framework and detailed protocols for researchers to conduct these necessary comparative studies. By systematically evaluating its neurotoxicity, receptor binding affinity, and electrophysiological effects alongside established compounds, the scientific community can gain a clearer understanding of the unique properties of this compound and its utility as a research tool. Future studies should focus on performing these comparative experiments and publishing the data to fill the existing knowledge gap. Such data will be invaluable for drug development professionals seeking to design novel modulators of NMDA receptor activity for the treatment of a wide range of neurological disorders.
References
- Ch. Nirmalahrudaya. Synthesis and Characterization of N- Cbz L- Aspartic acid β- methyl ester. Journal of Chemical and Pharmaceutical Sciences.
- BenchChem. Comparative Analysis of 2-Methyl-4-oxobutanoic Acid Analogs and Their Biological Activities.
- Wong, E. H., Kemp, J. A., Priestley, T., Knight, A. R., Woodruff, G. N., & Iversen, L. L. (1986). The anticonvulsant MK-801 is a potent N-methyl-D-aspartate antagonist. Proceedings of the National Academy of Sciences, 83(18), 7104-7108.
- Choi, D. W., Maulucci-Gedde, M., & Kriegstein, A. R. (1987). Glutamate neurotoxicity in cortical cell culture. Journal of Neuroscience, 7(2), 357-368.
- Innoprot. Excitotoxicity in vitro assay.
- Mandavilli, S., & Faden, A. I. (2003). In vitro models of traumatic neuronal injury. Methods in molecular medicine, 89, 23-35.
- Gifford Bioscience. Radioligand Binding Assay.
- Sigma-Aldrich. Receptor binding assay protocol.
- Thermo Fisher Scientific. Fluo-4 Calcium Imaging Kit.
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
- Bell, J. D. (2019).
- Nanomedicine: Pioneering Advances in Neural Disease, Stroke and Spinal Cord Injury Treatment. (2025).
- Pazos, I. M., Ghosh, A., Tucker, M. J., & Gai, F. (2014). Ester carbonyl vibration as a sensitive probe of protein local electric field. The Journal of Physical Chemistry B, 118(22), 5846-5851.
- L-Aspartic acid, monomethyl ester | 68812-95-3. (n.d.). Benchchem.
- Sigma-Aldrich. Receptor binding assay protocol.
- N-methyl-D-aspartate receptor. (2024, January 12). In Wikipedia.
- H-Asp(OMe)-OH.HCl L-Aspartic acid β-methyl ester hydrochloride. (n.d.). TargetMol.
- Boc-L-aspartic acid 4-methyl ester. (n.d.). CymitQuimica.
- L-Aspartic acid α-methyl ester. (n.d.). BOC Sciences.
- 3-Amino-4-methoxy-4-oxobutanoic acid. (n.d.). BLDpharm.
- This compound hydrochloride. (n.d.). BLD Pharm.
- US7101882B2 - Morpholin-acetamide derivatives for the treatment of inflammatory diseases - Google P
- US6995174B2 - Hepatitis C virus inhibitors - Google P
- Innoprot. Excitotoxicity in vitro assay.
- age-dependent protein carbonyl
- methyl ester hydrolysis: Topics by Science.gov.
- L-Aspartic acid, monomethyl ester | 68812-95-3. (n.d.). Benchchem.
- methyl ester oxid
- electrostatic potential maps: Topics by Science.gov.
- acid ester defoamer: Topics by Science.gov.
Sources
- 1. acid ester defoamer: Topics by Science.gov [science.gov]
- 2. benchchem.com [benchchem.com]
- 3. theses.gla.ac.uk [theses.gla.ac.uk]
- 4. US7101882B2 - Morpholin-acetamide derivatives for the treatment of inflammatory diseases - Google Patents [patents.google.com]
- 5. electrostatic potential maps: Topics by Science.gov [science.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Amino-4-methoxy-4-oxobutanoic Acid
An In-Depth Protocol for Laboratory Safety and Environmental Compliance
As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure a safe laboratory environment and to protect the world beyond our benchtops. The proper disposal of chemical reagents, such as 2-Amino-4-methoxy-4-oxobutanoic acid, is a critical component of this responsibility. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards.
Also known by synonyms including L-Aspartic acid β-methyl ester hydrochloride and β-Methyl L-aspartate hydrochloride, this amino acid derivative is a valuable tool in various research applications.[1] However, its potential to cause skin, eye, and respiratory irritation necessitates a thorough understanding of its hazards and the implementation of rigorous disposal procedures.[1][2][3] This guide is designed to empower you with the knowledge to manage this chemical waste stream confidently and safely.
I. Hazard Assessment and Risk Mitigation: The Foundation of Safe Disposal
Before any disposal procedure is initiated, a thorough risk assessment is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2][3] This classification dictates the minimum personal protective equipment (PPE) and handling precautions required.
Table 1: Hazard Profile and Essential Safety Measures for this compound
| Hazard Classification | GHS Hazard Statement | Required Personal Protective Equipment (PPE) | Handling Precautions |
| Skin Irritation (Category 2) | H315 | Chemical-resistant gloves (e.g., nitrile) | Avoid contact with skin. Wash hands thoroughly after handling.[2][4] |
| Eye Irritation (Category 2A) | H319 | Safety glasses with side shields or goggles | Avoid contact with eyes. An eyewash station should be readily accessible.[2][5] |
| Specific target organ toxicity - single exposure (Category 3), Respiratory system | H335 | Use in a well-ventilated area or a chemical fume hood | Avoid breathing dust or aerosols.[2][3] |
The causality behind these PPE recommendations is directly linked to the chemical's irritant properties. Chemical-resistant gloves prevent skin contact, while safety glasses or goggles are essential to shield the eyes from accidental splashes. Working in a well-ventilated area or a fume hood mitigates the risk of inhaling airborne particles, which can lead to respiratory irritation.
II. Step-by-Step Disposal Protocol for this compound
The following protocol outlines the systematic procedure for the disposal of this compound, from the initial collection of waste to its final removal from the laboratory.
A. Waste Segregation and Collection:
-
Designated Waste Container: All solid waste contaminated with this compound, including unused product, contaminated labware (e.g., weigh boats, pipette tips), and personal protective equipment, should be collected in a designated, leak-proof container.[6][7]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number (16856-18-1). The date of initial waste accumulation should also be recorded.
-
Compatibility: Ensure that only compatible waste is added to the container. Do not mix with other chemical waste streams unless compatibility has been verified.
B. Storage of Chemical Waste:
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from general traffic.[7]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the release of material in case of a leak.[6][7]
-
Ventilation: Store the waste in a cool, dry, and well-ventilated area.[2][3]
C. Final Disposal:
-
Professional Disposal Service: The ultimate disposal of this compound must be conducted through a licensed professional waste disposal service.[8] Do not attempt to dispose of this chemical down the drain or in regular trash.[6][9]
-
Incineration: A common and recommended method for the disposal of this type of chemical waste is incineration in a regulated chemical incinerator equipped with an afterburner and scrubber.[10][11] This process ensures the complete destruction of the compound.
-
Regulatory Compliance: Adhere to all federal, state, and local regulations regarding hazardous waste disposal.[10] Your institution's Environmental Health and Safety (EHS) department is a valuable resource for ensuring compliance.
III. Emergency Procedures: Spill Response
In the event of a spill, immediate and appropriate action is crucial to minimize exposure and environmental contamination.
A. Small Spills:
-
Ensure Safety: Wear the appropriate PPE as outlined in Table 1. Ensure the area is well-ventilated.
-
Containment and Cleanup: Carefully sweep up the solid material or absorb it with an inert material (e.g., vermiculite, sand).[2]
-
Collection: Place the collected material into a labeled hazardous waste container.[2]
-
Decontamination: Clean the spill area thoroughly with soap and water.
B. Large Spills:
-
Evacuate: Evacuate the immediate area and alert nearby personnel.
-
Isolate: Prevent the spill from spreading and entering drains or waterways.[2][9]
-
Contact EHS: Immediately contact your institution's Environmental Health and Safety (EHS) department for assistance.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these protocols, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community.
References
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: L-Aspartic acid methyl ester hydrochloride. Retrieved from [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
AA Blocks. (2025). Safety Data Sheet. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. aksci.com [aksci.com]
- 3. echemi.com [echemi.com]
- 4. chemos.de [chemos.de]
- 5. biosynth.com [biosynth.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. nswai.org [nswai.org]
- 8. aablocks.com [aablocks.com]
- 9. aksci.com [aksci.com]
- 10. matrixscientific.com [matrixscientific.com]
- 11. biosynth.com [biosynth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
